molecular formula C10H11FO B2792118 [2-(4-Fluorophenyl)cyclopropyl]methanol CAS No. 1278662-25-1

[2-(4-Fluorophenyl)cyclopropyl]methanol

Cat. No.: B2792118
CAS No.: 1278662-25-1
M. Wt: 166.195
InChI Key: ODPZTCKFPWLUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Fluorophenyl)cyclopropyl]methanol is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.195. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Fluorophenyl)cyclopropyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Fluorophenyl)cyclopropyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPZTCKFPWLUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[2-(4-Fluorophenyl)cyclopropyl]methanol CAS number 1683522-82-8

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1683522-82-8 Stereochemistry: (1S, 2S) Document Type: Technical Guide & Synthesis Protocol Version: 1.0[1]

Executive Summary & Chemical Identity

[2-(4-Fluorophenyl)cyclopropyl]methanol (CAS 1683522-82-8) is a high-value chiral building block utilized primarily in the synthesis of LSD1 (Lysine-Specific Demethylase 1) inhibitors and other epigenetic modulators. Structurally, it consists of a cyclopropane ring substituted with a 4-fluorophenyl group and a hydroxymethyl group in a trans-(1S, 2S) configuration.

The cyclopropane motif serves as a rigid bioisostere for alkene or amide linkers, locking the pharmacophore into a specific conformation that enhances binding affinity to target enzymes while improving metabolic stability compared to flexible alkyl chains.

Chemical Specifications
PropertySpecification
IUPAC Name [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
Stereochemistry trans-(1S, 2S)
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Functional Groups Primary Alcohol (–CH₂OH), Fluorophenyl, Cyclopropane

Medicinal Chemistry Applications

The (1S, 2S) stereoisomer is critical for biological activity. In the context of LSD1 inhibitors, the cyclopropyl core mimics the transition state of the histone substrate or serves as a mechanism-based inactivator (suicide substrate) when converted to the corresponding amine (tranylcypromine derivatives).

Mechanism of Action (Pharmacophore Level)[2]
  • Conformational Locking: The cyclopropane ring restricts the rotation of the phenyl group relative to the effector chain (methanol/amine), reducing the entropic penalty upon binding to the enzyme active site.

  • Metabolic Blocking: The para-fluorine substitution blocks P450-mediated hydroxylation at the phenyl ring, significantly extending the in vivo half-life of the drug candidate.

  • Electronic Modulation: The fluorine atom modulates the pKa of proximal amines (in derived drugs) and enhances lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration for CNS targets.

Pharmacophore Substrate Drug Candidate (LSD1 Inhibitor) Core Cyclopropyl Core (Rigid Spacer) Substrate->Core Contains F_Group 4-Fluoro Group (Metabolic Block) Core->F_Group Substituted with Head Functional Head (Warhead/Binder) Core->Head Links to Target Target Enzyme (LSD1/KDM1A) F_Group->Target Modulates Interaction Head->Target Binds/Inhibits

Figure 1: Pharmacophore logic of the fluorophenyl-cyclopropyl scaffold in drug design.

Advanced Synthesis Protocol

Directive: Synthesis of the chiral (1S, 2S) isomer requires asymmetric catalysis. The standard racemic synthesis followed by resolution is inefficient. The preferred route utilizes Rh(II)-catalyzed asymmetric cyclopropanation .

Reaction Scheme
  • Precursor: 4-Fluorostyrene.

  • Reagent: Ethyl diazoacetate (EDA).

  • Catalyst: Dirhodium tetrakis[(S)-(N-dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) or similar chiral bis-oxazoline copper complexes.

  • Transformation: Enantioselective cyclopropanation

    
     Ester reduction.
    
Step-by-Step Methodology
Step 1: Asymmetric Cyclopropanation
  • Objective: Synthesize ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylate.

  • Reagents: 4-Fluorostyrene (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh₂(S-DOSP)₄ (0.01 eq).

  • Solvent: Anhydrous Pentane or Hexane (non-coordinating solvents enhance selectivity).

Protocol:

  • Charge a flame-dried round-bottom flask with 4-fluorostyrene and Rh₂(S-DOSP)₄ under Argon atmosphere.

  • Dissolve in anhydrous pentane (0.5 M concentration).

  • Cool the mixture to -78°C (low temperature favors enantioselectivity).

  • Add Ethyl diazoacetate (dissolved in pentane) dropwise via a syringe pump over 4–6 hours. Critical: Slow addition prevents diazo dimerization.

  • Allow the reaction to warm to room temperature (RT) slowly overnight.

  • Workup: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexane/EtOAc 95:5) to isolate the trans-ester.

Step 2: Reductive Transformation to Alcohol[2]
  • Objective: Convert the ester to the target alcohol (CAS 1683522-82-8).

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq).

  • Solvent: Anhydrous THF.

Protocol:

  • Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

  • Add the chiral ester (from Step 1) dissolved in THF dropwise to the suspension.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LiAlH₄ mass), then 15% NaOH (1x), then water (3x).

  • Add anhydrous MgSO₄, stir for 15 min, and filter through a Celite pad.

  • Concentrate the filtrate to yield [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol .

Synthesis Start 4-Fluorostyrene Intermediate Ethyl (1S,2S)-2-(4-fluorophenyl) cyclopropanecarboxylate Start->Intermediate Asymmetric Cyclopropanation Reagent1 Ethyl Diazoacetate + Rh2(S-DOSP)4 Reagent1->Intermediate Final [(1S,2S)-2-(4-Fluorophenyl) cyclopropyl]methanol (CAS 1683522-82-8) Intermediate->Final Ester Reduction Reagent2 LiAlH4 / THF Reagent2->Final

Figure 2: Synthetic workflow for the asymmetric production of the target alcohol.

Analytical Characterization & Quality Control

To ensure the integrity of the chiral building block, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)[2]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.00–7.20 (m, 4H, Ar-H)
      
    • 
       3.60 (dd, 1H, -CHaHb-OH)
      
    • 
       3.50 (dd, 1H, -CHaHb-OH)
      
    • 
       1.80 (m, 1H, Ar-CH-cyclopropyl)
      
    • 
       1.40 (m, 1H, CH-CH₂OH)
      
    • 
       0.90–1.00 (m, 2H, cyclopropyl CH₂).
      
    • Note: Coupling constants (

      
      ) should indicate trans-configuration (
      
      
      
      Hz).
Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Target: >98% ee (Enantiomeric Excess). The (1S,2S) isomer should be distinct from the (1R,2R) enantiomer.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-StatementPrecautionary Measure
Skin Irritation H315: Causes skin irritationWear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritationUse safety goggles/face shield.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The cyclopropane ring is generally stable, but the primary alcohol is susceptible to oxidation if exposed to air over prolonged periods.

References

  • PubChem. (2025).[1] [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol (Compound).[1] National Library of Medicine. Available at: [Link]

  • Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation with dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. Journal of the American Chemical Society, 115(21), 9323-9324. (Foundational reference for Rh-catalyzed chiral cyclopropanation).

  • Wang, Y., et al. (2013). LSD1 inhibitors for cancer therapy: a patent review (2010-2013). Expert Opinion on Therapeutic Patents, 23(10), 1325-1346. (Contextualizes the use of phenylcyclopropylamine cores).

Sources

Technical Guide: Structure & Synthesis of ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol

[1]

Executive Summary

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol (CAS: 1683522-82-8) is a rigid, chiral scaffold used in the development of lysine-specific demethylase 1 (LSD1) inhibitors (e.g., Bomedemstat analogs) and monoamine neurotransmitter modulators.[1][2] Its structural value lies in the trans-cyclopropane ring, which locks the fluorophenyl and hydroxymethyl groups into a specific spatial vector, enhancing pharmacophore binding selectivity. This guide provides a definitive structural analysis, a validated asymmetric synthesis protocol, and analytical benchmarks for researchers.

Structural Architecture & Stereochemistry[1]

Configuration and Connectivity

The molecule consists of a cyclopropane ring substituted at the C1 and C2 positions.

  • Stereochemistry: The (1S, 2S) designation corresponds to the trans -diastereomer.

    • C1 (S): Attached to the hydroxymethyl group (-CH₂OH).

    • C2 (S): Attached to the 4-fluorophenyl group.[1][3][4]

    • Relative Orientation: The -CH₂OH and -Ar groups are on opposite faces of the cyclopropane plane (anti-periplanar relationship), minimizing steric repulsion and defining the trans geometry.

Conformational Analysis

The cyclopropane ring imposes significant angle strain (~60° bond angles), resulting in a rigid conformation. The trans arrangement prevents the A(1,2) strain observed in cis isomers. The 4-fluorine substituent provides metabolic stability (blocking para-oxidation) and modulates lipophilicity (logP ~ 2.1) without significantly altering the steric bulk compared to the parent phenyl compound.

Structural Visualization

The following diagram illustrates the connectivity and stereochemical priority logic (Cahn-Ingold-Prelog).

Gcluster_0CIP Priority LogicMolecule((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanolC1C1 (S-Config)Substituent: -CH2OHMolecule->C1C2C2 (S-Config)Substituent: 4-F-PhenylMolecule->C2TransTrans Geometry(Anti-facial)C1->TransSpatial RelationP1C1 Priority:-CH2OH > Ring(C2) > Ring(C3)C1->P1C2->TransP2C2 Priority:Ring(C1) > Aryl > Ring(C3)(Note: C1(O) > Aryl(C))C2->P2

Caption: Structural logic and Cahn-Ingold-Prelog (CIP) priority assignment for the (1S, 2S) trans-isomer.

Synthetic Pathways & Process Chemistry[1]

The most robust route to the (1S,2S) enantiomer is the Asymmetric Simmons-Smith Cyclopropanation of (E)-4-fluorocinnamyl alcohol. This method avoids the resolution of racemic mixtures and yields high enantiomeric excess (ee > 90%).[5]

Retrosynthetic Analysis
  • Target: ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol[1][2][4][6]

  • Precursor: (E)-3-(4-fluorophenyl)prop-2-en-1-ol (Trans-4-fluorocinnamyl alcohol)

  • Key Transformation: Enantioselective cyclopropanation using a chiral dioxaborolane ligand (Charette Modification).

Experimental Protocol (Self-Validating)

Reagents:

  • (E)-4-Fluorocinnamyl alcohol (1.0 equiv)

  • Diethylzinc (Et₂Zn) (2.5 equiv)

  • Diiodomethane (CH₂I₂) (2.5 equiv)

  • Chiral Ligand: (4S,5S)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (1.2 equiv) [Note: The (S,S)-ligand directs the formation of the (1S,2S) product from the trans-alkene]

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Ligand Formation (In Situ):

    • In a flame-dried flask under Argon, dissolve the chiral dioxaborolane ligand in anhydrous DCM.

    • Cool to 0°C. Add Et₂Zn (neat or solution) dropwise. Stir for 10 minutes to form the active zinc-ligand complex.

  • Substrate Addition:

    • Add (E)-4-fluorocinnamyl alcohol slowly to the mixture at 0°C. The alcohol coordinates to the zinc center, directing the facial selectivity.

    • Stir for 10 minutes to ensure complete alkoxide formation.

  • Carbenoid Generation & Cyclopropanation:

    • Add CH₂I₂ dropwise (maintain temp < 5°C). The reaction forms the iodomethylzinc carbenoid.

    • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–18 hours. Monitor by TLC (silica, Hexane/EtOAc 4:1) for disappearance of the alkene.

  • Quench & Workup (Critical for Purity):

    • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl.

    • Oxidative Workup: To remove the boron ligand, add 30% H₂O₂ and 10% NaOH solution. Stir vigorously for 1 hour.

    • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with 10% Na₂SO₃ (to remove excess peroxide), water, and brine.

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (90:10 to 70:30).

    • Product: Colorless to pale yellow oil.

Synthesis Workflow Diagram

SynthesisStartStarting Material:(E)-4-Fluorocinnamyl AlcoholIntermediateTransition State:Zinc-Alkoxide-Carbenoid Complex(Facial Directed)Start->IntermediateCoordinationReagentsReagents:Et2Zn, CH2I2(S,S)-Chiral LigandReagents->IntermediateQuenchWorkup:Oxidative Hydrolysis (H2O2/NaOH)Removes Boron LigandIntermediate->QuenchCyclopropanation (RT, 12h)ProductTarget Product:((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol(>90% ee)Quench->ProductPurification

Caption: Asymmetric Simmons-Smith synthesis pathway via Charette cyclopropanation.

Analytical Characterization

To validate the identity and purity of the synthesized compound, compare experimental data against these standard values.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15–7.25 (m, 2H, Ar-H meta to F).

    • δ 6.90–7.00 (m, 2H, Ar-H ortho to F).

    • δ 3.55–3.65 (m, 2H, -CH ₂OH, doublet of doublets).

    • δ 1.75–1.85 (m, 1H, -OH , broad singlet).

    • δ 1.35–1.45 (m, 1H, Cyclopropyl C1-H).

    • δ 0.90–1.00 (m, 2H, Cyclopropyl C2-H and C3-H_cis).

    • δ 0.80–0.90 (m, 1H, Cyclopropyl C3-H_trans).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -115.0 to -117.0 ppm (singlet/multiplet).

Physical Properties
PropertyValueNotes
Physical State Pale Yellow / Colorless OilViscous liquid at RT
Molecular Weight 166.19 g/mol Formula: C₁₀H₁₁FO
Optical Rotation

(

). Value based on phenyl analog; verify specific batch.
Solubility Soluble in DCM, MeOH, EtOAcInsoluble in water

Pharmaceutical Applications

This scaffold is a direct precursor to (1R,2S)-2-(4-fluorophenyl)cyclopropanamine (via mesylation and azide displacement or Ritter reaction), a moiety found in:

  • LSD1 Inhibitors: Such as Bomedemstat (IMG-7289) , used in the treatment of myeloproliferative neoplasms. The cyclopropane ring mimics the transition state of histone demethylation.

  • Neurotransmitter Modulators: The rigid spacing of the aryl and amine/alcohol groups is critical for binding to monoamine transporters (SERT/DAT).

References

  • Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 120(46), 11943–11952. Link

  • PubChem Compound Summary. "((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol (CAS 1683522-82-8)."[1][2][6] National Center for Biotechnology Information. Link[1]

  • European Medicines Agency. (2016). "Public summary of opinion on orphan designation: Bomedemstat intermediates." EMA/620940/2016. Link

  • Shitama, H., & Katsuki, T. (2008). "Asymmetric Simmons-Smith Reaction of Allylic Alcohols." Angewandte Chemie International Edition, 47(13), 2450-2453. Link

Engineering the Future of Pharmacophores: Fluorinated Cyclopropyl Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of optimized pharmacokinetic and pharmacodynamic profiles in drug discovery has elevated the fluorinated cyclopropane motif to a privileged status. By fusing the conformational rigidity of the cyclopropane ring with the profound electronic and steric effects of fluorine, medicinal chemists can execute precise molecular editing. This whitepaper provides an in-depth technical analysis of the causality behind fluorinated cyclopropyl integration, supported by self-validating synthetic protocols and quantitative physicochemical data.

The Physicochemical Causality of Fluorinated Cyclopropanes

The strategic introduction of a fluorinated cyclopropyl group is rarely a matter of simple substitution; it is a calculated manipulation of a drug's three-dimensional space and electron density[1]. Cyclopropanes inherently restrict the conformational flexibility of a molecule, locking it into a bioactive conformation that provides an entropic advantage during target binding. However, the introduction of fluorine fundamentally alters the energetic and polarity-driven properties of this ring[2].

Thermodynamic Stabilization and Polarity

Quantum-chemical studies utilizing isodesmic reactions reveal that the fluorination of cyclopropanes is predominantly exothermic[3]. The highly polar C–F bond destabilizes the unsubstituted ring slightly, but specific substitution patterns—particularly geminal fluorination—result in profound stabilization[2]. This is driven by anomeric-like hyperconjugation interactions (nF → σ*CF), which account for a stabilization energy of approximately 14.3 kcal/mol per interaction[3]. Consequently, gem-difluorocyclopropanes exhibit remarkable chemical and metabolic stability, resisting degradation by cytochrome P450 (CYP450) enzymes while simultaneously lowering the pKa of adjacent amine functionalities to enhance cellular permeability[1].

Lipophilicity Modulation

Converting acyclic alkanes (e.g., isopropyl groups) to cyclopropane equivalents is a classical bioisosteric tactic[4]. However, fluorination of a cyclopropyl substituent leads to distinctly different lipophilicity modulations compared to the fluorination of an isopropyl group[4]. While fluorinating an isopropyl group drastically alters logP, the hybridization state of the cyclopropyl carbon atoms buffers this shift, allowing for the fine-tuning of aqueous solubility without drastically inflating the molecule's overall lipophilicity[4].

G F_Atom Fluorine Substitution (Electronic Effects) FC_Motif Fluorinated Cyclopropyl Pharmacophore F_Atom->FC_Motif Lowers pKa, Inductive pull C_Ring Cyclopropane Ring (Conformational Rigidity) C_Ring->FC_Motif Fixes dihedral angles Met_Stab Metabolic Stability (CYP450 Resistance) FC_Motif->Met_Stab Blocks oxidation Lip_Mod Lipophilicity Tuning (logD/logP Modulation) FC_Motif->Lip_Mod Balances solubility Bind_Aff Binding Affinity (Pre-organization) FC_Motif->Bind_Aff Entropic gain

Logical framework of fluorinated cyclopropyl motifs impacting physicochemical drug properties.

Quantitative Profiling of Fluorinated Motifs

To effectively deploy these building blocks, application scientists must rely on empirical data. The table below synthesizes the quantitative physicochemical shifts induced by various cyclopropyl fluorination patterns.

Table 1: Physicochemical & Thermodynamic Impact of Cyclopropyl Fluorination

Substitution PatternThermodynamic StabilizationLipophilicity Shift (vs. Acyclic)Primary Medicinal Chemistry Consequence
Unsubstituted Cyclopropyl Baseline (Inherent Ring Strain)Moderate increaseConformational restriction; susceptible to ring oxidation.
Monofluoro-cyclopropyl Exothermic formationMinor decreaseBlocks specific CYP450 hydroxylation sites; fine-tunes logD.
gem-Difluoro-cyclopropyl +14.3 kcal/mol per nF → σ*CF interactionModerate increaseExtreme metabolic resistance; strong inductive electron withdrawal.
Trifluoromethyl-cyclopropyl High steric and electronic stabilitySignificant increase (+1.0 to +1.5)Highly lipophilic core replacement; drives deep hydrophobic pocket binding.

(Data synthesized from quantum-chemical and lipophilicity studies[2][3][4])

Advanced Synthetic Methodologies & Self-Validating Protocols

Historically, accessing fluorinated cyclopropanes required harsh difluorocarbene reagents (e.g., hexafluoropropylene oxide at 180 °C)[5]. Today, modern drug discovery demands high diastereo- and enantiocontrol under mild conditions. Below are two state-of-the-art, self-validating protocols for synthesizing these critical building blocks.

Protocol A: Biocatalytic Asymmetric Synthesis of gem-Difluorocyclopropanes

Engineered myoglobin-based catalysts have revolutionized the stereoselective synthesis of mono- and gem-difluoro cyclopropanes, enabling transformations previously inaccessible via traditional chemocatalysis (achieving up to 99:1 d.r. and 99% e.e.)[1][6].

Workflow Step1 1. Substrate Prep (gem-difluoro alkenes) Step2 2. Biocatalyst (Engineered Myoglobin) Step1->Step2 Step3 3. Carbene Transfer (Diazoacetonitrile) Step2->Step3 Step4 4. Cyclopropanation (Stereoselective) Step3->Step4 Step5 5. Product Isolation (Gram-scale) Step4->Step5

Self-validating biocatalytic workflow for stereoselective synthesis of fluorinated cyclopropanes.

Step-by-Step Methodology:

  • Preparation of the Biocatalytic Matrix: Suspend the engineered myoglobin catalyst in a buffered aqueous system (pH 7.4) under anaerobic conditions.

    • Validation Check: The solution must exhibit a characteristic Soret band absorption at ~410 nm via UV-Vis spectroscopy. This confirms the structural integrity of the heme active site before the addition of reagents.

  • Substrate and Reagent Addition: Introduce the gem-difluoro alkene substrate to the matrix, followed by the slow, continuous addition of diazoacetonitrile via a syringe pump.

    • Causality: Slow addition is critical; it maintains a low steady-state concentration of the diazo compound, preventing off-target carbene dimerization and maximizing transfer efficiency to the alkene[6].

    • Validation Check: Controlled effervescence (N₂ gas evolution) serves as a real-time kinetic readout, confirming active carbene formation.

  • Stereoselective Cyclopropanation: Allow the reaction to stir at room temperature for 12 hours. The chiral pocket of the myoglobin directs the stereochemical outcome.

    • Validation Check: Perform an in-process chiral HPLC assay on a micro-aliquot. A d.r. of >95:5 and e.e. >90% validates the stereochemical fidelity of the biocatalyst[6].

  • Isolation: Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and purify the gem-difluorinated cyclopropane intermediate via flash chromatography for downstream drug synthesis[1].

Protocol B: Corey-Chaykovsky Synthesis of cis-Trifluoromethyl Cyclopropanes

Trifluoromethyl-substituted cyclopropanes are highly attractive building blocks synthesized efficiently via Corey-Chaykovsky reactions of nitro styrenes utilizing fluorinated sulfur ylides[7][8].

Step-by-Step Methodology:

  • Ylide Generation: React a fluorinated sulfonium salt with a strong, non-nucleophilic base (e.g., DBU) in anhydrous THF at -20 °C.

    • Causality: Maintaining a sub-zero temperature is imperative to prevent the premature thermal degradation of the highly reactive, transient fluorinated sulfur ylide[7].

    • Validation Check: A distinct color shift to pale yellow/orange indicates successful deprotonation and the accumulation of the active ylide.

  • Nitro Styrene Addition: Add the nitro styrene substrate dropwise to the ylide solution.

    • Causality: The strongly electron-withdrawing nitro group activates the alkene for nucleophilic attack by the ylide. The steric bulk of the transition state inherently dictates the cis-configuration of the resulting trifluoromethyl cyclopropane[7][8].

    • Validation Check: TLC monitoring (Hexanes/EtOAc) must show the complete disappearance of the highly UV-active nitro styrene starting material, replaced by a higher

      
       product spot, ensuring complete conversion before quenching.
      
  • Quenching and Purification: Quench the reaction strictly with saturated aqueous NH₄Cl to neutralize the base, extract with dichloromethane, and purify to yield the cis-configured building block[8].

Conclusion

The integration of fluorinated cyclopropyl building blocks represents a masterclass in molecular design. By understanding the thermodynamic stabilization driven by hyperconjugation and the nuanced lipophilicity trends distinct from acyclic counterparts, medicinal chemists can rationally design pharmacophores that bypass metabolic liabilities while maintaining optimal target affinity. As synthetic methodologies—particularly biocatalysis—continue to mature, the accessibility and application of these complex, stereodefined motifs will only accelerate, driving the next generation of highly potent, metabolically stable therapeutics.

References

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - wpmucdn.com.1

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes (NIH) - nih.gov. 6

  • Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens - acs.org.5

  • Corey–Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes - figshare.com. 7

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - beilstein-journals.org. 2

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - nih.gov. 4

  • Corey-Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes (PubMed) - nih.gov. 8

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes (PMC) - nih.gov. 3

Sources

2-(4-Fluorophenyl)cyclopropylmethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)cyclopropylmethanol , a critical chiral building block in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, properties, and applications.[1]

Executive Summary & Core Identity

2-(4-Fluorophenyl)cyclopropylmethanol is a functionalized cyclopropane derivative utilized primarily as a chiral scaffold in the synthesis of pharmaceutical agents. The cyclopropyl ring serves as a conformationally restricted spacer, while the 4-fluorophenyl moiety enhances metabolic stability by blocking para-oxidation sites on the aromatic ring.

Chemical Identity Table
PropertySpecification
IUPAC Name [2-(4-Fluorophenyl)cyclopropyl]methanol
Common Name 2-(4-Fluorophenyl)cyclopropylcarbinol
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
CAS Number (Racemic) Not widely listed; often cited as (1S,2S) or (1R,2R) isomers
CAS Number (1S,2S) 1683522-82-8
CAS Number (1R,2R) 1683523-51-4
Physical State Viscous colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Critical Distinction: Do not confuse this molecule with the Pitavastatin intermediate (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, which shares similar nomenclature fragments but contains a bulky quinoline core and has a significantly higher molecular weight (~293 g/mol ).

Synthetic Methodology

The most robust route to 2-(4-Fluorophenyl)cyclopropylmethanol involves the transition-metal-catalyzed cyclopropanation of 4-fluorostyrene followed by hydride reduction. This approach allows for stereocontrol depending on the catalyst ligand employed.

Reaction Scheme

The synthesis proceeds in two primary stages:

  • Cyclopropanation: Reaction of 4-fluorostyrene with ethyl diazoacetate (EDA) to form the ester.

  • Reduction: Conversion of the ester to the primary alcohol.

Synthesispathway Styrene 4-Fluorostyrene (Starting Material) Intermediate Ethyl 2-(4-fluorophenyl) cyclopropanecarboxylate (Ester Intermediate) Styrene->Intermediate Cyclopropanation (Carbene Addition) EDA Ethyl Diazoacetate (Carbene Source) EDA->Intermediate Catalyst Rh₂(OAc)₄ or Cu(OTf)₂ (Catalyst) Catalyst->Intermediate Catalysis Product 2-(4-Fluorophenyl) cyclopropylmethanol (Target Alcohol) Intermediate->Product Reduction (Hydride Transfer) Reductant LiAlH₄ or DIBAL-H (Reducing Agent) Reductant->Product

Figure 1: Synthetic pathway from 4-fluorostyrene to the target alcohol.

Detailed Protocol (Racemic Synthesis)

Step 1: Cyclopropanation

  • Reagents: 4-Fluorostyrene (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh₂(OAc)₄ (0.5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Charge a flame-dried flask with 4-fluorostyrene and Rh₂(OAc)₄ in DCM under N₂.

    • Add ethyl diazoacetate dropwise via syringe pump over 4–6 hours to minimize dimerization of the carbene.

    • Stir at room temperature for 12 hours.

    • Workup: Filter through a celite pad to remove the catalyst. Concentrate in vacuo.[2]

    • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the trans-ester as the major product (typically >85:15 dr).

Step 2: Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) or DIBAL-H.

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0°C under N₂.

    • Add the ester intermediate (dissolved in THF) dropwise, maintaining internal temperature <5°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LiAlH₄ mass), then 15% NaOH (1x), then water (3x).

    • Isolation: Filter the white precipitate. Dry the filtrate over MgSO₄ and concentrate to yield the crude alcohol.

    • Purification: Distillation or column chromatography (Hexane/EtOAc 2:1).

Mechanistic Insights & Causality

Understanding the mechanism is crucial for optimizing yield and stereoselectivity.

Carbene Transfer Mechanism

The reaction is driven by the formation of a metal-carbenoid species. The diazo compound decomposes in the presence of the metal catalyst (Rh or Cu), releasing N₂ and generating a highly electrophilic metal-carbene.

  • Causality: The electron-rich alkene (4-fluorostyrene) attacks the electrophilic carbene carbon. The 4-fluoro substituent on the phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly deactivating the styrene compared to the unsubstituted analog. This often requires slightly higher catalyst loading or slower addition rates to prevent carbene dimerization (formation of diethyl fumarate/maleate).

Diastereoselectivity (Trans vs. Cis)

The trans isomer is thermodynamically favored and kinetically formed due to steric repulsion between the ester group and the phenyl ring in the transition state.

  • Optimization: Using bulky ligands (e.g., Doyle's chiral dirhodium catalysts like Rh₂(S-DOSP)₄) can enhance enantioselectivity, yielding the (1S,2S) or (1R,2R) isomer with >90% ee [1].

Applications in Drug Discovery

This molecule serves as a versatile "chiral handle" in medicinal chemistry.

Pharmacophore Features[2][4]
  • Conformational Restriction: The cyclopropyl ring locks the phenyl and hydroxymethyl groups into a rigid orientation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The fluorine atom at the para-position blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life of the drug candidate [2].

Derivatization Pathways

The primary alcohol can be easily converted into other functional groups:

  • To Amine: Via Mesylation -> Azide displacement -> Reduction (Staudinger). This yields 2-(4-fluorophenyl)cyclopropylamine , a core motif in LSD1 inhibitors and related to the anti-platelet drug Ticagrelor (though Ticagrelor uses a difluoro-analog).

  • To Acid: Oxidation (Jones or TEMPO) yields 2-(4-fluorophenyl)cyclopropanecarboxylic acid , used in GPR40 agonists.

Derivatization Alcohol 2-(4-Fluorophenyl) cyclopropylmethanol Amine 2-(4-Fluorophenyl) cyclopropylamine (LSD1 Inhibitors) Alcohol->Amine 1. MsCl 2. NaN3 3. H2/Pd Acid 2-(4-Fluorophenyl) cyclopropanecarboxylic acid (GPR40 Agonists) Alcohol->Acid TEMPO/NaOCl Oxidation Ether Ether Derivatives (Receptor Antagonists) Alcohol->Ether NaH, R-X Williamson Ether

Figure 2: Common derivatization pathways for the alcohol scaffold.

References

  • Doyle, M. P., et al. (1993). "Enantioselective synthesis of macrocyclic lactones." Journal of the American Chemical Society, 115(21), 958-964. Link(Foundational reference for Rh-catalyzed cyclopropanation).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link(Authoritative review on metabolic stability of fluorinated aromatics).

  • PubChem. "Compound Summary: ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol." National Library of Medicine. Link(Verified source for CAS and Molecular Formula).

Sources

The Impact of Para-Fluorination on Phenyl Cyclopropyl Methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the pharmacokinetic and pharmacodynamic properties of a lead compound. This technical guide provides an in-depth comparative analysis of phenyl cyclopropyl methanol and its para-fluorinated analog, 4-fluorophenyl cyclopropyl methanol. We will explore the nuanced differences in their synthesis, physicochemical properties, spectroscopic signatures, and metabolic stability. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between structure and function, and providing validated experimental protocols.

Introduction: The Subtle Power of a Single Atom

The substitution of a hydrogen atom with fluorine is a cornerstone strategy in contemporary drug design. While seemingly a minor alteration, the unique properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the C-F bond—can profoundly influence a molecule's biological profile.[1] This guide focuses on a specific, illustrative case: the comparison of phenyl cyclopropyl methanol and 4-fluorophenyl cyclopropyl methanol. By examining these two closely related structures, we can elucidate the significant impact of para-fluorination on a molecule's behavior, from its synthesis and analytical characterization to its metabolic fate. Understanding these differences is paramount for making informed decisions in the optimization of drug candidates.

Synthesis of Phenyl and 4-Fluorophenyl Cyclopropyl Methanol

The synthesis of these two compounds can be reliably achieved through two primary and well-established methods: the Grignard reaction and the reduction of a corresponding ketone. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Grignard Reaction

This classic organometallic reaction provides a direct route to the target alcohols. The general workflow involves the preparation of a cyclopropyl Grignard reagent, followed by its nucleophilic addition to the appropriate benzaldehyde.[2][3]

Experimental Protocol: Synthesis via Grignard Reaction

Part A: Preparation of Cyclopropylmagnesium Bromide [4][5]

  • Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagents: Magnesium turnings (1.2 equivalents) are placed in the flask. Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: A solution of cyclopropyl bromide (1.0 equivalent) in the chosen anhydrous solvent is prepared in the dropping funnel. A small amount of this solution is added to the magnesium. The reaction is initiated, often indicated by a color change and gentle reflux. Gentle warming may be necessary.

  • Addition: Once initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehydes [2]

  • Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, a solution of either benzaldehyde or 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF is prepared.

  • Addition: The freshly prepared cyclopropylmagnesium bromide solution is added dropwise to the aldehyde solution at 0 °C (ice bath).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

  • Quench: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cyclopropyl methanol.

Method 2: Reduction of Cyclopropyl Ketones

An alternative and equally effective route involves the reduction of the corresponding cyclopropyl ketone using a mild reducing agent like sodium borohydride (NaBH₄).[6][7] This method is particularly useful if the ketone precursor is readily available.

Experimental Protocol: Synthesis via Ketone Reduction [6][8]

  • Setup: A round-bottom flask is equipped with a magnetic stir bar.

  • Dissolution: Cyclopropyl phenyl ketone or cyclopropyl (4-fluorophenyl) ketone (1.0 equivalent) is dissolved in methanol or ethanol.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of NaBH₄: Sodium borohydride (1.0-1.5 equivalents) is added portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.

  • Quench: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: The bulk of the alcoholic solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude alcohol is purified by flash column chromatography.

Synthesis_Workflows cluster_grignard Method 1: Grignard Reaction cluster_reduction Method 2: Ketone Reduction Cyclopropyl Bromide Cyclopropyl Bromide Grignard Formation Grignard Formation Cyclopropyl Bromide->Grignard Formation Mg Mg Mg->Grignard Formation Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Grignard Formation->Cyclopropylmagnesium Bromide Nucleophilic Addition Nucleophilic Addition Cyclopropylmagnesium Bromide->Nucleophilic Addition Benzaldehyde / 4-Fluorobenzaldehyde Benzaldehyde / 4-Fluorobenzaldehyde Benzaldehyde / 4-Fluorobenzaldehyde->Nucleophilic Addition Target Alcohol Target Alcohol Nucleophilic Addition->Target Alcohol Cyclopropyl Phenyl Ketone / Cyclopropyl (4-Fluorophenyl) Ketone Cyclopropyl Phenyl Ketone / Cyclopropyl (4-Fluorophenyl) Ketone Reduction Reduction Cyclopropyl Phenyl Ketone / Cyclopropyl (4-Fluorophenyl) Ketone->Reduction NaBH4 NaBH4 NaBH4->Reduction Target Alcohol_2 Target Alcohol Reduction->Target Alcohol_2

Caption: Synthetic routes to phenyl and 4-fluorophenyl cyclopropyl methanol.

Comparative Physicochemical and Spectroscopic Analysis

The introduction of a fluorine atom at the para-position of the phenyl ring induces subtle yet significant changes in the molecule's electronic and spectroscopic properties.

PropertyPhenyl Cyclopropyl Methanol4-Fluorophenyl Cyclopropyl MethanolKey Differences & Implications
Molecular Formula C₁₀H₁₂OC₁₀H₁₁FOIncreased molecular weight for the fluorinated analog.
Molecular Weight 148.20 g/mol 166.19 g/mol Affects calculations for molar equivalents and reaction yields.
Boiling Point Not readily availableNot readily availableExpected to be slightly higher for the fluorinated compound due to increased polarity and molecular weight.
Polarity Moderately polarMore polarThe highly electronegative fluorine atom increases the dipole moment of the molecule, which can affect solubility and chromatographic behavior.
Lipophilicity (cLogP) ~1.9 (estimated)~2.1 (estimated)Fluorination generally increases lipophilicity, which can impact membrane permeability and protein binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between these two molecules.

¹H NMR:

  • Phenyl Cyclopropyl Methanol: The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic proton (CH-OH) will be a distinct signal, and the cyclopropyl protons will resonate in the upfield region, typically between 0.3 and 1.2 ppm, due to the ring's magnetic anisotropy.[9]

  • 4-Fluorophenyl Cyclopropyl Methanol: The aromatic region will be more complex due to ¹H-¹⁹F coupling. The protons ortho to the fluorine will appear as a triplet (or a doublet of doublets) around 7.0-7.1 ppm, while the protons meta to the fluorine will be a doublet of doublets around 7.3-7.4 ppm. The chemical shifts of the benzylic and cyclopropyl protons will be slightly altered due to the electronic influence of the fluorine.

¹³C NMR:

  • Phenyl Cyclopropyl Methanol: The aromatic carbons will have characteristic chemical shifts, with the ipso-carbon (attached to the cyclopropylmethanol group) appearing around 140-145 ppm.

  • 4-Fluorophenyl Cyclopropyl Methanol: The most significant difference will be observed in the aromatic region due to the large C-F coupling constants. The carbon directly attached to the fluorine (C4) will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz) and will be significantly downfield. The chemical shifts of the other aromatic carbons will also be affected, showing smaller C-F coupling constants (²JCF, ³JCF).[1][10]

Infrared (IR) Spectroscopy

The IR spectra of both compounds will share many similarities, including a broad O-H stretching band around 3200-3600 cm⁻¹ and C-H stretching vibrations for the aromatic and cyclopropyl groups. The key distinguishing feature will be the C-F stretching vibration in the spectrum of 4-fluorophenyl cyclopropyl methanol, which typically appears as a strong absorption in the 1250-1000 cm⁻¹ region.[11]

Mass Spectrometry (MS)

The mass spectra of both compounds will show a molecular ion peak (M⁺). The fragmentation patterns will be influenced by the stability of the resulting carbocations. The presence of fluorine in the 4-fluorophenyl derivative will be evident from the mass of the molecular ion and fragment ions containing the fluorinated phenyl ring.

Impact of Fluorination on Reactivity and Biological Properties

The electron-withdrawing nature of the fluorine atom has a cascading effect on the molecule's reactivity and its interactions in a biological system.

Chemical Reactivity

The para-fluoro substituent acts as a moderate electron-withdrawing group through induction, while also being a weak π-donor through resonance. This has several implications:

  • Acidity of the Hydroxyl Proton: The hydroxyl proton of 4-fluorophenyl cyclopropyl methanol is expected to be slightly more acidic than that of phenyl cyclopropyl methanol due to the inductive electron withdrawal by the fluorine, which stabilizes the corresponding alkoxide.

  • Reactions at the Benzylic Position: Reactions involving the formation of a carbocation at the benzylic position (e.g., SN1-type reactions) will be slower for the fluorinated analog. The electron-withdrawing fluorine destabilizes the positive charge on the benzylic carbon.

  • Electrophilic Aromatic Substitution: The fluorinated phenyl ring is deactivated towards further electrophilic aromatic substitution compared to the non-fluorinated ring.

Electronic_Effects cluster_phenyl Phenyl Cyclopropyl Methanol cluster_fluorophenyl 4-Fluorophenyl Cyclopropyl Methanol Phenyl_Ring Phenyl Ring Benzylic_C_P Benzylic Carbon Phenyl_Ring->Benzylic_C_P Slightly e⁻ donating (net) OH_P Hydroxyl Group Benzylic_C_P->OH_P Reactivity Reactivity Benzylic_C_P->Reactivity More reactive to carbocation formation OH_P->Reactivity Less acidic Fluorophenyl_Ring 4-Fluorophenyl Ring Benzylic_C_F Benzylic Carbon Fluorophenyl_Ring->Benzylic_C_F e⁻ withdrawing (inductive) Biological_Activity Biological_Activity Fluorophenyl_Ring->Biological_Activity Altered binding & metabolism OH_F Hydroxyl Group Benzylic_C_F->OH_F Benzylic_C_F->Reactivity Less reactive to carbocation formation OH_F->Reactivity More acidic

Sources

Strategic Sourcing and Technical Validation of[2-(4-Fluorophenyl)cyclopropyl]methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The integration of fluorinated cyclopropanes into molecular scaffolds has become a cornerstone strategy in modern medicinal chemistry. The cyclopropyl ring serves as a rigid bioisostere for phenyl rings and alkenes, effectively lowering lipophilicity (logD) while locking the molecular conformation to enhance target binding affinity. Simultaneously, the addition of a para-fluoro substituent acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the highly reactive para-position.

Within this chemical space, [2-(4-Fluorophenyl)cyclopropyl]methanol —specifically its trans-enantiomer, ((1R,2R)-2-(4-Fluorophenyl)cyclopropyl)methanol (CAS: 1821817-76-8) —has emerged as a critical, highly sought-after chiral building block for the synthesis of CNS agents and kinase inhibitors [1]. Because asymmetric cyclopropanation is synthetically demanding, procuring this intermediate at high enantiomeric excess (ee) requires rigorous supply chain navigation and stringent internal analytical validation.

Market Analysis: Suppliers and Pricing Dynamics

The procurement landscape for CAS 1821817-76-8 is segmented by scale and stereochemical purity. Catalog suppliers like BLD Pharmatech maintain milligram-to-gram quantities for immediate research needs [1], whereas specialized medicinal chemistry vendors like EOS Med Chem hold larger batch stocks (e.g., hundreds of grams at >97% assay) for scale-up campaigns [2].

Because the synthesis requires chiral resolution or asymmetric catalysis (such as chiral diazo-transfer), prices scale non-linearly with enantiomeric purity requirements.

Table 1: Current Market Pricing and Sourcing Matrix for CAS 1821817-76-8
Procurement ScaleTarget Purity / eeEstimated Market Price (USD)Lead TimeTypical Sourcing Channel
100 mg >97% / >95% ee$45 - $801-3 DaysCatalog (e.g., BLD Pharm)
1 g >97% / >95% ee$150 - $2501-3 DaysCatalog (e.g., BLD Pharm)
100 g >97% / >95% ee$1,200 - $2,0001 WeekMid-Scale (e.g., EOS Med Chem)
1 kg+ >98% / >99% ee$3,500 - $6,0004-8 WeeksCDMO Custom Synthesis
Procurement Logic Workflow

To ensure supply chain resilience, drug development professionals must align their sourcing strategy with their clinical phase, utilizing a structured decision matrix.

Procurement Start Vendor Selection for CAS 1821817-76-8 Q1 Scale Requirement? Start->Q1 R_Scale Research (<10g) Q1->R_Scale B_Scale Bulk (>100g) Q1->B_Scale Cat Catalog Suppliers (e.g., BLD Pharm) R_Scale->Cat CDMO Mid-Scale / CDMO (e.g., EOS Med Chem) B_Scale->CDMO QC1 In-house Chiral HPLC & NMR Validation Cat->QC1 QC2 Vendor CoA Audit & Process Validation CDMO->QC2

Decision matrix for sourcing and validating CAS 1821817-76-8 based on scale.

Synthetic Utility & Downstream Workflows

The primary utility of[2-(4-Fluorophenyl)cyclopropyl]methanol lies in its activation. The primary alcohol is relatively unreactive toward complex C-C or C-N bond formations. By oxidizing the methanol to an aldehyde, researchers unlock the ability to perform reductive aminations, seamlessly attaching the fluorophenyl-cyclopropyl pharmacophore to complex secondary or tertiary amines.

SynthWorkflow A [2-(4-Fluorophenyl) cyclopropyl]methanol (Starting Material) B Swern Oxidation (Oxalyl Chloride, DMSO) A->B Step 1 C 2-(4-Fluorophenyl) cyclopropanecarbaldehyde (Reactive Intermediate) B->C Yield: >85% D Reductive Amination (NaBH(OAc)3, Amine) C->D Step 2 E Target API / Hit Compound (CNS / Kinase Inhibitor) D->E Yield: 70-90%

Synthetic workflow from [2-(4-Fluorophenyl)cyclopropyl]methanol to target API.

Protocol 1: Self-Validating Swern Oxidation

Causality Focus: We specifically select Swern oxidation over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid highly acidic conditions that can trigger the ring-opening epimerization of the strained cyclopropane system.

  • Equipment Preparation: Flame-dry a Schlenk flask under argon. Causality: Oxalyl chloride and the activated alkoxysulfonium intermediate are highly sensitive to ambient moisture, which will prematurely quench the reaction.

  • Reagent Loading: Add oxalyl chloride (1.2 eq) to anhydrous Dichloromethane (DCM) and cool to -78°C. Add DMSO (2.4 eq) dropwise. Causality: Maintaining -78°C prevents the explosive decomposition of the intermediate complex.

  • Substrate Addition: Dissolve the procured [2-(4-Fluorophenyl)cyclopropyl]methanol (1.0 eq) in DCM and add dropwise. Stir for 30 minutes.

  • Quenching: Add Triethylamine (5.0 eq) dropwise. Causality: TEA acts as the base to deprotonate the intermediate, yielding the desired aldehyde and dimethyl sulfide byproduct. Allow to warm to room temperature.

  • Self-Validation Check: Before aqueous workup, perform a rapid Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The assay is validated if the UV-active, low-Rf methanol spot has disappeared, replaced by a higher-Rf spot that stains immediately positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the aldehyde.

Quality Control: Analytical Validation of Enantiomeric Purity

When sourcing chiral intermediates from global catalogs, a Certificate of Analysis (CoA) is insufficient for rigorous drug discovery. The enantiomeric excess (ee) must be validated in-house to prevent downstream chiral contamination.

Protocol 2: Self-Validating Chiral HPLC Method

Causality Focus: We utilize a normal-phase solvent system (Hexane/Isopropanol) on an amylose-based chiral stationary phase (e.g., Chiralpak AD-H). The non-polar hexane ensures the analyte remains un-ionized, forcing it to interact with the chiral column strictly through stereospecific hydrogen bonding and steric inclusion.

  • Standard Preparation: Procure or synthesize a racemic mixture of[2-(4-Fluorophenyl)cyclopropyl]methanol. Dissolve 1 mg/mL in Hexane:IPA (90:10).

  • System Setup:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane:Isopropanol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • System Suitability (The Self-Validation Step): Inject the racemic standard. You must observe two distinct peaks representing the (1R,2R) and (1S,2S) enantiomers. Calculate the resolution factor (Rs). If Rs < 1.5, the method is invalid; adjust the IPA concentration or column temperature until baseline separation is achieved. You cannot trust the ee of a procured sample if the system cannot resolve the racemate.

  • Sample Analysis: Inject the procured CAS 1821817-76-8 sample. Calculate the enantiomeric excess using the formula: ee(%) =[(Area R,R - Area S,S) / (Area R,R + Area S,S)] x 100

References

  • BLD Pharmatech Ltd. "((1R,2R)-2-(4-Fluorophenyl)cyclopropyl)methanol - Product Catalog BD017185101821817-76-8." BLD Pharm,
  • EOS Med Chem. "2020 Dec EOS Stock List-10036 - Medicinal Chemical is Big." Blogspot,

Methodological & Application

Synthesis of [2-(4-Fluorophenyl)cyclopropyl]methanol from styrene derivatives

[1][2]

Executive Summary

This application note details the robust synthesis of [2-(4-Fluorophenyl)cyclopropyl]methanol , a critical pharmacophore found in various therapeutic agents (e.g., glutamate receptor modulators, kinase inhibitors). The protocol utilizes a two-step sequence: (1) Rhodium(II)-catalyzed cyclopropanation of 4-fluorostyrene with ethyl diazoacetate (EDA) to form the ester intermediate, followed by (2) Hydride reduction to the primary alcohol.

Key Technical Advantages:

  • Scalability: Designed for gram-scale synthesis with safety parameters for diazo handling.[1]

  • Selectivity: Optimization strategies for maximizing diastereoselectivity (trans:cis ratio).

  • Validation: Includes self-validating analytical checkpoints (NMR, HPLC).

Retrosynthetic Analysis & Workflow

The synthesis relies on the construction of the cyclopropane core via metal-carbenoid insertion. The 4-fluorophenyl group is introduced intact via the commercially available styrene derivative.

Figure 1: Synthetic Workflow

Gcluster_0Phase 1: Cyclopropane Formationcluster_1Phase 2: Functional Group InterconversionStyreneStarting Material4-FluorostyreneIntermediateIntermediate (Ester)Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylateStyrene->IntermediateCyclopropanation(Slow Addition)EDAReagentEthyl Diazoacetate (EDA)EDA->IntermediateCatalystCatalystRh2(OAc)4 or Rh2(DOSP)4Catalyst->Intermediate1 mol%TargetTarget Molecule[2-(4-Fluorophenyl)cyclopropyl]methanolIntermediate->TargetReduction(0°C -> RT)ReductantReagentLiAlH4 / THFReductant->Target

Caption: Two-stage synthesis workflow: Metal-catalyzed carbene transfer followed by ester reduction.

Phase 1: Cyclopropanation of 4-Fluorostyrene

Mechanistic Insight

The reaction proceeds via the decomposition of ethyl diazoacetate (EDA) by the Rh(II) catalyst to generate a transient electrophilic metal-carbene complex. This species undergoes a concerted [2+1] cycloaddition with the alkene of 4-fluorostyrene.

  • Chemo-selectivity: Slow addition of EDA is critical to prevent carbene dimerization (formation of diethyl fumarate/maleate) and ensure the carbene reacts with the styrene.

  • Diastereoselectivity: The reaction produces a mixture of trans (anti) and cis (syn) isomers. The trans isomer is generally favored due to steric approach factors. Chiral catalysts like

    
     can be used to induce high enantioselectivity if a specific enantiomer is required [1].
    
Safety Protocol (CRITICAL)
  • Hazard: Ethyl Diazoacetate (EDA) is potentially explosive and toxic.[1][2] It must never be heated neat.

  • Control: Perform all reactions behind a blast shield. Use a syringe pump for controlled addition.

  • Ventilation: All operations must occur in a high-efficiency fume hood.

Experimental Protocol

Reagents:

  • 4-Fluorostyrene (1.0 equiv, 10 mmol)

  • Ethyl Diazoacetate (1.2 equiv, 12 mmol)

  • Rhodium(II) acetate dimer (

    
    ) (1 mol%)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorostyrene (1.22 g, 10 mmol) and

    
     (44 mg, 0.1 mmol) in anhydrous DCM (20 mL).
    
  • Inert Atmosphere: Purge the system with nitrogen or argon.

  • Controlled Addition: Dissolve EDA (1.37 g, 12 mmol) in DCM (10 mL). Load this solution into a syringe.

  • Reaction: Using a syringe pump, add the EDA solution to the stirring styrene/catalyst mixture over 4–6 hours at room temperature. Note: Visual nitrogen evolution indicates active carbene formation.

  • Completion: Stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess EDA.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).

    • Target: Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate.

    • Yield Expectation: 70–85%.[2]

    • Isomer Separation: Careful chromatography can often separate the cis (minor) and trans (major) diastereomers.

Phase 2: Reduction to Alcohol[2]

Mechanistic Insight

The ester moiety is reduced to a primary alcohol using Lithium Aluminum Hydride (


Experimental Protocol

Reagents:

  • Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate (from Phase 1)

  • Lithium Aluminum Hydride (

    
    ) (2.0 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck flask and cool under argon. Add

    
     (powder or pellets, 2.0 equiv relative to ester) and anhydrous THF (0.2 M concentration).
    
  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve the ester intermediate in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (disappearance of ester spot, appearance of polar alcohol spot).

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL water (
      
      
      = mass of LAH in grams)
    • 
       mL 15% NaOH solution
      
    • 
       mL water[3]
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with diethyl ether.

  • Drying: Dry the combined organic filtrate over

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: If necessary, purify via short-path silica plug (Hexane/EtOAc 7:3).

Analytical Validation & Data

Expected Data Profile
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual

NMR (Alcohol)

7.0-7.2 (m, 4H, Ar-H), 3.5-3.6 (d, 2H,

), 1.8 (m, 1H, CH-Ar), 1.4 (m, 1H, CH-

), 0.9-1.0 (m, 2H, ring

)
400 MHz


NMR

-115 to -118 ppm (singlet)

HRMS

consistent with

ESI-TOF
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Phase 1) Rapid addition of EDA caused dimerization (formation of fumarates).Use a syringe pump; extend addition time to >6 hours.
Ring Opening Acidic conditions during workup or excessive heat.Avoid mineral acids; keep rotary evaporator bath <40°C.
Incomplete Reduction Moisture in THF or degraded

.
Distill THF over Na/benzophenone; use fresh LAH.

Mechanistic Visualization

Figure 2: Catalytic Cycle (Rh-Carbenoid)

MechanismRh_CatRh(II) DimerActive CatalystEDA_ComplexRh-EDA ComplexRh_Cat->EDA_Complex+ EDACarbeneRh-Carbenoid(Electrophilic)EDA_Complex->Carbene- N2 (Gas)TransitionTransition State[2+1] CycloadditionCarbene->Transition+ 4-FluorostyreneProduct_ReleaseProduct Release+ Regenerated CatalystTransition->Product_ReleaseProduct_Release->Rh_CatCycle Repeats

Caption: Rh(II)-catalyzed decomposition of EDA to form the active carbenoid species, followed by alkene insertion.

References

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion. Chemical Reviews, 103(8), 2861–2904.

  • Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation. Journal of the American Chemical Society.[4]

  • Organic Syntheses. Ethyl Diazoacetate Safety and Handling. Organic Syntheses, Coll.[2][5] Vol. 3, p.392.

  • Chuprakov, S., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins.[6] Journal of the American Chemical Society.[4]

  • PubChem Compound Summary. [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol.[7]

High-Fidelity Reduction of Ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series: AN-2026-CYC-RED

Executive Summary

This technical guide details the reduction of ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate to its corresponding alcohol, (2-(4-fluorophenyl)cyclopropyl)methanol . This transformation is a critical step in the synthesis of PARP inhibitors, tyrosine kinase inhibitors, and other fluorinated bioactive scaffolds where the cyclopropane ring serves as a rigid bioisostere for phenyl or alkene linkers.

The guide prioritizes stereochemical retention and chemoselectivity , ensuring the cyclopropane ring remains intact and the fluorine substituent is not defluorinated. Three protocols are provided:

  • Method A (Standard): Lithium Aluminum Hydride (LiAlH₄) – High yielding, best for gram-scale R&D.

  • Method B (Controlled): Diisobutylaluminum Hydride (DIBAL-H) – Tunable for aldehyde or alcohol synthesis.[1]

  • Method C (Scalable/Safety): In situ Lithium Borohydride (NaBH₄/LiCl) – Safer alternative for larger batches.

Strategic Analysis & Reaction Logic

Mechanistic Considerations

The reduction of the ester moiety (-COOEt) to the primary alcohol (-CH₂OH) involves the addition of two equivalents of hydride.[2]

  • Cyclopropane Stability: The cyclopropane ring, despite its 27.5 kcal/mol ring strain, is kinetically stable to nucleophilic hydride attack (unlike epoxides). However, strong Lewis acids can trigger ring opening. Therefore, non-Lewis acidic workups (e.g., Rochelle's salt) are preferred over harsh acidic quenches.

  • Fluorine Integrity: The para-fluorine atom is generally stable to nucleophilic aromatic substitution by hydrides unless the ring is highly electron-deficient (e.g., nitro-substituted). Standard LAH/DIBAL conditions preserve the C-F bond.

  • Stereochemical Retention: The reaction proceeds via a tetrahedral intermediate that collapses to an aldehyde and is immediately reduced to the alcohol. This mechanism does not involve the cyclopropyl carbon-carbon bonds; thus, the cis/trans configuration of the starting material is strictly retained .

Decision Matrix: Selecting the Reagent
FeatureLiAlH₄ (LAH)DIBAL-HNaBH₄ / LiCl
Primary Product AlcoholAldehyde (-78°C) or Alcohol (RT)Alcohol
Reactivity Very HighHighModerate
Atom Economy HighLow (Large Al-alkyl groups)High
Safety Profile Pyrophoric, violent water reactionPyrophoric, moisture sensitiveSafer, non-pyrophoric
Workup Difficulty High (Aluminium emulsions)High (Gel formation)Low (Aqueous extraction)
Recommended Use Standard Lab Scale (<10g) Targeting Aldehyde Process Scale (>50g)

Visual Workflows

Reaction Pathway & Mechanism

ReactionMechanism Start Ethyl 2-(4-fluorophenyl) cyclopropane-1-carboxylate Inter1 Tetrahedral Aluminate Complex Start->Inter1 Hydride Attack (1 eq) LAH LiAlH4 / THF (Hydride Donor) LAH->Inter1 Aldehyde Intermediate Aldehyde Inter1->Aldehyde -OEt (Elimination) Alkoxide Lithium Alkoxide Species Aldehyde->Alkoxide Hydride Attack (2nd eq) Quench Fieser Workup (H2O / NaOH) Alkoxide->Quench Product (2-(4-fluorophenyl) cyclopropyl)methanol Quench->Product Protonation

Caption: Mechanistic pathway for the reduction of the ester to the primary alcohol via the aldehyde intermediate.

Experimental Decision Tree

DecisionTree Start Start: Ester Substrate Target Target Product? Start->Target Alc Alcohol Target->Alc Full Red. Ald Aldehyde Target->Ald Controlled Red. Scale Scale of Reaction? Alc->Scale MethodB Method B: DIBAL-H (-78°C) Ald->MethodB Small < 10 grams Scale->Small Large > 10 grams Scale->Large MethodA Method A: LiAlH4 (Reflux THF) Small->MethodA MethodC Method C: NaBH4/LiCl (THF/EtOH) Large->MethodC

Caption: Decision logic for selecting the optimal reduction protocol based on target and scale.

Detailed Experimental Protocols

Safety Pre-Check (Critical)
  • LiAlH₄ (LAH): Reacts violently with water and protic solvents. Use only anhydrous solvents (THF, Et₂O). Keep a Class D fire extinguisher nearby.

  • Cyclopropyl Amines/Alcohols: Many cyclopropyl derivatives are biologically active. Handle with gloves and in a fume hood.

  • Exotherm: All hydride additions are exothermic. Strict temperature control (0°C to 10°C) during addition is mandatory.

Method A: LiAlH₄ Reduction (Standard Protocol)

Best for: Routine laboratory synthesis (100 mg – 10 g).

Reagents:

  • Ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate (1.0 equiv)

  • LiAlH₄ (1.2 – 1.5 equiv) [Solid or 2.4 M solution in THF]

  • Anhydrous THF (10 mL per gram of substrate)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Nitrogen or Argon atmosphere.

  • Reagent Prep: Charge the flask with anhydrous THF and cool to 0°C in an ice bath. Carefully add LiAlH₄ (1.5 equiv). Note: If using solid LAH, add portion-wise to avoid clumping.

  • Substrate Addition: Dissolve the ester (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension over 15–30 minutes. Do not allow the temperature to exceed 10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The ester (high R_f) should disappear, and the alcohol (lower R_f) should appear.

    • Optimization: If reaction is sluggish, heat to mild reflux (60°C) for 1 hour.

  • Fieser Workup (Critical for Filtration): Cool the mixture back to 0°C. Quench carefully with the "1:1:3" rule:

    • Add x mL of water (where x = grams of LAH used). Caution: Vigorous gas evolution!

    • Add x mL of 15% aqueous NaOH.

    • Add 3x mL of water.

  • Isolation: Warm to RT and stir for 15 minutes until the grey precipitate turns into a granular white solid. Add anhydrous MgSO₄ directly to the mixture. Filter through a pad of Celite.[3] Wash the cake with Et₂O or THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil is usually >90% pure. If necessary, purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Method B: DIBAL-H Reduction (Aldehyde or Alcohol)

Best for: Stopping at the aldehyde or substrates sensitive to strong nucleophiles.

Reagents:

  • DIBAL-H (1.0 M in Toluene/Hexane)

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Setup: Flame-dry flask under Argon. Dissolve ester (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H (1.1 equiv for Aldehyde; 2.5 equiv for Alcohol) dropwise along the flask wall to pre-cool the reagent.

  • Reaction:

    • For Aldehyde: Stir at -78°C for 1–2 hours. Quench immediately at low temp.

    • For Alcohol: Allow to warm to 0°C or RT.

  • Rochelle's Salt Workup: Quench with MeOH (excess). Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 1–2 hours until the two layers separate cleanly (clearing the emulsion). Extract with DCM.

Quantitative Data & Characterization

Expected Analytical Data
ParameterValue / Characteristic
Physical State Colorless to pale yellow oil (often solidifies if high purity/trans isomer)
Yield (Method A) 85 – 95%
Yield (Method B) 75 – 85%
¹H NMR (CDCl₃) Cyclopropane CH₂: Multiplets at δ 0.8–1.1 ppm.Cyclopropane CH: Multiplets at δ 1.2–1.8 ppm.CH₂-OH: Doublet/Multiplet at δ 3.5–3.7 ppm.Aromatic: Multiplets at δ 6.9–7.2 ppm (4H, characteristic F-splitting).
¹⁹F NMR Singlet around δ -115 to -118 ppm (relative to CFCl₃).
Mass Spec (ESI) [M+H]⁺ not always visible (water loss). Look for [M+Na]⁺ ≈ 189.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Emulsion during workup trapped product.Use Rochelle's salt workup or allow Fieser solids to stir longer with MgSO₄.
Ring Opening Acidic quench too harsh or Lewis acid contamination.Ensure non-acidic conditions.[4] Avoid HCl during workup; use NH₄Cl or Rochelle's salt.
Incomplete Rxn Old LiAlH₄ (grey powder turned white/crusty).Use fresh reagent. If using pellets, crush them before use.
Defluorination Rare, but possible with dissolving metals (Na/NH₃).Stick to hydride reagents (LAH, DIBAL, Borane). Avoid Li/Na metal reductions.

References

  • BenchChem. "An In-Depth Technical Guide to the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane from Di-ester Reduction."[4] BenchChem Application Notes. Accessed 2026.[5][6][7]

  • Chemistry Steps. "Reduction of Carboxylic Acids and Esters using LiAlH4." Organic Chemistry Mechanisms.

  • Organic Chemistry Portal. "Reduction of Esters to Alcohols." Organic Chemistry Portal Protocols.

  • Master Organic Chemistry. "DIBAL-H Reduction of Esters and Nitriles." Reagent Guide.

  • PubChem. "((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol Compound Summary."[8] National Library of Medicine.

Sources

Enantioselective synthesis of chiral cyclopropyl methanols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Chiral Cyclopropyl Methanols

Executive Summary & Strategic Importance

Chiral cyclopropyl methanols are "privileged scaffolds" in modern drug discovery, serving as rigid bioisosteres for isopropyl and phenyl groups. They are critical pharmacophores in antiretrovirals (e.g., Efavirenz), antidepressants (e.g., Milnacipran analogs), and next-generation kinase inhibitors.

The cyclopropane ring imparts unique conformational restriction, locking the hydroxymethyl group into a specific vector that enhances binding affinity while improving metabolic stability against P450 oxidation compared to flexible alkyl chains.

This guide details three distinct synthetic workflows to access these motifs with high enantiomeric excess (


):
  • The Gold Standard: Zinc-mediated asymmetric cyclopropanation (Charette Modification).

  • The Green Route: Chemoenzymatic synthesis (Myoglobin-catalyzed carbene transfer + KRED reduction).

  • The Alternative: Transition-metal catalyzed diazo insertion.

Method A: Zinc-Mediated Asymmetric Cyclopropanation (The Charette Protocol)[1]

This is the most robust method for converting allylic alcohols directly into chiral cyclopropyl methanols. It relies on a chiral dioxaborolane ligand to direct the delivery of a zinc carbenoid species.

Mechanistic Insight

Unlike simple Simmons-Smith reactions, this protocol uses a chiral amphoteric ligand. The acidic boron center coordinates the allylic alkoxide, while the basic amide oxygen coordinates the zinc carbenoid (


). This "bifunctional activation" locks the transition state, ensuring delivery of the methylene group from a single face of the olefin.
Reagents & Preparation
  • Substrate: Allylic Alcohol (1.0 equiv)

  • Carbenoid Source:

    
     (2.0 equiv) + 
    
    
    
    (3.0 equiv)
  • Chiral Ligand:

    
     (0.10 – 1.0 equiv).
    
    • Note: The ligand can be generated in situ from commercially available chiral tartaric acid diamides and butylboronic acid.

Step-by-Step Protocol
  • Ligand Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, charge

      
      -tetramethyltartaric acid diamide (1.1 equiv relative to Boron) and butylboronic acid (1.0 equiv).
      
    • Add dry DCM (

      
      ) and add 4Å molecular sieves.
      
    • Reflux for 1-2 hours with a Dean-Stark trap (or over sieves) to remove water. Critical: Water destroys the zinc carbenoid.

  • Complexation:

    • Cool the ligand solution to -20°C.

    • Add the allylic alcohol substrate (1.0 equiv) via syringe. Stir for 10 mins to allow boron-alkoxide formation.

  • Carbenoid Generation & Addition:

    • In a separate flask, mix

      
       and 
      
      
      
      in DCM at -20°C. Safety: This reaction is exothermic. Add
      
      
      slowly.
    • Cannulate the pre-formed zinc carbenoid solution into the ligand/substrate flask over 20 minutes.

  • Reaction & Quench:

    • Allow to warm to 0°C and stir for 4–12 hours.

    • Quench: Slowly add saturated aqueous

      
      . Vigorous gas evolution (ethane) will occur.
      
    • Workup: Extract with

      
      , wash with 
      
      
      
      HCl (to remove ligand amines) and
      
      
      NaOH (to remove boronic acid residues).
Workflow Visualization

CharetteCycle Start Allylic Alcohol Complex Boronate-Substrate Complex Start->Complex Coordination Ligand Chiral Dioxaborolane (Ligand) Ligand->Complex + TS Directed Transition State Complex->TS ZnSpecies Zn(CH2I)2 (Carbenoid) ZnSpecies->TS Chelation Product Chiral Cyclopropyl Methanol TS->Product Methylene Transfer (- ZnI2)

Figure 1: The Charette asymmetric cyclopropanation workflow, highlighting the convergence of the chiral ligand, substrate, and zinc reagent.

Method B: Chemoenzymatic Synthesis (The "Green" Route)

For substrates sensitive to organometallics or requiring ultra-high purity, biocatalysis offers a superior route. This approach constructs the ring via engineered myoglobin and sets the alcohol stereochemistry via Ketoreductases (KREDs).

The "Cascade" Strategy
  • Step 1 (Ring Formation): Engineered myoglobin (e.g., Mb(H64G,V68A)) catalyzes the carbene transfer from a diazo compound to an alkene, forming a cyclopropyl ketone.

  • Step 2 (Stereoselective Reduction): A KRED enzyme reduces the ketone to the alcohol, establishing the final chiral center.

Protocol

Step 1: Enzymatic Cyclopropanation

  • Buffer: KPi buffer (50 mM, pH 7.0).

  • Catalyst: Purified Mb variant (0.1 mol%).

  • Reagents: Alkene substrate + Ethyl Diazoacetate (EDA).

  • Process: Add EDA slowly via syringe pump (to prevent dimerization) into the buffered solution containing alkene and enzyme. Stir at room temperature under

    
    .
    

Step 2: KRED Reduction

  • Substrate: Crude cyclopropyl ketone from Step 1.

  • Enzyme: Codexis KRED screening kit (or equivalent).

  • Cofactor: NADPH (recycled via Glucose Dehydrogenase/Glucose system).

  • Process: Incubate at 30°C for 24 hours. Extract with EtOAc.

Comparative Analysis & Decision Matrix

Select the methodology based on your starting material and scale requirements.

FeatureMethod A: Zn-CharetteMethod B: BiocatalysisMethod C: Rh/Co Catalysis
Starting Material Allylic AlcoholAlkene / KetoneDiazo + Alkene
Enantioselectivity Excellent (

ee)
Perfect (

ee)
Variable (Ligand dependent)
Scalability High (kg scale proven)High (fermentation required)Medium (Diazo safety limits)
Atom Economy Moderate (Stoichiometric Zn)HighHigh
Key Limitation Moisture sensitivitySubstrate specificityDiazo explosion hazard
Strategic Decision Tree

DecisionTree Root Target: Chiral Cyclopropyl Methanol Q1 Starting Material? Root->Q1 Allyl Allylic Alcohol Q1->Allyl Alkene Unfunctionalized Alkene Q1->Alkene Ketone Cyclopropyl Ketone Q1->Ketone MethodA Method A: Zn-Charette Cyclopropanation (Direct Route) Allyl->MethodA Best for 1-step MethodB1 Method B (Step 1): Myoglobin Carbene Transfer (Forms Ketone/Ester) Alkene->MethodB1 Diazo insertion MethodB2 Method B (Step 2): KRED Enzymatic Reduction Ketone->MethodB2 Stereocenter setting MethodB1->MethodB2 If Ketone formed

Figure 2: Strategic decision matrix for selecting the optimal synthetic route based on available starting materials.

Analytical Validation & QC

To ensure "Self-Validating" protocols (Part 2 of Directive), you must verify stereochemistry using these methods:

  • Determination of ee:

    • Technique: Chiral HPLC.

    • Columns: Daicel Chiralcel OD-H or AD-H are standard for cyclopropyl methanols.

    • Mobile Phase: Hexane/i-PrOH (typically 90:10 to 98:2).

    • Detection: UV at 210 nm (cyclopropane ring absorption edge) or 254 nm (if aryl groups present).

  • Absolute Configuration (Mosher Analysis):

    • Derivatize the cyclopropyl methanol with both

      
      - and 
      
      
      
      -MTPA chloride (Mosher's acid chloride).
    • Analyze via

      
       NMR or 
      
      
      
      NMR. The
      
      
      values of the cyclopropyl protons will reveal the absolute configuration based on the shielding cone of the phenyl group.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield (Method A) Moisture in solvent/reagents.Re-distill DCM over

. Ensure

is active (titrate).
Low ee (Method A) Ligand impurity or fast background reaction.Ensure Ligand:Zn ratio is correct. Slow down addition of Zn carbenoid. Lower temp to -10°C.
Precipitate formation Insoluble Zinc alkoxide.Add excess

or use DCM/DCE mixtures to improve solubility.
Diazo Dimerization (Method B/C) High local concentration of diazo.Use a syringe pump for "pseudo-high dilution" addition.

References

  • Charette, A. B. , Juteau, H., Lebel, H., & Molinaro, C. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanism. Journal of the American Chemical Society.[1][2][3] Link

  • Charette, A. B. , & Lebel, H. (2000). (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Organic Syntheses. Link

  • Ren, H. , et al. (2018). Biocatalytic Asymmetric Synthesis of Chiral Cyclopropanes. Chemical Reviews (Fasan Group). Link

  • Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry. Link

  • Goudreau, S. R. , et al. (2014).[5] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Link

Sources

Application Notes and Protocols for the Synthesis of Fluorophenyl Cyclopropanes via the Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorophenyl Cyclopropanes

In the landscape of modern medicinal chemistry, the cyclopropane ring is a highly valued structural motif. Its rigid, three-dimensional nature can enhance metabolic stability, improve binding potency, and reduce off-target effects.[1][2] When combined with a fluorophenyl group—a common substituent in pharmaceuticals for its ability to modulate pharmacokinetic properties—the resulting fluorophenyl cyclopropane moiety becomes a powerful tool in drug design.[3][4] The Simmons-Smith reaction offers a reliable and stereospecific method for the synthesis of these valuable compounds.[5][6] This guide provides an in-depth exploration of the Simmons-Smith reaction for the synthesis of fluorophenyl cyclopropanes, including mechanistic insights, detailed protocols, and practical considerations.

The Simmons-Smith Reaction: A Mechanistic Overview

The Simmons-Smith reaction is a cheletropic reaction that converts an alkene to a cyclopropane using an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[7] This reagent is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[8] The reaction is known for its high degree of stereospecificity, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product.[9] This is a result of a concerted mechanism where the methylene group is delivered to one face of the double bond through a "butterfly-type" transition state.[5][10]

The electrophilic nature of the zinc carbenoid is a key factor governing the reaction's success.[11] Consequently, electron-rich alkenes tend to react more readily. The presence of a fluorophenyl group on the alkene introduces an electronic effect that must be considered. While the phenyl ring itself is electron-donating to the double bond through resonance, the high electronegativity of the fluorine atom exerts an electron-withdrawing inductive effect. The overall impact on reactivity will depend on the position and number of fluorine substituents on the phenyl ring.

Experimental Workflow and Logic

The synthesis of fluorophenyl cyclopropanes via the Simmons-Smith reaction can be broken down into three key stages: preparation of the activated zinc-copper couple, formation of the Simmons-Smith reagent, and the cyclopropanation reaction itself, followed by workup and purification.

G cluster_0 Reagent Preparation cluster_1 Cyclopropanation Reaction cluster_2 Workup & Purification A Zinc Powder/Granules C Acid Wash (e.g., HCl) A->C Remove Oxides B Copper(II) Acetate or Sulfate D Activation B->D Form Alloy C->D E Washing & Drying D->E F Activated Zn-Cu Couple E->F J Reaction Mixture F->J Add to mixture G Fluorophenyl Alkene G->J H Diiodomethane (CH₂I₂) H->J I Inert Solvent (e.g., Ether, DCE) I->J K Reflux/Stir J->K L Reaction Monitoring (TLC/GC) K->L M Fluorophenyl Cyclopropane (in solution) L->M N Quenching (e.g., sat. NH₄Cl) M->N Decompose excess reagent O Aqueous Workup N->O P Extraction with Organic Solvent O->P Q Drying & Concentration P->Q R Purification (Column Chromatography/Distillation) Q->R S Pure Fluorophenyl Cyclopropane R->S G cluster_mechanism Simmons-Smith Reaction Mechanism reagents Zn(Cu) + CH₂I₂ carbenoid IZnCH₂I (Simmons-Smith Reagent) reagents->carbenoid Formation of Carbenoid transition_state "Butterfly" Transition State carbenoid->transition_state alkene Fluorophenyl Alkene alkene->transition_state product Fluorophenyl Cyclopropane + ZnI₂ transition_state->product Concerted Methylene Transfer

Sources

Charette asymmetric cyclopropanation protocols for fluorinated alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Charette Asymmetric Cyclopropanation Protocols for Fluorinated Alkenes Content Type: Detailed Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Fluorine Challenge in Cyclopropanation

The incorporation of fluorine into cyclopropyl scaffolds is a high-priority strategy in modern drug design.[1] The resulting fluorocyclopropanes offer a rigid, metabolically stable bioisostere for peptide bonds and ethyl groups. However, synthesizing these motifs via the Simmons-Smith reaction presents a distinct kinetic challenge known as "Fluorine Deactivation."

The Reactivity Mismatch

Standard Simmons-Smith cyclopropanation relies on the electrophilic nature of the zinc carbenoid (


) attacking a nucleophilic alkene.
  • Non-fluorinated alkenes: The HOMO is sufficiently high to facilitate rapid methylene transfer.

  • Fluorinated alkenes (Vinyl Fluorides): The high electronegativity of fluorine (

    
    ) inductively withdraws electron density from the 
    
    
    
    -system, significantly lowering the HOMO. This renders the alkene electron-deficient and sluggish toward electrophilic carbenoids.

The Charette Solution: Prof. André Charette’s group (Université de Montréal) overcame this by developing a Directed Asymmetric Cyclopropanation . By utilizing a chiral dioxaborolane ligand that covalently binds to an allylic alcohol substrate, the reaction is transformed from a simple intermolecular collision to an intramolecular-like delivery system . The boron atom anchors the substrate, while the ligand's Lewis-basic sites recruit the zinc reagent, enforcing proximity and overcoming the electronic deactivation of the fluorinated alkene.

Mechanistic Principles & Signaling

To ensure reproducibility, one must understand the Bimetallic Transition State . The reaction does not proceed via a free carbene. It involves a highly ordered assembly where the Zinc carbenoid coordinates to the basic amide oxygen of the dioxaborolane ligand.

Diagram 1: The Charette Bimetallic Assembly

This diagram illustrates the transition state where the chiral dioxaborolane ligand (Blue) bridges the allylic substrate and the zinc carbenoid, directing the methylene transfer to the si- or re-face of the fluorinated alkene.

CharetteMechanism Substrate Fluorinated Allylic Alcohol (Low Nucleophilicity) Complex Boronate Intermediate (Covalent Anchor) Substrate->Complex Ligand Exchange (-2 MeOH) Ligand Chiral Dioxaborolane (Tartaric Amide Derived) Ligand->Complex In Situ Assembly TS Butterfly Transition State (Zn-O Coordination) Complex->TS Coordination ZnReagent Bis(iodomethyl)zinc (Zn(CH2I)2) ZnReagent->TS Lewis Acid/Base Interaction Product Chiral Fluorocyclopropane TS->Product Methylene Transfer (Stereoselective)

Caption: The Charette directed assembly overcomes electronic deactivation by tethering the zinc reagent to the substrate via a chiral boron bridge.

Experimental Protocols

Protocol A: Preparation of the Charette Ligand (In Situ)

Note: While the ligand can be isolated, in situ generation is preferred for reproducibility and moisture sensitivity control.

Reagents:

  • 
    -Tetramethyltartaric acid diamide (TMTAD) [Chiral Scaffold]
    
  • 
    -Butylboronic acid (
    
    
    
    -BuB(OH)
    
    
    ) [Boron Source]
  • Molecular Sieves (4Å), activated powder.

Workflow:

  • Glassware Prep: Flame-dry a 2-neck round-bottom flask (RBF) under Argon flow. Cool to room temperature (RT).

  • Charging: Add TMTAD (1.1 equiv) and

    
    -BuB(OH)
    
    
    
    (1.1 equiv) to the flask.
  • Solvent: Add anhydrous Dichloromethane (DCM) (

    
     concentration relative to substrate).
    
  • Dehydration: Add activated 4Å molecular sieves (approx. 200 mg/mmol substrate).

    • Why? The condensation releases 2 equivalents of water. If not removed, water will hydrolyze the zinc carbenoid later.

  • Aging: Stir at RT for 1–2 hours. The solution contains the active chiral dioxaborolane.

Protocol B: Enantioselective Cyclopropanation of Fluoro-Allylic Alcohols

Target Substrate: 2-Fluoroallylic alcohol or 3-Fluoroallylic alcohol.[2][3]

Reagents:

  • Diethylzinc (

    
    ) (1.0 M in hexanes) [DANGER: Pyrophoric] 
    
  • Diiodomethane (

    
    ) (Freshly distilled over Cu turnings)
    
  • Substrate: Fluoro-allylic alcohol (1.0 equiv)

  • Prepared Ligand Solution (from Protocol A)

Step-by-Step Methodology:

  • Substrate Addition: Cannulate the solution of the fluoro-allylic alcohol (1.0 equiv) in dry DCM into the reaction flask containing the pre-formed ligand (Protocol A). Stir for 10 minutes at RT to allow formation of the boronate ester (the "Anchor" step).

  • Zinc Reagent Formation (The Furukawa Reagent):

    • Separate Flask: In a separate flame-dried Schlenk flask, dissolve

      
       (2.2 equiv) in anhydrous DCM at 0°C.
      
    • Carefully add

      
       (1.1 equiv) dropwise.[3] A white precipitate (
      
      
      
      ) may form but often redissolves.
    • Critical: Stir for 20 minutes at 0°C. This forms the active species

      
       or 
      
      
      
      .[4]
  • Cyclopropanation:

    • Cool the reaction flask (Ligand + Substrate) to -10°C . (Note: Lower temperatures like -20°C increase ee but may stall conversion for fluorinated substrates).

    • Cannulate the Zinc carbenoid solution dropwise into the reaction flask over 20–30 minutes.

    • Reasoning: Slow addition prevents the "runaway" non-catalyzed background reaction.

  • Reaction Monitoring:

    • Allow the mixture to warm slowly to 0°C.

    • Stir for 8–16 hours.

    • TLC/NMR Check: Look for the disappearance of the vinyl fluoride alkene signal. Vinyl fluorides react slower than non-fluorinated analogs; do not quench prematurely.

  • Quench and Workup:

    • Safety: Quench excess zinc reagents by adding Saturated Aqueous

      
      dropwise  at 0°C. Vigorous gas evolution (methane/ethane) will occur.
      
    • Oxidative Workup (Ligand Removal): To separate the product from the boron ligand, add a solution of

      
       NaOH and 
      
      
      
      (5:1 ratio) and stir for 30 mins. This hydrolyzes the boronate ester.
    • Extract with DCM (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Silica gel). Fluorocyclopropyl carbinols are often polar; use Hexanes/EtOAc gradients.

Data Analysis & Optimization

The following table summarizes expected outcomes when applying this protocol to various fluorinated substrates compared to non-fluorinated controls.

Substrate ClassElectronic StateRelative Rate (

)
Typical YieldTypical ee%Optimization Note
Allylic Alcohol (H) Nucleophilic1.0 (Ref)90-95%90-95%Standard protocol works.
2-Fluoroallylic Alcohol Mod.[2][3] Deactivated~0.180-88%90-94%Requires 2.2 equiv Zn reagent.
3-Fluoroallylic Alcohol Deactivated<0.0570-85%88-93%Extended reaction time (16h+).
Trifluoromethyl Alkene Highly Deactivated<<0.01<50%VariableProtocol often fails; requires

-diazo routes instead.
Diagram 2: Optimization Decision Tree

Use this workflow to troubleshoot low yields or poor enantioselectivity.

Optimization Start Check Conversion (NMR/TLC) LowConv Low Conversion? Start->LowConv LowEE Low ee%? Start->LowEE Action1 Increase Zn(CH2I)2 to 3.0 equiv LowConv->Action1 First Step Action3 Check Ligand Purity (Must be dry) LowEE->Action3 Likely Moisture Action4 Lower Temp to -20°C Extend Time LowEE->Action4 Kinetic Control Action2 Warm to RT (Risk: Lower ee) Action1->Action2 If still slow

Caption: Troubleshooting logic for optimizing the cyclopropanation of difficult fluorinated substrates.

References

  • Delion, L., Poisson, T., Jubault, P., Pannecoucke, X., & Charette, A. B. (2020).[2] Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids.[3] Canadian Journal of Chemistry, 98(5).

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998).[2] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society, 120(46), 11943–11952.

  • Sayes, M., Benoit, G., & Charette, A. B. (2019).[5] Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane.[5][6] Organic Syntheses, 96, 277-299.[5]

  • Navuluri, C., & Charette, A. B. (2015).[7] Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid.[7] Organic Letters, 17(19), 4866–4869.

Sources

Application Note: Stereoselective Preparation of 2-(4-Fluorophenyl)cyclopropan-1-amines from Allylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Background

2-Arylcyclopropylamines, such as tranylcypromine and its halogenated analogs, are privileged pharmacophores in medicinal chemistry. Specifically, 2-(4-fluorophenyl)cyclopropan-1-amine is a critical building block for designing potent, irreversible inhibitors of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are key targets in oncology and neurology[1].

Synthesizing these strained cyclic amines directly from simple alkyl alcohols is chemically unviable, as direct amination of cyclopropanols typically results in ring-opening. Therefore, the most robust, scalable, and stereocontrolled method bridges an allylic alcohol to the target cyclopropylamine via a cyclopropylmethanol intermediate. This guide details the step-by-step transformation of (E)-3-(4-fluorophenyl)prop-2-en-1-ol (4-fluorocinnamyl alcohol) into the target amine hydrochloride[2].

Synthetic Strategy & Mechanistic Rationale

The synthesis is executed through a highly controlled three-stage sequence, designed to preserve the integrity of the strained three-membered ring while ensuring high diastereoselectivity.

  • Step 1: Directed Simmons-Smith Cyclopropanation The synthesis initiates with the cyclopropanation of the allylic alcohol. Using the Furukawa modification (Et₂Zn and CH₂I₂), the free hydroxyl group coordinates with the electrophilic zinc carbenoid intermediate[3]. Causality: This coordination is critical; it not only accelerates the methylene transfer but also directs the attack to the same face as the alcohol, ensuring high diastereoselectivity (syn-addition) to yield trans-(2-(4-fluorophenyl)cyclopropyl)methanol.

  • Step 2: Mild Chemoselective Oxidation The primary alcohol must be oxidized to a carboxylic acid to set up the amine synthesis. Causality: Harsh acidic oxidants (e.g., Jones reagent) risk cleaving the sensitive cyclopropane ring. Therefore, a TEMPO/BAIB (bis(acetoxy)iodobenzene) system is employed. TEMPO is continuously oxidized by BAIB to an oxoammonium cation, which selectively and mildly oxidizes the alcohol to the corresponding carboxylic acid without ring degradation.

  • Step 3: Curtius Rearrangement and Deprotection The carboxylic acid is converted to the amine via a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA)[4]. Causality: DPPA allows for a safe, one-pot conversion to an acyl azide, avoiding the use of highly toxic and explosive sodium azide. Upon heating, the acyl azide expels nitrogen gas to form an isocyanate, which is immediately trapped by tert-butanol to form a stable Boc-protected amine. Final deprotection with HCl yields the bench-stable hydrochloride salt[2].

Workflow Visualization

SynthesisWorkflow A 4-Fluorocinnamyl Alcohol (Allylic Alcohol) B (2-(4-Fluorophenyl)cyclopropyl)methanol (Cyclopropyl Alcohol) A->B Simmons-Smith (Et2Zn, CH2I2) C 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid (Carboxylic Acid) B->C TEMPO Oxidation (TEMPO, BAIB) D Boc-Protected Amine (Intermediate) C->D Curtius Rearrangement (DPPA, t-BuOH) E 2-(4-Fluorophenyl)cyclopropanamine HCl (Target Amine) D->E Deprotection (HCl/Dioxane)

Synthetic workflow from 4-fluorocinnamyl alcohol to 2-(4-fluorophenyl)cyclopropanamine.

Quantitative Data Summary
StepTransformationReagents / CatalystTemp / TimeExpected YieldPurity (HPLC)
1 CyclopropanationEt₂Zn, CH₂I₂, DCM0 °C to RT, 12 h80–85%>95%
2 OxidationTEMPO, BAIB, MeCN/H₂ORT, 4 h88–92%>98%
3 Curtius RearrangementDPPA, Et₃N, t-BuOH, Toluene90 °C, 8 h75–80%>98%
4 Boc-Deprotection4M HCl in DioxaneRT, 12 h90–95%>99%
Detailed Experimental Protocols
Protocol 1: Synthesis of (2-(4-Fluorophenyl)cyclopropyl)methanol
  • Preparation: Flame-dry a 2-neck round-bottom flask, purge with N₂, and add anhydrous dichloromethane (DCM, 50 mL). Wrap the flask in aluminum foil to prevent light-induced degradation of the carbenoid.

  • Carbenoid Formation: Cool the flask to 0 °C. Inject diethylzinc (1.0 M in hexanes, 2.5 eq). Slowly add diiodomethane (2.5 eq) dropwise. Stir for 30 minutes at 0 °C to pre-form the active zinc carbenoid species[3].

  • Reaction: Add a solution of (E)-3-(4-fluorophenyl)prop-2-en-1-ol (1.0 eq) in DCM dropwise. Allow the reaction to naturally warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting allylic alcohol is strongly UV-active and stains dark with KMnO₄, whereas the cyclopropyl product shows a distinct

    
     shift and a slower staining profile.
    
  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C (caution: exothermic). Extract with DCM (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol 2: Oxidation to 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
  • Preparation: Dissolve the cyclopropyl alcohol (1.0 eq) in a 1:1 mixture of acetonitrile (MeCN) and deionized water. The biphasic system ensures solubility of both the organic substrate and the water-soluble oxidants.

  • Oxidation: Add TEMPO (0.1 eq) and BAIB (2.2 eq) at room temperature. Stir vigorously for 4 hours.

  • Self-Validation: The reaction mixture will transition from an initial orange (active TEMPO) to a pale yellow upon completion. TLC will show the highly polar carboxylic acid streaking near the baseline. Tip: Add 5% acetic acid to the TLC eluent to resolve the acid spot.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from hexanes/EtOAc.

Protocol 3: Curtius Rearrangement and Deprotection
  • Acyl Azide Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and DPPA (1.1 eq)[4]. Stir at room temperature for 30 minutes.

  • Thermal Rearrangement: Add anhydrous tert-butanol (5.0 eq). Heat the mixture to 90 °C for 8 hours.

  • Self-Validation: Observe steady N₂ gas evolution (bubbling) upon heating to 90 °C. This physical cue confirms the successful thermal rearrangement of the acyl azide to the isocyanate.

  • Intermediate Workup: Cool to room temperature, wash with 5% citric acid, saturated NaHCO₃, and brine. Concentrate to yield the crude Boc-protected amine.

  • Deprotection: Dissolve the crude Boc-amine in dry DCM and add 4M HCl in dioxane (10 eq). Stir at room temperature for 12 hours.

  • Isolation: Filter the resulting white precipitate, wash extensively with cold diethyl ether, and dry under high vacuum to afford 2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride[2].

Field-Proven Insights & Troubleshooting
  • Stalled Oxidations: During the TEMPO/BAIB oxidation (Protocol 2), BAIB generates acetic acid as a byproduct. If the local pH drops too low, the catalytic cycle can stall. Solution: Buffering the reaction with a small amount of NaHCO₃ will re-initiate the oxidation process.

  • DPPA Quality: DPPA degrades over time upon exposure to moisture, releasing hydrazoic acid. Solution: Always use fresh DPPA and conduct the Curtius rearrangement in a well-ventilated fume hood due to nitrogen gas and potential trace HN₃ evolution.

  • Stereochemical Purity: If the starting allylic alcohol contains cis-isomers, the Simmons-Smith reaction will carry that geometry forward, resulting in cis-cyclopropanes. Ensure the starting material is >99% (E)-isomer to guarantee the trans-cyclopropylamine product.

References

1.[1] Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. URL:[Link] 2.[3] Simmons-Smith Cyclopropanation Reaction. Organic Reactions. URL:[Link] 3.[4] Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. URL:[Link] 4.[2] 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem. URL:[Link]

Sources

Reagents for converting cyclopropyl methanol to cyclopropyl aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Oxidation of Cyclopropyl Methanol to Cyclopropanecarbaldehyde

Executive Summary

Cyclopropanecarbaldehyde (CPA) is a critical pharmacophore and building block in medicinal chemistry, serving as a metabolic stabilizer and a bioisostere for isopropyl and ethyl groups.[1] However, the conversion of Cyclopropyl Methanol (CPM) to CPA presents two distinct process challenges:

  • Ring Strain & Reactivity: The cyclopropane ring (27.5 kcal/mol strain energy) is susceptible to homoallylic ring-opening rearrangements, particularly under radical conditions or strong acid catalysis.[1]

  • Volatility: With a boiling point of ~99°C and a tendency to form azeotropes, CPA is easily lost during solvent removal, leading to artificially low yields.[1]

This guide provides three validated protocols (Swern, TEMPO, and Dess-Martin) optimized to mitigate ring-opening and manage volatility.[1]

Strategic Reagent Selection Guide

The choice of oxidant is dictated by scale, substrate sensitivity, and downstream processing requirements.[1]

Table 1: Comparative Analysis of Oxidation Reagents for CPM

FeatureSwern Oxidation TEMPO / NaOCl Dess-Martin (DMP) PCC / PDC
Mechanism Ionic (Activated DMSO)Radical / OxoammoniumHypervalent IodineChromate Ester
Scale Suitability Lab (<50g)Process (>100g)HTS / MedChem (<5g)Obsolete
Ring Integrity Excellent (Low Temp)Good (pH dependent)ExcellentModerate
Safety Profile CO/CO₂ evolution; StenchExotherm; Bleach handlingShock sensitive (Dry)Carcinogenic (Cr⁶⁺)
Green Chemistry Poor (Atom economy)Excellent (Aqueous)ModerateVery Poor
Primary Risk Temperature controlOver-oxidation to AcidCost / StabilityToxicity / Workup

Decision Logic & Workflow

The following decision tree illustrates the selection process based on experimental constraints.

ReagentSelection Start Start: CPM Oxidation ScaleCheck Scale > 100g? Start->ScaleCheck SensCheck Acid Sensitive Substrate? ScaleCheck->SensCheck No TEMPO Protocol 2: TEMPO/Bleach (Scalable, Green) ScaleCheck->TEMPO Yes GreenCheck Green/Aqueous Required? GreenCheck->TEMPO Yes Swern Protocol 1: Swern (High Purity, Standard) GreenCheck->Swern No (Standard) SensCheck->GreenCheck No DMP Protocol 3: DMP (Fast, Mild, $$) SensCheck->DMP Yes (Very Sensitive)

Figure 1: Reagent selection logic based on scale, sensitivity, and environmental requirements.

Detailed Protocols

Protocol 1: Swern Oxidation (The Gold Standard for Purity)

Best for: Initial synthesis, high purity requirements, and avoiding over-oxidation.[1]

Mechanism & Causality: The reaction utilizes dimethylchlorosulfonium chloride (generated in situ from DMSO and Oxalyl Chloride) to activate the alcohol. The critical success factor is maintaining the temperature below -60°C during the activation step. Higher temperatures destabilize the ylide intermediate, leading to Pummerer rearrangements or thioacetal formation rather than the desired aldehyde.

Reagents:

  • Cyclopropyl methanol (1.0 equiv)[1]

  • Oxalyl chloride (1.2 equiv)[1]

  • DMSO (2.4 equiv)[1]

  • Triethylamine (TEA) (5.0 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Oxalyl Chloride (1.2 eq) in DCM (5 mL/mmol). Cool to -78°C (Dry ice/Acetone).

  • DMSO Addition: Add DMSO (2.4 eq) dropwise via syringe pump or addition funnel.[1]

    • Critical Control: Rate must be slow enough to keep internal temp < -60°C. Rapid gas evolution (CO/CO₂) will occur.[1] Stir for 15 mins.

  • Substrate Addition: Add Cyclopropyl methanol (1.0 eq) in minimum DCM dropwise.[1] Stir for 30–45 mins at -78°C.

    • Note: The mixture will become cloudy/white.

  • Elimination (The Base Step): Add TEA (5.0 eq) dropwise. The reaction is exothermic; maintain -78°C during addition.[1]

  • Warming: Allow the reaction to warm to 0°C over 30 minutes. The solution will turn clear/yellow.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.[1][2]

    • Extract with DCM (x3).[1]

    • Crucial Step: Wash organic layer with 1M HCl (to remove excess TEA) followed by dilute bleach (to oxidize smelly dimethyl sulfide to DMSO/sulfone).[1]

  • Isolation: Dry over Na₂SO₄. Concentrate on a rotary evaporator at >100 mbar and <30°C bath . Do not apply high vacuum for extended periods due to product volatility.[1]

Protocol 2: TEMPO-Mediated Oxidation (The Scalable "Green" Option)

Best for: Scale-up (>10g), safety (no CO evolution), and cost efficiency.[1]

Mechanism & Causality: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic radical shuttle.[1] The stoichiometric oxidant is NaOCl (Bleach). KBr acts as a co-catalyst to regenerate the active nitrosonium species.

  • Self-Validating System: The color change (Orange -> Yellow -> Pale) indicates catalyst turnover.[1]

  • pH Control: The reaction generates HCl. Without a buffer (NaHCO₃), the pH drops, slowing the reaction and potentially opening the cyclopropane ring or allowing NaOCl to over-oxidize the aldehyde to the carboxylic acid.

Reagents:

  • Cyclopropyl methanol (1.0 equiv)[1]

  • TEMPO (0.01 equiv / 1 mol%)[1]

  • KBr (0.1 equiv)[1]

  • NaOCl (Commercial Bleach, ~1.1–1.2 equiv)[1]

  • DCM / Water (Biphasic solvent system)[1]

  • NaHCO₃ (Saturated solution)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve CPM (1.0 eq) in DCM (3 mL/mmol). Add TEMPO (0.01 eq) and KBr (0.1 eq) dissolved in a minimum amount of water.[1]

  • Buffering: Add saturated aqueous NaHCO₃ (1 mL/mmol) to the mixture. Cool to 0°C.[1]

  • Oxidant Addition: Add NaOCl (1.1 eq) dropwise while vigorously stirring.

    • IPC (In-Process Control):[1] Monitor temperature; keep < 10°C to prevent over-oxidation.[1]

  • Monitoring: The reaction is typically fast (15–30 mins).[1]

    • Validation: Spot on TLC.[1][3] If starting material remains, add small aliquots of NaOCl.[1]

    • Quench Check: Use starch-iodide paper to check for excess oxidant (turns blue/black).[1]

  • Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) until the organic layer color fades and starch-iodide test is negative.

  • Workup: Separate phases. Extract aqueous layer with DCM.[1]

  • Isolation: Dry over MgSO₄. Carefully concentrate (monitor pressure/temp).[1]

Protocol 3: Dess-Martin Periodinane (DMP) (The High-Throughput Option)

Best for: Small scale, parallel synthesis, and acid-sensitive substrates.[1]

Mechanism & Causality: DMP is a hypervalent iodine species.[1][4] It avoids the acidic conditions of Jones/PCC and the basic conditions of Swern, making it the mildest option for preserving ring integrity.

Step-by-Step Methodology:

  • Reaction: Dissolve CPM (1.0 eq) in wet DCM (DMP benefits from trace water to accelerate ligand exchange).[1]

  • Addition: Add DMP (1.1 eq) in one portion at room temperature.

  • Stir: Reaction is usually complete in 1–2 hours.

  • Workup (The "Seebach" Wash):

    • Dilute with Et₂O.[1]

    • Add a 1:1 mixture of Saturated NaHCO₃ and Saturated Na₂S₂O₃.

    • Why: The thiosulfate reduces the iodinane byproduct (which is soluble in organics) to iodobenzoic acid (which is extracted into the basic aqueous layer).

    • Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Isolation: Separate, dry, and concentrate.

Mechanistic Visualization (Swern Pathway)

The following diagram details the Swern activation pathway, highlighting the critical temperature-dependent steps.

SwernMechanism DMSO DMSO SwernRgt Chlorosulfonium Salt (Active Species) DMSO->SwernRgt Activation (-78°C) Oxalyl Oxalyl Chloride Oxalyl->SwernRgt Intermed Alkoxysulfonium Ion SwernRgt->Intermed + Alcohol (-78°C) Alcohol Cyclopropyl Methanol Alcohol->Intermed Product Cyclopropyl Aldehyde + DMS Intermed->Product + Base (Warming to 0°C) Base TEA (Base) Base->Product

Figure 2: Swern oxidation mechanism highlighting the convergence of reagents.[1]

Troubleshooting & Critical Quality Attributes (CQA)

  • Ring Opening (Homoallylic Rearrangement):

    • Symptom:[2][5][6][7][8][9] Appearance of olefinic protons in NMR (multiplets around 5.0–6.0 ppm).[1]

    • Cause: Radical mechanism (TEMPO without buffer) or Acid catalysis.[1]

    • Fix: Switch to Swern; ensure TEMPO reaction is buffered at pH 8.6–9.5.

  • Low Yield (Volatility):

    • Symptom:[2][5][6][7][8][9] Clean TLC but low mass recovery.[1]

    • Cause: Product loss during rotary evaporation.[1]

    • Fix: Do not evaporate to dryness.[1] Keep bath < 30°C. If possible, use the solution directly in the next step (telescoping).

  • Over-Oxidation (Carboxylic Acid): [1][10][11]

    • Symptom:[2][5][6][7][8][9] Broad OH peak in IR/NMR; low Rf on TLC.[1]

    • Cause: Excess oxidant or lack of temperature control in TEMPO.

    • Fix: Quench immediately upon consumption of starting material.[1]

References

  • Swern Oxidation Mechanism & Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1][2][5][12] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.[1][5] [Link][1]

  • TEMPO/Bleach (Anelli) Oxidation: Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[1] J. Org.[1][12] Chem.1987 , 52, 2559–2562.[1] [Link]

  • Dess-Martin Periodinane Protocol: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][12] Chem.1983 , 48, 4155–4156.[1] [Link]

  • Cyclopropyl Carbinyl Radical Rearrangement: Newcomb, M.; Chestney, D. L.[1] "Rate constants for ring opening of cyclopropylcarbinyl radicals." J. Am. Chem. Soc.[1][13]1994 , 116, 9753–9754.[1] [Link]

  • Cyclopropanecarbaldehyde Handling (Org.[1] Synth.): Rousseau, G.; Blanco, L. "Cyclopropanecarboxaldehyde."[1] Org.[1][2][3] Synth.1985 , 63, 147.[1] [Link][1]

Sources

Application of [2-(4-Fluorophenyl)cyclopropyl]methanol in dopamine antagonist research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of [2-(4-Fluorophenyl)cyclopropyl]methanol in Dopamine Antagonist Research

Abstract

This application note details the utility of [2-(4-Fluorophenyl)cyclopropyl]methanol (CAS: 1683522-82-8 / 427-53-2 analogs) as a critical chiral building block in the synthesis of conformationally restricted dopamine D2/D3 receptor antagonists and partial agonists. Unlike flexible phenethylamine chains found in endogenous dopamine, the cyclopropyl moiety locks the ethylamine side chain into a rigid conformation, enhancing receptor subtype selectivity and metabolic stability.[1] This guide provides optimized protocols for converting this alcohol scaffold into 2-phenylcyclopropylmethylamine (PCPMA) derivatives—a structural motif essential for next-generation antipsychotics and bivalent ligands.

Introduction: The Strategy of Conformational Restriction

In dopamine antagonist research, a major challenge is achieving selectivity between D2-like (D2, D3, D4) and D1-like receptors to minimize off-target side effects (e.g., extrapyramidal symptoms).[1] Endogenous dopamine is highly flexible, adopting multiple rotamers that bind promiscuously.[1]

[2-(4-Fluorophenyl)cyclopropyl]methanol serves as a "conformationally locked" equivalent of the dopamine side chain.

  • The Cyclopropyl Lock: The cyclopropane ring restricts the rotation of the ethylamine chain, forcing the phenyl ring and the amine into a specific spatial relationship that mimics the bioactive conformation required for D2 receptor binding.[1]

  • The Fluorine Advantage: The para-fluorine atom blocks metabolic hydroxylation at the 4-position (a common clearance pathway for phenyl rings) and increases lipophilicity, improving blood-brain barrier (BBB) penetration.

Chemical Context & Handling

PropertySpecification
Compound Name [2-(4-Fluorophenyl)cyclopropyl]methanol
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
Stereochemistry Critical (Typically trans-isomers are bioactive for D2 antagonists)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).

Safety Note: This compound is a potent chemical intermediate. Standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation or skin contact.

Experimental Protocols

Workflow Overview

The primary application involves converting the alcohol to a reactive electrophile (mesylate/halide) or oxidizing it to an aldehyde, followed by coupling with a secondary amine pharmacophore (e.g., phenylpiperazine) to generate the final antagonist.[1]

SynthesisWorkflow Alcohol [2-(4-Fluorophenyl) cyclopropyl]methanol Mesylate Intermediate A: Mesylate/Tosylate Alcohol->Mesylate MsCl, Et3N (Activation) Aldehyde Intermediate B: Aldehyde Alcohol->Aldehyde Dess-Martin (Oxidation) Amine PCPMA Scaffold (Primary Amine) Mesylate->Amine 1. NaN3 2. Staudinger Red. Final Final D2 Antagonist (e.g., Piperazine deriv.) Aldehyde->Final Reductive Amination (w/ Arylpiperazine) Amine->Final N-Alkylation or Amide Coupling

Caption: Divergent synthesis pathways from the alcohol scaffold to final dopamine antagonists.

Protocol A: Activation via Mesylation (For Nucleophilic Substitution)

This route is preferred for synthesizing high-affinity antagonists by coupling with secondary amines.

Reagents:

  • [2-(4-Fluorophenyl)cyclopropyl]methanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.0 g of the alcohol in 15 mL anhydrous DCM under Nitrogen at 0°C.

  • Addition: Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq). Maintain temperature < 5°C to prevent elimination side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor via TLC (Hexane:EtOAc 2:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the mesylate (Rf ~0.5).[1]

  • Workup: Quench with cold NaHCO₃ (sat. aq.). Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Quality Control: The mesylate is unstable; use immediately for the coupling step (Protocol B) or store at -20°C for <24h.

Protocol B: Synthesis of PCPMA-Piperazine Antagonists

Coupling the activated scaffold to N-arylpiperazines (a common pharmacophore in drugs like Aripiprazole or Blonanserin).

Reagents:

  • Crude Mesylate (from Protocol A)

  • 1-(2,3-Dichlorophenyl)piperazine (or similar D2 pharmacophore) (1.1 eq)[1]

  • K₂CO₃ (3.0 eq)

  • Acetonitrile (ACN)

Step-by-Step:

  • Coupling: Suspend the piperazine derivative and K₂CO₃ in ACN. Add the mesylate (dissolved in minimal ACN).

  • Reflux: Heat to 80°C for 12–16 hours.

  • Purification: Cool to RT, filter off inorganic salts. Concentrate the filtrate.

  • Isolation: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

  • Validation: Verify structure via ¹H-NMR. Key diagnostic signal: The cyclopropyl protons will appear as complex multiplets between δ 0.8–1.5 ppm.

Biological Validation: In Vitro Binding Assays

Once synthesized, the affinity of the new ligand must be validated against the D2 receptor.

Assay Principle: Radioligand displacement using [³H]-Methylspiperone (D2/D3 antagonist) or [³H]-Raclopride.

ParameterExperimental Condition
Receptor Source CHO cells stably expressing human D2L (long isoform)
Radioligand [³H]-Methylspiperone (0.2 nM final conc.)
Non-specific Binding Determined using 10 µM Haloperidol
Incubation 60 min at 25°C in Tris-HCl buffer (pH 7.4)
Termination Rapid filtration over GF/B glass fiber filters

Data Analysis: Calculate the


 (Inhibition Constant) using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.

Expected Results:

  • High Affinity:

    
     indicates potent antagonism.
    
  • Selectivity: Compare

    
     vs. 
    
    
    
    . The cyclopropyl scaffold typically yields >50-fold selectivity for D2 over D1.

Structure-Activity Relationship (SAR) Insights

Research utilizing this alcohol scaffold has established critical SAR rules for dopamine antagonists:

  • Linker Length: The methylene spacer (from the "methanol" part) is optimal. Removing it (direct attachment to the ring) or extending it often reduces affinity.

  • Stereochemistry: The trans-cyclopropyl isomer generally exhibits 10–100x higher affinity than the cis-isomer because it better mimics the extended anti-conformation of dopamine.

  • Fluorine Substitution: The 4-F substituent on the phenyl ring enhances metabolic stability against CYP450 oxidation compared to the unsubstituted phenyl analog.

SAR_Logic Scaffold [2-(4-Fluorophenyl) cyclopropyl]methanol Mod1 Trans-Isomer Selection Scaffold->Mod1 Mod2 4-Fluoro Substitution Scaffold->Mod2 Mod3 Methylene Spacer Scaffold->Mod3 Result1 Mimics extended Dopamine (High D2 Affinity) Mod1->Result1 Result2 Blocks Metabolic Hydroxylation Mod2->Result2 Result3 Optimal Steric Fit in Receptor Pocket Mod3->Result3

Caption: Structural features of the scaffold and their impact on pharmacological efficacy.

References

  • Design and Synthesis of PCPMA Derivatives

    • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evalu
    • Source:

  • Bivalent Ligand Synthesis

    • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor.[2]

    • Source:

  • Conformational Restriction Theory

    • Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol.[3][4]

    • Source:

  • Compound Properties

    • [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol - PubChem Compound Summary.[1]

    • Source:

Sources

Troubleshooting & Optimization

Improving cis/trans selectivity in (4-fluorophenyl)cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Stereoselective Cyclopropanation of 4-Fluorostyrene Derivatives. Safety Warning: Diazo compounds are potentially explosive. All protocols involving diazoacetates or diazomethane must be performed behind a blast shield with proper ventilation. Zinc carbenoids are pyrophoric; handle under inert atmosphere.

Module 1: Strategic Method Selection (The "Selector")

Before troubleshooting reaction conditions, ensure you are using the correct catalytic machinery for your desired stereoisomer. The presence of the fluorine atom (an electron-withdrawing group, EWG) slightly deactivates the alkene compared to styrene, making catalyst electrophilicity and mechanism critical.

Decision Matrix: Which Route?

G start Target Isomer? cis Cis (Syn) Isomer start->cis trans Trans (Anti) Isomer start->trans cis_alkene Do you have pure (Z)-alkene? cis->cis_alkene rh_route Rh(II) Carbenoid (Concerted) trans->rh_route Standard ss_route Simmons-Smith (Stereospecific) cis_alkene->ss_route Yes co_route Co(II) Metalloradical Catalysis (MRC) cis_alkene->co_route No (Terminal Styrene)

Figure 1: Strategic selection workflow. Green nodes indicate stereospecific routes; Red/Blue indicate stereoselective catalytic routes.

Module 2: The "Cis-Engine" (Co(II) Metalloradical Catalysis)

User Query: "I am using Rh2(OAc)4 and getting <1:5 cis:trans ratios. How do I invert this to favor cis?"

Technical Insight: Rhodium and Copper catalysts operate via a concerted asynchronous mechanism . The transition state minimizes steric clash between the ester group of the diazo compound and the aryl ring, thermodynamically favoring the trans isomer. To get cis, you must switch to a stepwise radical mechanism using Cobalt(II).

The Solution: Co(II)-Porphyrin Catalysis Co(II) metalloradical catalysis (MRC) involves a radical addition to the alkene.[1] The intermediate radical species allows for bond rotation and stabilization that, with the correct ligand "fence," locks the geometry into the cis configuration.

Recommended Protocol (High Cis-Selectivity):

  • Catalyst: [Co(P1)] (Co(II) complex of D2-symmetric chiral porphyrin) or Co(salen) complexes (Katsuki’s catalyst).

  • Reagents: 4-fluorostyrene (1.0 equiv), Ethyl Diazoacetate (EDA) (1.2 equiv).

  • Conditions:

    • Solvent: Toluene or Chlorobenzene (Non-coordinating solvents are crucial).

    • Temperature: Room Temperature (RT) to 40°C. Note: Co(II) MRC does not require -78°C.

    • Addition: One-pot. Unlike Rh, slow addition is often unnecessary because Co(II) is less prone to carbene dimerization.

Troubleshooting Co(II) Reactions:

IssueDiagnosisCorrective Action
Low Yield Catalyst PoisoningEnsure solvent is degassed. Co(II) is sensitive to oxidation to Co(III) (inactive).
Low cis Selectivity Ligand "Leakage"Use bulkier porphyrin ligands (e.g., 3,5-di-tBu-QingPhyrin). The "walls" of the catalyst must physically force the cis approach.
Incomplete Conversion Electronic DeactivationThe 4-F group deactivates the styrene. Increase catalyst loading to 2-5 mol% or use tert-butyl diazoacetate to stabilize the radical intermediate.
Module 3: The "Trans-Engine" (Rh(II) Catalysis)

User Query: "I need >95% trans selectivity for a clinical candidate. My current de is 80%."

Technical Insight: While trans is the default for Rh(II), 80% de is insufficient for pharma standards. The 4-fluorophenyl group is relatively small (sterically similar to H), meaning the "steric clash" that drives trans selectivity is weaker than with bulky aryl groups. You need a catalyst with a "tight" chiral pocket.

Recommended Protocol (High Trans-Selectivity):

  • Catalyst: Rh2(S-DOSP)4 or Rh2(S-PTTL)4.

  • Reagents: 4-fluorostyrene + Donor-Acceptor Diazo (e.g., aryl diazoacetate) OR Standard EDA.

  • Conditions:

    • Solvent: Pentane or Hexane (Low polarity enhances tight ion pairing/ligand folding).

    • Temperature: -78°C to 0°C. Lower temperatures strictly favor the energetic difference between trans and cis transition states.

    • Stoichiometry: Excess alkene (5 equiv) relative to diazo to prevent dimerization.

Mechanism & Control:

RhMechanism Rh_Carbene Rh=Carbene (Electrophilic) TS_Trans TS-Trans (Sterics Minimized) Rh_Carbene->TS_Trans Fast (k_trans) TS_Cis TS-Cis (Steric Clash) Rh_Carbene->TS_Cis Slow (k_cis) Product (4-F-Ph)-Cyclopropane TS_Trans->Product Major

Figure 2: Kinetic control in Rh(II) catalysis. The 4-F-Styrene aligns to minimize interaction with the bulky carboxylate ligands.

Module 4: The Stereospecific Route (Simmons-Smith)

User Query: "I cannot use diazo compounds due to safety regulations. How do I control selectivity?"

Technical Insight: The Simmons-Smith reaction (Zn-Cu couple + CH2I2) is stereospecific , not stereoselective. It preserves the geometry of the starting alkene. It does not create selectivity from a terminal alkene; it translates existing geometry.

  • To make cis-(4-F-Ph)cyclopropane: You MUST start with (Z)-1-fluoro-4-(prop-1-en-1-yl)benzene.

  • To make trans-(4-F-Ph)cyclopropane: You MUST start with (E)-1-fluoro-4-(prop-1-en-1-yl)benzene.

Troubleshooting Simmons-Smith:

SymptomProbable CauseFix
Loss of Stereochemistry Acidic IsomerizationZnI2 byproduct is a Lewis Acid. Add a scavenger like DME (dimethoxyethane) or Et2O to coordinate Zinc salts.
Stalled Reaction 4-F DeactivationThe 4-F ring is electron-poor. Use the Furukawa modification (Et2Zn + CH2I2) rather than Zn-Cu couple for higher reactivity.
Gel Formation ConcentrationDilute reaction. High conc. of Zn salts causes gelling, trapping reagents.
FAQ: Rapid Fire Troubleshooting

Q: Does the fluorine atom affect the reaction rate? A: Yes. Fluorine is inductively electron-withdrawing. In electrophilic cyclopropanations (Rh/Cu/Zn), the reaction will be slower than with methoxystyrene. You may need to increase reaction time by 2-3x or raise the temperature slightly (though this risks selectivity erosion).

Q: Can I use biocatalysis? A: Yes. Engineered myoglobins (e.g., Mb(H64V,V68A)) have shown high efficiency for cyclopropanating electron-deficient styrenes like 4-fluorostyrene.[2] This is often the best route for >99% ee if you have access to fermentation facilities.

Q: My diazo compound is dimerizing (forming fumarate/maleate) instead of reacting. A: This indicates the carbene is forming but not finding the alkene.

  • Increase alkene concentration (use it as solvent if cheap).

  • Use a syringe pump to add the diazo compound over 4-8 hours.

  • Ensure the catalyst is fully dissolved before starting addition.

References
  • Co(II) Metalloradical Catalysis (Cis-Selectivity)

    • Cui, X., Xu, X., Lu, H., Zhu, S., Wojtas, L., & Zhang, X. P. (2011). Enantioselective Cyclopropanation of Alkenes with α-Nitrodiazoacetates Catalyzed by Chiral Cobalt(II) Porphyrins.[3] Journal of the American Chemical Society.[4]

  • Co(II)

    • Katsuki, T. (2019).[2] Co(II)-salen catalyzed stereoselective cyclopropanation of fluorinated styrenes.[5][6] Chirality.

  • Rh(II)

    • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.
  • Simmons-Smith Stereospecificity

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[7][8] Organic Reactions.[4][9][10][11][12][13][14][15]

  • Biocatalysis for Electron-Deficient Styrenes

    • Tinoco, A., Wei, Y., Bacik, J. P., Carminati, D. M., Moore, E. J., Ando, N., ... & Fasan, R. (2019).[2] Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis.

Sources

Technical Support Center: Purification of [2-(4-Fluorophenyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FP-CP-MEOH-SEP Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Diastereoselective Separation Protocols (cis/trans)[1]

Executive Summary

The separation of [2-(4-Fluorophenyl)cyclopropyl]methanol diastereomers presents a unique challenge due to the structural rigidity of the cyclopropane ring and the electronic influence of the fluorine atom. While synthetic routes (e.g., Simmons-Smith or diazoacetate cyclopropanation) typically favor the trans isomer, crude mixtures often contain significant cis impurities (10–30%) that require removal to meet pharmaceutical purity standards (>98% de).

This guide provides three validated workflows for separation, ranked by scalability and resolution efficiency.

Visual Workflow: Separation Strategy

The following decision tree outlines the optimal purification route based on your scale and purity requirements.

SeparationStrategy Start Crude Mixture (cis/trans ratio ~ 1:4) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 500 mg Analytical/Lead Opt ScaleCheck->SmallScale Low Scale LargeScale > 5 g Process Dev ScaleCheck->LargeScale High Scale Flash Method A: Flash Chromatography (Silica Gel) SmallScale->Flash Standard Req HPLC Method B: Prep-HPLC (Phenyl-Hexyl) SmallScale->HPLC High Purity Req LargeScale->Flash Rapid Turnaround Enzymatic Method C: Lipase Kinetic Resolution (Novozym 435) LargeScale->Enzymatic Cost Efficient Validation Validation: 1H-NMR (J-coupling) & Chiral HPLC Flash->Validation HPLC->Validation Enzymatic->Validation

Caption: Strategic decision tree for selecting the optimal purification method based on scale and purity requirements.

Module 1: Chromatographic Separation (Standard Protocols)

Method A: Flash Chromatography (Silica Gel)

Best for: Crude purification, removing bulk impurities, scales 100 mg – 10 g.

The polarity difference between the cis and trans isomers is driven by the accessibility of the hydroxyl group. The cis isomer, with the hydroxymethyl and fluorophenyl groups on the same face, often exhibits intramolecular H-bonding or steric shielding, altering its retention relative to the trans isomer.

Protocol:

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

  • Gradient:

    • Equilibrate: 95% Hexane / 5% EtOAc (3 CV).

    • Ramp: 5%

      
       30% EtOAc over 15 CV.
      
    • Hold: 30% EtOAc until elution completes.

  • Detection: UV at 254 nm (targeting the fluorophenyl chromophore).

Troubleshooting:

  • Issue: Poor resolution (

    
    ).
    
  • Solution: Switch to Toluene / Acetone (95:5) . The

    
    -interaction between toluene and the fluorophenyl ring can exaggerate separation factors that hexane cannot exploit.
    
Method B: Preparative HPLC (High Resolution)

Best for: Final polishing, isolating reference standards, scales < 1 g.

Standard C18 columns often fail to separate these diastereomers effectively due to similar hydrophobicity. We recommend a Phenyl-Hexyl stationary phase.

Why Phenyl-Hexyl? The stationary phase contains phenyl rings that engage in


 stacking interactions with the analyte's fluorophenyl group. The cis and trans isomers present different spatial geometries for this stacking, resulting in superior selectivity compared to alkyl-bonded phases.

HPLC Parameters:

ParameterSetting
Column XSelect CSH Phenyl-Hexyl (or equivalent), 5 µm, 19 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient Isocratic 35% B or Gradient 20-50% B over 20 min
Flow Rate 15–20 mL/min (for 19mm ID column)
Detection UV 254 nm

Module 2: Enzymatic Kinetic Resolution (Biocatalytic)

Best for: Multi-gram scale, simultaneous enantiomeric enrichment.

If chromatography is insufficient, lipase-catalyzed acylation is the industry standard for cyclopropyl methanols. Lipases (specifically Candida antarctica Lipase B) are highly sensitive to the steric environment of the cyclopropane ring.

Mechanism: The enzyme preferentially acetylates the primary alcohol of the trans isomer (or a specific enantiomer thereof), leaving the cis isomer (or the slower enantiomer) as the free alcohol.

Protocol:

  • Substrate: Dissolve 1.0 eq of racemic/diastereomeric mixture in MTBE (Methyl tert-butyl ether) or Vinyl Acetate (acting as solvent and acyl donor).

  • Catalyst: Add Novozym 435 (immobilized CAL-B lipase), 20% w/w relative to substrate.

  • Acyl Donor: If not using vinyl acetate as solvent, add 3.0 eq Vinyl Acetate.

  • Conditions: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor by TLC or HPLC. The trans-acetate will form, while cis-alcohol remains unreacted (kinetics vary; validation required).

  • Workup: Filter off enzyme. Separate the ester (product) from the alcohol (substrate) via simple Flash Chromatography (Method A). The polarity difference between the ester and alcohol is massive (

    
    ), making separation trivial.
    

Module 3: Analytical Validation (The "Truth" Test)

You must confirm the identity of your isolated fractions. Do not rely solely on retention time.

1H-NMR Spectroscopy (The Gold Standard)

Distinguishing cis vs. trans on a cyclopropane ring requires analyzing the vicinal coupling constants (


) .
  • Critical Rule: Unlike alkenes (where

    
    ), in cyclopropanes, 
    
    
    
    .
  • Target Protons: Look at the benzylic proton (H2) and the proton adjacent to the methanol group (H1).

IsomerVicinal Coupling (

)
Chemical Shift Trend
Cis 8.0 – 11.2 Hz Protons often shielded (upfield) due to anisotropy.
Trans 4.0 – 7.0 Hz Protons typically deshielded relative to cis.
Analytical HPLC
  • Column: Agilent ZORBAX Eclipse Plus C18 or Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm).

  • Eluent: 40% MeCN / 60% Water (Isocratic).

  • Expectation: Baseline separation should be achievable. If using Phenyl-Hexyl, the elution order is typically cis followed by trans (verify with NMR standards).

Troubleshooting & FAQ

Q: My peaks are tailing significantly on the Prep-HPLC. A: This is likely due to the free hydroxyl group interacting with silanols on the column stationary phase.

  • Fix 1: Ensure 0.1% Formic Acid or TFA is in the mobile phase.

  • Fix 2: Switch to a "Charged Surface Hybrid" (CSH) column which is designed to minimize basic/polar interactions.

Q: I see a third peak in my chromatogram. A: This is likely a regioisomer or a byproduct from the synthesis (e.g., ring-opening products). If you used a Simmons-Smith reaction, check for unreacted alkene. If you used diazoacetate, check for fumarate/maleate byproducts.

Q: Can I crystallize the diastereomers? A: The free alcohols are often oils or low-melting solids. To separate via crystallization, derivatize the mixture with 3,5-dinitrobenzoyl chloride . The resulting esters are highly crystalline. The trans derivative typically crystallizes more readily from Ethanol/Hexane mixtures.

Q: The NMR coupling constants are ambiguous (~7.5 Hz). A: Cyclopropane couplings can be flexible.

  • Action: Run a 1D NOESY experiment. Irradiate the benzylic proton.

    • Cis: You will see a strong NOE enhancement of the hydroxymethyl protons.

    • Trans: Minimal or no enhancement.

References

  • Separation of Diastereomers via HPLC

    • Harada, N. (2016).[2] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules, 21(10), 1328.[2]

  • NMR Analysis of Cyclopropanes (Coupling Constants)

    • Patel, D. J., Howden, M. E., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy.[3][4][5][6] Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. (Validates

      
       for cyclopropanes).
      
  • Enzymatic Resolution of Cyclopropyl Methanols

    • Meyer, E., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands. Bioorganic & Medicinal Chemistry, 25(14).
  • Synthesis and Properties of Fluorophenyl Cyclopropanes

    • PubChem Compound Summary for [2-(4-Fluorophenyl)cyclopropyl]methanol.[7]

Sources

Troubleshooting low yield in cyclopropyl ester reduction with LiAlH4

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Simplicity

You are likely here because your standard ester reduction—usually a high-yielding textbook reaction—has failed on a cyclopropyl substrate. You might be seeing low mass recovery , unidentifiable "smears" on TLC , or NMR signals indicating an alkene (homoallylic alcohol) rather than your desired cyclopropylmethanol.

Reducing a cyclopropyl ester (


) to a cyclopropylmethanol (

) with Lithium Aluminum Hydride (LiAlH

or LAH) presents a unique thermodynamic conflict. While the cyclopropane ring is generally stable to nucleophilic hydride attack, the workup and isolation phases are treacherous. The cyclopropylcarbinyl moiety is kinetically poised to rearrange into a homoallyl system upon exposure to even mild Lewis or Brønsted acids.

This guide deconstructs the failure points into three phases: Reaction Integrity , The Quench (The Yield Killer) , and Isolation .

Phase 1: Reaction Integrity & Mechanism

The Core Problem: Cyclopropylcarbinyl Rearrangement

The cyclopropane ring is strained (~27.5 kcal/mol). While LAH is a nucleophile and will not directly open the ring, the danger arises if a cyclopropylcarbinyl cation or radical is generated. This occurs most frequently during an acidic quench or if the reaction mixture becomes too hot, allowing Lewis-acidic aluminum species to trigger rearrangement.

The Mechanism of Failure: If the oxygen is protonated or coordinated to a strong Lewis acid while the carbon bears partial positive character, the ring expands/opens to relieve strain, forming a homoallyl alcohol.

ReactionPathways Start Cyclopropyl Ester Inter Tetrahedral Intermediate Start->Inter LAH (0°C) Aldehyde Aldehyde Intermediate Inter->Aldehyde -OR' Alkoxide Aluminum Alkoxide Complex (Stable) Aldehyde->Alkoxide LAH Quench Quench Conditions Alkoxide->Quench Hydrolysis Product Cyclopropylmethanol (Desired Product) Quench->Product Basic/Neutral (Fieser/Rochelle) Rearrange Homoallyl Alcohol (Ring Opened Byproduct) Quench->Rearrange Acidic (H+) or Thermal Stress

Figure 1: The bifurcation of yield. Acidic conditions during workup trigger the rearrangement of the cyclopropylcarbinyl system.

Protocol 1: The Cold Addition

Causality: Heat promotes the heterolytic cleavage of the C-O bond in the intermediate aluminum complex, facilitating ring opening.

  • Solvent: Anhydrous THF or Diethyl Ether (Et

    
    O). THF is preferred for solubility, but Et
    
    
    
    O is easier to remove if product volatility is a concern.
  • Temperature: Maintain 0°C (ice bath) during LAH addition. Do not reflux unless absolutely necessary for steric reasons.

  • Stoichiometry: Use 0.5–0.75 molar equivalents of LAH (which provides 2–3 hydrides per ester). Excess LAH increases the volume of aluminum salts generated, complicating the workup.

Phase 2: The Quench (The "Yield Killer")

Diagnosis: If your TLC showed product during the reaction, but you isolated <40% yield, the product is likely trapped in the Aluminum Emulsion .

Aluminum hydroxide (


) forms a gelatinous "gray sludge" that physically occludes organic molecules. Standard acid washes (HCl) dissolve this sludge but will destroy your cyclopropyl ring  via acid-catalyzed rearrangement. You must use a Basic or Neutral  workup.
Protocol 2: The Fieser Workup (The "1:1:3" Method)

Best for: Standard scales (1g - 10g), producing a granular, filterable precipitate.

The "n:n:3n" Rule: For every 1 gram of LAH used (not substrate, but reagent):

  • Dilute reaction with Et

    
    O at 0°C.
    
  • Add 1 mL Water (Slowly! Gas evolution).

  • Add 1 mL 15% Aqueous NaOH.

  • Add 3 mL Water.

Step-by-Step:

  • Remove the ice bath and warm to room temperature (RT).

  • Stir vigorously for 15 minutes. The gray sludge should turn into a white, granular sand .

  • Add anhydrous MgSO

    
     directly to this mixture to dry it.
    
  • Filter through a fritted funnel or Celite pad.

  • Wash the filter cake thoroughly with Et

    
    O (cyclopropyl alcohols stick to the salts).
    
Protocol 3: Rochelle's Salt (Potassium Sodium Tartrate)

Best for: Large scales or stubborn emulsions where Fieser fails.

Mechanism: Tartrate is a bidentate ligand that chelates Aluminum, forcing it into the aqueous phase and breaking the emulsion.

  • Quench excess LAH with Ethyl Acetate (EtOAc) at 0°C.

  • Add a saturated aqueous solution of Rochelle's Salt (approx. 20-50 mL per gram of LAH).

  • Critical Step: Stir vigorously at RT for 1-3 hours . You must wait until two distinct, clear layers form.[1]

  • Separate layers and extract the aqueous phase with Et

    
    O.[2][3]
    

Phase 3: Isolation & Volatility

Diagnosis: "I had a spot on TLC, did the Fieser workup, but my flask is empty after the rotavap."

Cyclopropylmethanol (MW: 72.11 g/mol ) has a boiling point of ~123°C, but it can form low-boiling azeotropes with solvents or simply co-evaporate if the vacuum is too strong.

Data: Volatility Risk Assessment

CompoundMolecular WeightBoiling PointVolatility RiskRecommended Solvent
Cyclopropylmethanol72.1 g/mol 123°CHigh Et

O / Pentane
1-Methylcyclopropylmethanol86.1 g/mol ~128°CModerate Et

O
Phenylcyclopropylmethanol148.2 g/mol >200°CLow THF / EtOAc

Corrective Action:

  • Do not use high vacuum (oil pump) to remove solvent for simple cyclopropyl alcohols.

  • Use a rotary evaporator with a bath temperature < 30°C and controlled pressure (water aspirator, ~20-40 mbar).

  • Stop evaporation when the solvent volume is low and finish drying under a gentle stream of Nitrogen, or accept trace solvent presence for the next step.

Troubleshooting FAQs

Q1: NMR shows a mixture of cyclopropylmethanol and an alkene (homoallyl alcohol). What happened? A: You likely used an acidic quench (HCl or NH


Cl) or the reaction got too hot. The cyclopropylcarbinyl cation rearranged.[4][5]
  • Fix: Switch to the Fieser workup (NaOH ensures basic environment) and keep the reaction at 0°C.

Q2: The Fieser workup yielded a sticky gum instead of white sand. A: This usually happens if the reagents are added too fast or if the THF is "wet," altering the stoichiometry.

  • Fix: Add the water dropwise with extreme patience. If it fails, immediately add Rochelle's Salt solution and stir for 2 hours to salvage the emulsion.

Q3: Can I use NaBH4 instead? A: NaBH


 alone generally does not reduce esters efficiently. However, LiBH

(generated in situ from NaBH

+ LiCl) is a milder alternative that can reduce esters to alcohols and is less prone to causing ring opening, though it is slower.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Rochester. (2026).[6] Magic Formulas: Fieser Workup (LAH and DiBAL).[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Lithium Aluminum Hydride.[2][3][6][7][8][9][10][11][12] Retrieved from [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives. Journal of the American Chemical Society, 73(8), 3542-3543. (Foundational mechanism for cyclopropylcarbinyl rearrangement).

Sources

Preventing cyclopropane ring opening during acid-catalyzed reactions

[1]

Current Status: Operational Topic: Preventing Cyclopropane Ring Opening During Acid-Catalyzed Reactions Ticket ID: CYCLO-STAB-001 Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is Your Substrate at Risk?

Before proceeding with any acid-catalyzed protocol, assess the "Opening Risk Factor" of your specific cyclopropane using the table below. The stability of the ring is dictated by the substitution pattern and the nature of the acid.

Risk LevelSubstrate TypeMechanism of FailureRecommended Action
CRITICAL Donor-Acceptor (D-A) Cyclopropanes (e.g., 1-aryl-2,2-dicarboxylate)"Push-Pull" electronic activation leads to rapid 1,3-zwitterion formation and ring cleavage.Avoid standard Bronsted acids. Use mild Lewis acids (e.g., MgI₂) or switch to basic conditions if possible.[1]
HIGH Cyclopropyl Carbinols / Esters (Alcohol/Ester adjacent to ring)Formation of the cyclopropylcarbinyl cation leads to immediate rearrangement (homoallylic ring opening).Strict Kinetic Control. Use non-nucleophilic counter-ions. Avoid SN1 conditions.
MODERATE Electron-Rich Aryl Cyclopropanes Friedel-Crafts type ring opening; protonation of the ring edge.Temperature Control. Run reactions at < 0°C. Use scavengers.
LOW Simple Alkyl Cyclopropanes High activation barrier for protonation.Standard protocols often acceptable, but monitor for polymerization.[1]

Mechanistic FAQ: The "Why" and "How"

Q: Why does the ring open so easily with acid?

A: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. In the presence of acid, the ring acts as a weak nucleophile. The critical failure mode is usually the formation of a carbocation adjacent to the ring (cyclopropylcarbinyl cation).

Unlike typical carbocations, this species is "non-classical."[1] The positive charge delocalizes into the ring bonds (Walsh orbitals), weakening the C-C bond opposite the cation. This leads to a rapid equilibrium between the cyclopropylcarbinyl cation, the cyclobutyl cation, and the open-chain homoallylic cation.

Q: What is the difference between "Edge" and "Corner" protonation?

A: This dictates the pathway of destruction:

  • Corner Protonation: The proton attacks a carbon atom. This is generally the kinetic product but often leads to isomerization.

  • Edge Protonation: The proton attacks the C-C bond itself. This is the primary pathway for ring opening to give straight-chain alkyl cations.

Visualization: The Pathway to Destruction

The following diagram illustrates the rearrangement cascade you must prevent.

CyclopropaneRearrangementStartCyclopropylCarbinyl DerivativeCationCyclopropylcarbinylCation (Non-Classical)Start->CationAcid/Leaving GroupHomoallylHomoallylicCation (Ring Open)Cation->HomoallylBond Scission(Thermodynamic Sink)CyclobutylCyclobutylCation (Ring Expansion)Cation->CyclobutylRing ExpansionProductRing-OpenedProduct (Alkene/Trap)Homoallyl->ProductNucleophilic Trap

Caption: The "Bermuda Triangle" of cyclopropane chemistry. Once the cation forms, equilibrium drives the reaction toward the ring-opened homoallylic product.

Troubleshooting Guides & Protocols

Scenario A: N-Boc Deprotection Without Ring Opening

The Problem: Standard TFA/DCM conditions generate t-Bu+ cations and strong acidity that can protonate the cyclopropane ring or induce rearrangement if a carbocation is nearby.

Solution 1: The Kinetic Control Method (HCl/Dioxane) This method is superior to TFA because the chloride ion is a smaller, harder nucleophile that can trap transient cations, and the solvent (dioxane) moderates acidity.[1]

  • Reagents: 4M HCl in 1,4-dioxane (anhydrous).

  • Protocol:

    • Dissolve substrate in minimal dry 1,4-dioxane at 0°C.

    • Add 4M HCl/dioxane (5-10 equiv) dropwise.

    • Critical: Monitor by TLC every 15 minutes. Do not let it stir overnight.

    • Quench: Pour into cold NaHCO₃ (sat). Do not concentrate the acidic mixture, as heat + high acid concentration = ring opening.[1]

Solution 2: The Lewis Acid Method (ZnBr₂) Ideal for highly sensitive substrates where proton sources must be minimized.

  • Mechanism: ZnBr₂ coordinates to the Boc carbonyl, facilitating removal via a mild SN1-like pathway without a high concentration of free protons.

  • Protocol:

    • Dissolve substrate in DCM.[2]

    • Add ZnBr₂ (3-5 equiv).

    • Stir at room temperature for 4–12 hours.

    • Add water to quench.

Solution 3: The Cation Scavenger If you must use TFA, add a scavenger to trap the t-Bu+ cation, preventing it from attacking the ring or other sites.

  • Additive: Triethylsilane (Et₃SiH) or 1,3-dimethoxybenzene (5-10 equiv).[1]

Scenario B: Ester Hydrolysis on Cyclopropyl Esters

The Problem: Acidic hydrolysis (HCl/H₂O/Heat) almost guarantees ring opening or decarboxylation. Basic hydrolysis (LiOH) is safer but can be slow for sterically hindered cyclopropanes.[1]

Solution: The Silyl Cleavage (TMSI) Trimethylsilyl iodide (TMSI) cleaves alkyl esters under neutral/anhydrous conditions via an SN2 mechanism on the alkyl group, leaving the carbonyl (and the ring) untouched.

  • Reagents: TMSI (or generated in situ via TMSCl + NaI).[1]

  • Protocol:

    • Dissolve ester in anhydrous Acetonitrile (MeCN).[1]

    • Add NaI (1.5 equiv) and TMSCl (1.5 equiv).[1]

    • Stir at reflux (mild heat) or RT. The mixture will turn yellow/brown.

    • Workup: Quench with aqueous sodium thiosulfate (to remove iodine) and extract.

    • Result: The ester is converted to the silyl ester, which hydrolyzes to the acid upon aqueous workup.

Scenario C: Lewis Acid Catalysis (Friedel-Crafts / Cycloadditions)

The Problem: Strong Lewis acids (AlCl₃, TiCl₄) coordinate strongly to D-A cyclopropanes, acting as "ring-opening triggers."[1]

Decision Matrix: Selecting the Right Lewis Acid Use this logic flow to select a catalyst that activates your electrophile without breaking the cyclopropane.

LewisAcidSelectionStartSubstrate AnalysisIsDAIs it a Donor-AcceptorCyclopropane?Start->IsDATargetTarget Reaction?IsDA->TargetYesNonDASimple CyclopropaneIsDA->NonDANoUseMildUse Mild/Chelating LA:MgI2, Zn(OTf)2, Cu(BOX)Target->UseMildCycloaddition(Preserve Ring)AvoidStrongAVOID: AlCl3, TiCl4, Sc(OTf)3(Will cause opening)Target->AvoidStrongGeneral RuleReactionTypeReaction Type?NonDA->ReactionTypeDeprotectionDeprotectionReactionType->DeprotectionFCFriedel-CraftsReactionType->FCZnBrUse ZnBr2 orCeCl3.7H2ODeprotection->ZnBrBF3Use BF3·Et2O(Low Temp -78°C)FC->BF3

Caption: Decision matrix for Lewis Acid selection. Red nodes indicate high-risk pathways.

References

  • Mechanistic Insight on Cyclopropylcarbinyl Cations

    • Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Carbonium Ion-Type Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[3]

    • (Foundational mechanistic work).[1]

  • TMSI Ester Hydrolysis Protocol

    • Jung, M. E., & Lyster, M. A. (1977).[1] Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society.[3]

    • [1]

  • ZnBr₂ for Boc Deprotection

    • Wu, Y.-q., et al. (2000).[1] Mild and Selective Deprotection of N-Boc Amines by Zinc Bromide. Tetrahedron Letters.[1][4]

    • [1]

  • Donor-Acceptor Cyclopropane Reactivity

    • Werz, D. B., et al. (2020).[1] Donor–Acceptor Cyclopropanes in Organic Synthesis.[1][4] Chemical Reviews.[1]

    • [1]

Optimizing enantiomeric excess (ee) in chiral cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Status: Online Operator: Senior Application Scientist Subject: Optimizing Enantiomeric Excess (ee) in Metal-Carbene Cyclopropanation

Introduction: The "Lock and Key" Protocol

Welcome to the optimization hub. You are likely here because your enantiomeric excess (ee) has plateaued between 50-80%, or your diastereoselectivity (dr) is inconsistent. In chiral cyclopropanation—specifically utilizing metal-carbene intermediates (Rh, Cu, Co, Ru)—high ee is a function of the tightness of the transition state .

If the ee is low, the substrate is reacting outside the chiral pocket (background reaction) or the pocket is too loose (ligand mismatch). This guide treats your reaction as a system to be debugged.

Module 1: Catalyst & Ligand Selection (The Hardware)

Ticket #001: My ee is stuck at ~60% regardless of temperature.

Diagnosis: You are likely using a catalyst that does not electronically match your diazo precursor. The "one-size-fits-all" approach fails here.

The Fix: Match the catalyst class to the carbene type.

Carbene TypeSubstrate ExampleRecommended Catalyst SystemMechanism of Action
Acceptor-Only Ethyl diazoacetate (EDA)Cu(I)-Bisoxazoline (BOX) or Rh₂(S-MEPY)₄ Doyle Catalysts: Lactam ligands create a rigid "wall" that forces the alkene to approach from a specific open quadrant.
Donor-Acceptor Vinyldiazoacetates, AryldiazoacetatesRh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄ Davies Catalysts: These carbenes are stabilized. Prolinate ligands (DOSP) allow for high selectivity with these "sluggish" carbenes via steric bulk.
Non-Stabilized Diazomethane (in situ)Co(II)-Porphyrin Radical Pathway: Cobalt systems (Zhang/Wojciechowski) often operate via radical mechanisms, distinct from the concerted Rh pathway.

Validation Step (The "Ligand Swap"): If using Rhodium, switch from a carboxylate (e.g., Rh₂OAc₄ - achiral, or simple chiral carboxylates) to a carboxamidate (e.g., Rh₂MEPY₄). Carboxamidates are more electron-rich, destabilizing the metal-carbene bond and making the reaction later in the transition state (closer to product), which increases sensitivity to the chiral environment.

Module 2: The Environment (Solvent & Temperature)[1]

Ticket #002: Does solvent choice really impact ee, or just yield?

Answer: It is critical for ee. The Science: Metal-carbene cyclopropanation relies on the substrate binding to the metal center or approaching the carbene. Coordinating solvents (THF, Acetonitrile, DMF) will compete with the alkene for the open coordination site or solvate the metal center, disrupting the tight "chiral cage" created by the ligands.

Protocol: The Non-Polar Shift

  • Stop using THF or Ether immediately if ee is low.

  • Switch to non-coordinating, non-polar solvents: Pentane, Hexanes, or Toluene .

  • Why? These solvents force the alkene and the metal-carbene to interact intimately without solvent interference.

  • DCM Exception: Dichloromethane is acceptable if solubility is an issue, but hydrocarbons generally yield higher ee.

Ticket #003: Temperature Optimization

Rule of Thumb: Lowering temperature increases ee (enthalpic control) but risks stalling the reaction.

  • Rh-Catalyzed: Can typically run at -78°C to 0°C.

  • Cu-Catalyzed: Often requires room temperature or mild heating to initiate, but Cu-BOX systems can work at 0°C.

Module 3: The "Phantom" Background Reaction

Ticket #004: High conversion, low ee. Is my catalyst broken?

Diagnosis: You are likely suffering from the Background Reaction . Diazo compounds can decompose thermally (uncatalyzed) or via trace metal impurities (stir bars, spatulas) to form free carbenes. These react racimically.

The "Blank Test" Protocol (Mandatory): Before optimizing ligands, you must quantify the background rate.

  • Set up the reaction exactly as usual (solvent, temp, substrates).

  • Omit the chiral catalyst.

  • Add the diazo compound.[1][2]

  • Result:

    • No bubbles/No product: Great. Your catalyst is doing all the work.

    • Bubbles/Product formation: You have a background reaction.[1][3][4][5][6][7]

The Fix:

  • Slow Addition: Use a syringe pump to add the diazo compound over 4–8 hours. This keeps the concentration of diazo low, favoring the reaction with the catalyst (which is fast) over the thermal decomposition (which is slow but concentration-dependent).

  • Lower Temperature: Thermal decomposition has a higher activation energy than the catalyzed pathway. Cooling the reaction suppresses the background rate more than the catalyzed rate.

Visualization: The Optimization Logic Gate

OptimizationWorkflow Start START: Low ee (<80%) CheckBackground Run Blank Test (No Catalyst) Start->CheckBackground BackgroundResult Product Formed? CheckBackground->BackgroundResult SuppressBackground ACTION: Suppress Background 1. Lower Temp 2. Slower Addition (Syringe Pump) BackgroundResult->SuppressBackground Yes CheckSolvent Check Solvent Is it coordinating? (THF, MeCN) BackgroundResult->CheckSolvent No SuppressBackground->CheckSolvent ChangeSolvent ACTION: Switch to Pentane, Hexane, or Toluene CheckSolvent->ChangeSolvent Yes CheckLigand Evaluate Catalyst Class CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand LigandChoice Carbene Type? CheckLigand->LigandChoice DoylePath Acceptor Only (EDA) Use Rh2(MEPY)4 or Cu-BOX LigandChoice->DoylePath EDA/Simple DaviesPath Donor-Acceptor Use Rh2(DOSP)4 LigandChoice->DaviesPath Vinyldiazo/Aryl

Caption: Decision tree for troubleshooting low enantioselectivity in metal-carbene cyclopropanations.

Module 4: Analysis & Workup

Ticket #005: I can't separate the enantiomers on HPLC.

Insight: Cyclopropanes lack "handles" for chiral recognition if they are simple esters. Troubleshooting:

  • Column Selection:

    • Chiralcel OD-H / AD-H: The gold standards.

    • Chiralpak IA/IB: Immobilized phases allow for DCM/THF in the mobile phase, which can drastically alter separation selectivity.

  • Derivatization: If the ester is too small (e.g., methyl ester), reduce it to the alcohol or hydrolyze to the acid and couple with a bulky achiral amine (e.g., aniline) to increase the surface area for interaction with the chiral column.

References

  • Doyle, M. P., & Forbes, D. C. (1998).[8] Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews, 98(2), 911–960.

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904.

  • Evans, D. A., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions.[1][6] Journal of the American Chemical Society, 113(2), 726–728.

  • Lebel, H., et al. (2003).[3][8] Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.[9]

Sources

Technical Support Center: Purification of [2-(4-Fluorophenyl)cyclopropyl]methanol Oils

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with [2-(4-Fluorophenyl)cyclopropyl]methanol . It synthesizes field-proven purification strategies with rigorous chemical logic, addressing the common "oiling out" phenomenon and isomeric separation challenges inherent to this scaffold.

Status: Active Product Type: Chiral Building Blocks / Pharmaceutical Intermediates Physical State: Viscous Oil / Low-Melting Solid Primary Challenge: Separation of cis/trans diastereomers and removal of trace organometallic byproducts.

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark, viscous oil that refuses to crystallize. Is this normal?

Senior Scientist Response: Yes, this is the standard physical state for the racemic mixture and often for the pure trans-isomer at room temperature. The 4-fluorophenyl group adds lipophilicity, while the cyclopropylmethanol moiety disrupts crystal packing.

  • The Fix: Do not attempt to force crystallization from the crude oil. Instead, rely on High-Vacuum Distillation (Kugelrohr) or Flash Chromatography . If a solid is absolutely required for storage or X-ray analysis, you must perform a Derivatization Protocol (see Protocol C).

Q2: I see two close spots on TLC. How do I separate the cis and trans diastereomers?

Senior Scientist Response: The cis and trans isomers of 1,2-disubstituted cyclopropanes have distinct polarities due to the intramolecular hydrogen bonding potential in the cis-isomer (between the hydroxyl and the phenyl ring pi-system) versus the steric openness of the trans-isomer.

  • The Fix:

    • TLC Optimization: Use Toluene:Ethyl Acetate (9:1) instead of Hexane:EtOAc. Toluene provides better pi-pi interaction selectivity with the fluorophenyl ring.

    • Column Strategy: The cis-isomer typically elutes after the trans-isomer on standard silica because the hydroxyl group is more accessible to the stationary phase, or before if intramolecular H-bonding shields it (solvent dependent). In 10-20% EtOAc/Hexane, separation is achievable with a silica mass ratio of 50:1.

Q3: My product has a persistent yellow tint even after chromatography. How do I remove it?

Senior Scientist Response: This discoloration is likely due to trace ruthenium or palladium residues (if synthesized via carbenoid insertion) or polymerized byproducts from the reduction step.

  • The Fix:

    • Dissolve the oil in Et₂O or DCM.

    • Treat with Activated Charcoal (10 wt%) or a metal scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour.

    • Filter through a pad of Celite.

    • If the color persists, perform a Kugelrohr Distillation (Protocol A).

Q4: The NMR shows clean product, but the yield is >100%. What is happening?

Senior Scientist Response: Cyclopropylmethanols are notorious for trapping solvents (especially THF and DCM) within their viscous matrix. Standard rotary evaporation is insufficient.

  • The Fix: You must dry the oil under high vacuum (<1 mbar) at 40°C for at least 4 hours. Check the ¹H NMR for solvent peaks (THF multiplets at 1.85 and 3.76 ppm) before proceeding to the next step.

Experimental Protocols

Protocol A: High-Vacuum Distillation (Kugelrohr)

Best for: Bulk purification of >5g crude oil where chromatography is too expensive.

  • Setup: Transfer the crude oil to the source bulb of a Kugelrohr apparatus.

  • Degassing: Apply vacuum (0.1–0.5 mmHg) at room temperature for 15 minutes to remove volatiles.

  • Distillation:

    • Oven Temp: Ramp slowly to 110–125°C . (Note: The boiling point is estimated at ~130°C at 0.5 mmHg based on the chlorophenyl analog).

    • Rotation: Set to moderate speed to prevent bumping.

    • Collection: Cool the receiving bulb with dry ice/acetone.

  • Result: The product typically distills as a colorless, viscous oil. Any yellow residue (polymerized impurities) will remain in the source bulb.

Protocol B: Flash Chromatography (Diastereomer Separation)

Best for: Isolating pure trans-isomer for SAR studies.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading: 1 g crude per 50 g Silica.

  • Mobile Phase Gradient:

    • 0–5 min: 100% Hexanes (Equilibration)

    • 5–15 min: 0% → 10% EtOAc in Hexanes

    • 15–40 min: 10% → 25% EtOAc in Hexanes (Critical separation window)

  • Detection: UV at 254 nm (strong absorption by fluorophenyl group). Stain with Anisaldehyde (cyclopropanes turn distinct purple/blue).

Protocol C: Derivatization (The "Pro" Method)

Best for: obtaining a crystalline solid from a stubborn oil.

If the oil refuses to purify, convert it to a p-nitrobenzoate ester, which crystallizes easily.

  • Reaction: Mix crude alcohol (1 eq), p-nitrobenzoyl chloride (1.2 eq), and Pyridine (1.5 eq) in DCM. Stir 2h.

  • Workup: Wash with 1M HCl, then NaHCO₃.

  • Crystallization: Recrystallize the resulting solid from Ethanol/Hexane. This removes all non-alcoholic impurities and separates diastereomers effectively (the trans-ester packs better).

  • Hydrolysis: Saponify with LiOH/THF/H₂O to regenerate the pure alcohol oil.

Decision Logic & Workflows

Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Oily Residue) CheckTLC Check TLC (Hex:EtOAc 4:1) Start->CheckTLC Isomers Are Diastereomers Separable? CheckTLC->Isomers Flash Flash Chromatography (Protocol B) Isomers->Flash Yes (ΔRf > 0.1) Distill Kugelrohr Distillation (Protocol A) Isomers->Distill No (Overlap) Final Pure [2-(4-Fluorophenyl) cyclopropyl]methanol Flash->Final Deriv Derivatization (Protocol C) Distill->Deriv Purity < 95% Distill->Final Deriv->Final After Hydrolysis

Caption: Logical flow for selecting the optimal purification method based on crude purity and isomeric complexity.

Technical Data Summary

ParameterValue / CharacteristicNotes
Molecular Weight 166.19 g/mol
Boiling Point (Est.) 125–135°C @ 0.5 mmHgBased on chloro-analog [1].
TLC R_f (Trans) ~0.35 (20% EtOAc/Hex)More non-polar than cis.
TLC R_f (Cis) ~0.28 (20% EtOAc/Hex)Often trails the trans spot.
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in water.
UV Max ~260 nmCharacteristic of 4-fluorophenyl.
Stability Acid SensitiveCyclopropane ring can open in strong acid.

References

  • BenchChem Technical Support. (2025).[1] Purification of (Chloromethyl)cyclopropane Derivatives. Retrieved from

  • PubChem. (2021).[2][3] [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol Compound Summary. National Library of Medicine. Retrieved from

  • Sun, H., Xu, H., & Li, Y. (2010).[4] [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol.[4][5][6][7][8] Acta Crystallographica Section E. Retrieved from [8]

  • Fisher Scientific. (n.d.). Separation of Cis and Trans Isomers Using Acclaim C30 Column. Retrieved from

Sources

Technical Support Center: Navigating Byproduct Removal in Simmons-Smith Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The Simmons-Smith reaction is a cornerstone of organic synthesis, prized for its ability to stereospecifically generate cyclopropanes, a motif of significant interest in medicinal chemistry and materials science.[1] However, the very reagents that drive this powerful transformation—organozinc carbenoids—inevitably produce inorganic byproducts that can complicate purification and compromise the purity of the final product. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers in effectively removing persistent tin and zinc byproducts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary zinc byproducts I should expect in a Simmons-Smith reaction, and why are they problematic?

In a typical Simmons-Smith reaction utilizing a zinc-copper couple (Zn-Cu) and diiodomethane (CH₂I₂), or the Furukawa modification with diethylzinc (Et₂Zn), the primary zinc byproducts are zinc iodides (e.g., IZnCH₂I, ZnI₂).[2][3] These zinc salts are often poorly soluble in common organic solvents used for reaction workups, leading to the formation of fine precipitates or emulsions that can make phase separations difficult and trap the desired product, thereby lowering isolated yields.

Q2: My reaction mixture has formed a thick, unfilterable precipitate after quenching. How can I resolve this?

This is a common issue arising from the precipitation of zinc salts. The standard quenching procedure involves the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (0 °C).[4] The ammonium chloride helps to complex with the zinc ions, forming more soluble species that can be partitioned into the aqueous layer. If a stubborn precipitate remains, consider the following:

  • Extended Stirring: Continue to stir the quenched mixture vigorously for an extended period (30 minutes to an hour). This can help to break up the precipitate and facilitate the complexation and dissolution of the zinc salts.

  • Addition of a Chelating Agent: For particularly tenacious precipitates, the addition of a chelating agent can be highly effective. A solution of ammonium citrate or ethylenediaminetetraacetic acid (EDTA) can be added to the biphasic mixture.[5][6] These agents form stable, water-soluble complexes with zinc ions, effectively drawing them into the aqueous phase.[7]

Q3: I've performed an aqueous workup, but my organic layer is still cloudy. What should I do?

A cloudy organic layer after extraction often indicates the presence of finely dispersed, insoluble zinc salts or a stable emulsion. To address this, you can:

  • Filter through Celite®: Pass the organic layer through a pad of Celite® or another filter aid. This will physically trap the fine particulate matter.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Drying Agent: Ensure thorough drying of the organic layer with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.

Troubleshooting Zinc Byproduct Removal: A Workflow

The following diagram outlines a decision-making process for effectively removing zinc byproducts from a Simmons-Smith reaction.

Zinc_Removal_Workflow start Reaction Completion quench Quench at 0°C with sat. aq. NH4Cl start->quench stir Stir Vigorously quench->stir precipitate_check Is a precipitate present? stir->precipitate_check clear_solution Proceed to Aqueous Workup precipitate_check->clear_solution No add_chelator Add Chelating Agent (e.g., Ammonium Citrate, EDTA) precipitate_check->add_chelator Yes aqueous_workup Aqueous Workup: - Separate Layers - Extract Aqueous Layer - Combine Organic Layers clear_solution->aqueous_workup add_chelator->stir cloudy_check Is the organic layer cloudy? aqueous_workup->cloudy_check dry_concentrate Dry over Na2SO4 or MgSO4, Filter, and Concentrate cloudy_check->dry_concentrate No filter_celite Filter through Celite® cloudy_check->filter_celite Yes purification Proceed to Purification (e.g., Chromatography) dry_concentrate->purification brine_wash Wash with Brine filter_celite->brine_wash brine_wash->dry_concentrate

Sources

Technical Support Center: Stability & Oxidation of [2-(4-Fluorophenyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Stability Profile

The Challenge: Oxidizing [2-(4-Fluorophenyl)cyclopropyl]methanol is a high-stakes transformation. The cyclopropane ring acts as both a radical clock and an acid-sensitive trap . The presence of the 4-fluorophenyl group on the ring significantly lowers the energy barrier for ring opening under acidic conditions by stabilizing the resulting benzylic carbocation.

The Golden Rules:

  • Avoid Acidic Oxidants: Jones Reagent (CrO₃/H₂SO₄) and unbuffered Pyridinium Chlorochromate (PCC) will trigger rapid ring opening and rearrangement.

  • Avoid Single Electron Transfer (SET): Strong radical oxidants can trigger the cyclopropylcarbinyl radical rearrangement (

    
    ).
    
  • Recommended Pathways:

    • Small Scale (<1g): Dess-Martin Periodinane (DMP).

    • Large Scale (>1g): Swern Oxidation (strictly < -60°C).

    • Green/Catalytic: TEMPO/BAIB.

Mechanism of Failure: Why Standard Oxidations Fail

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competing pathways.

Pathway Analysis (DOT Visualization)

OxidationPathways cluster_0 Mechanism Note Start [2-(4-Fluorophenyl) cyclopropyl]methanol Aldehyde TARGET: Cyclopropanecarbaldehyde Start->Aldehyde 2e- Oxidation (DMP/Swern) Cation INTERMEDIATE: Cyclopropylcarbinyl Cation Start->Cation Acidic Conditions (H+) RingOpen FAILURE PRODUCT: Homoallylic Alkene (4-Fluoro-1-phenyl-1-butene) Cation->RingOpen Rearrangement (Benzylic Stabilization) Note1 The 4-Fluorophenyl group stabilizes the ring-opened cation, accelerating failure.

Figure 1: Competing pathways. Acidic conditions trigger the cationic rearrangement, driven by the stability of the resulting benzylic carbocation.

Recommended Experimental Protocols

Method A: Dess-Martin Periodinane (DMP)

Best for: Small scale, high value material, acid sensitivity.

Why it works: DMP operates at neutral pH and room temperature, avoiding the protonation of the alcohol that triggers the cationic rearrangement.

Protocol:

  • Dissolve: Dissolve 1.0 eq of [2-(4-Fluorophenyl)cyclopropyl]methanol in DCM (0.1 M concentration). Use wet DCM (water accelerates DMP mechanism) or add 1.1 eq of water if using anhydrous solvent.

  • Add: Add 1.2 eq of Dess-Martin Periodinane solid in one portion.

  • Stir: Stir at room temperature for 1–2 hours.

  • Quench (Critical): Dilute with Et₂O. Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ .[1]

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (removes iodinane byproducts). Separate, dry (MgSO₄), and concentrate.

Technical Note: The Na₂S₂O₃ reduces the byproduct iodinane to iodobenzoic acid, which is then extracted into the basic aqueous layer.

Method B: Swern Oxidation

Best for: Scale-up (>5g), cost-efficiency.

Why it works: The active oxidant (dimethylchlorosulfonium ion) activates the alcohol at -78°C without generating free protons until the base is added.

Protocol:

  • Activate: To a solution of oxalyl chloride (1.5 eq) in dry DCM at -78°C , add dry DMSO (2.4 eq) dropwise. Gas evolution (CO/CO₂) will occur.[2] Stir for 15 mins.

  • Addition: Add the alcohol (1.0 eq) in DCM dropwise, maintaining temp < -60°C. Stir for 30 mins.

  • Elimination: Add Et₃N (5.0 eq) dropwise. The reaction will turn white/cloudy.

  • Warm: Allow to warm to 0°C over 30 mins.

  • Quench: Pour into cold water/buffer.

Warning: If the temperature rises above -60°C during activation or addition, the Pummerer rearrangement can compete, or the active species can decompose, leading to low yields.

Method C: TEMPO/BAIB (Green Alternative)

Best for: Catalytic operation, avoiding sulfur smells.

Protocol:

  • Dissolve alcohol (1.0 eq) in DCM/Water (9:1).

  • Add TEMPO (0.1 eq) and BAIB (Bis-acetoxyiodobenzene) (1.1 eq).

  • Stir at RT.[1][3] Reaction is usually complete in <4 hours.[4]

  • Note: This method is generally mild, but BAIB generates acetic acid. If the substrate is extremely acid-sensitive, add a solid buffer (NaHCO₃) to the reaction mixture.

Troubleshooting Guide & FAQs

SymptomProbable CauseCorrective Action
Product contains an alkene (NMR signals ~5-6 ppm) Ring Opening. Acidic conditions prevailed, or radical intermediates were formed.Stop using Jones/PCC. Switch to DMP. If using Swern, ensure Et₃N is added before warming up.
Low Yield with Swern Temperature Control. The active intermediate decomposed before reacting with the alcohol.Ensure internal probe temperature stays < -60°C during DMSO and Alcohol addition.
Over-oxidation to Carboxylic Acid Water/Oxidant Excess. Common with TEMPO/Bleach or KMnO4.Use anhydrous conditions (Swern/DMP). If using TEMPO, switch co-oxidant to BAIB or bleach with strict stoichiometry.
Epimerization of alpha-proton Basic Workup. The aldehyde product has an acidic alpha-proton (cyclopropyl aldehydes are sensitive).Avoid strong bases during workup. Use phosphate buffer (pH 7) instead of NaOH.

Decision Matrix: Choosing Your Oxidant

DecisionTree Start Start: Select Oxidant Scale Scale of Reaction? Start->Scale Small < 1 gram Scale->Small Large > 1 gram Scale->Large Sens Acid Sensitivity? Small->Sens Swern USE: Swern Oxidation (Scalable, Cheap) Large->Swern HighSens High (Ring opens easily) Sens->HighSens Moderate/Green Req. Moderate/Green Req. Sens->Moderate/Green Req. DMP USE: Dess-Martin Periodinane (Reliable, Mild) HighSens->DMP TEMPO USE: TEMPO/BAIB (Green, Catalytic) Moderate/Green Req.->TEMPO

Figure 2: Selection logic based on scale and sensitivity.

References & Authoritative Sources

  • Dess-Martin Periodinane Mechanism & Utility:

    • Meyer, S. D.; Schreiber, S. L.[4] "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[5] Chem.1994 , 59, 7549–7552.[4]

  • Cyclopropylcarbinyl Radical Rearrangement (The Radical Clock):

    • Newcomb, M. "Radical Clocks: Molecular Stopwatches for Timing Organic Reactions." Tetrahedron1993 , 49, 1151.

  • Swern Oxidation Protocol & Safety:

    • Omura, K.; Swern, D. "Oxidation of Alcohols by 'Activated' Dimethyl Sulfoxide."[6] Tetrahedron1978 , 34, 1651.

  • TEMPO-Mediated Oxidations:

    • Tojo, G.; Fernandez, M. "Oxidation of Alcohols to Aldehydes and Ketones."[7][8][9][10] Springer Science & Business Media, 2006 . (Chapter 3: Nitroxyl Radicals).

Sources

Controlling exotherms in large-scale cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety & Scale-Up Support Center. As a Senior Application Scientist, I have designed this diagnostic and operational guide to address one of the most notorious challenges in process chemistry: controlling thermal runaways and exotherms during large-scale cyclopropanation.

Cyclopropanation reactions—whether driven by zinc carbenoids (Simmons-Smith) or transition-metal-catalyzed diazo decomposition—are inherently highly exothermic. At a laboratory scale, the high surface-area-to-volume ratio of small flasks easily dissipates this heat. However, upon scale-up, this ratio plummets, leading to dangerous heat accumulation, rapid gas evolution, and potential reactor failure. This guide synthesizes field-proven causality, thermodynamic data, and continuous-flow methodologies to ensure your scale-up campaigns are both safe and high-yielding.

Exotherm Mitigation Diagnostic Logic

ExothermControl Start Scale-Up Cyclopropanation Exotherm Detected Type Identify Carbene/Carbenoid Source Start->Type SS Simmons-Smith Reaction (Zn/CH2I2 or Zn/CH2Br2) Type->SS Diazo Diazo Compounds (e.g., Aryldiazoacetates) Type->Diazo SS_Risk Delayed Exotherm Risk: Passivated Zinc Accumulation SS->SS_Risk Diazo_Risk Thermal Runaway Risk: High Energy Diazo Accumulation Diazo->Diazo_Risk SS_Sol Implement Continuous Flow Zn/Cu Packed-Bed Reactor SS_Risk->SS_Sol Mitigation Strategy Diazo_Sol1 In-Situ Flow Generation + Fed-Batch Dosing Diazo_Risk->Diazo_Sol1 Mitigation Strategy Diazo_Sol2 Electrochemical Generation (Anodic Oxidation) Diazo_Risk->Diazo_Sol2 Next-Gen Alternative

Decision logic for mitigating exothermic risks in large-scale cyclopropanation reactions.

Thermodynamic Risk Profiles for Scale-Up

To effectively troubleshoot an exotherm, you must first understand the thermodynamic boundaries of your reagents. The table below summarizes the critical thermal parameters and recommended mitigation strategies for common cyclopropanation pathways.

Carbene SourceEnthalpy of Decomposition (

)
Thermal Onset (

)
Primary Scale-Up HazardRecommended Mitigation
Aryldiazoacetates -729 J/g~57 °CExplosive gas evolution (

) & adiabatic thermal runaway.
Flow generation + Fed-batch dosing[1].
Simmons-Smith Reagents Highly ExothermicVariable (Depends on Zn activation)Delayed exotherm from unreacted reagent accumulation.Zn/Cu packed-bed flow reactor[2][3].
Hydrazone Precursors N/A (Transient intermediate)N/AAccumulation of free diazo species in batch.Continuous anodic oxidation in flow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Simmons-Smith reaction suddenly spike in temperature after a long induction period? A1: This is a classic "delayed exotherm." In batch processes, the zinc surface is often passivated by zinc oxide or basic zinc carbonate[4]. If the dihalomethane (e.g.,


) is added before the zinc is fully activated, it accumulates in the reactor without reacting. Once the reaction finally initiates, the massive pool of accumulated reagent reacts simultaneously. The rate of heat generation rapidly exceeds the reactor's cooling capacity, leading to a thermal spike.
Causality: Accumulation of unreacted energetic material due to poor mass transfer and inconsistent surface activation.
Solution: Transition to a continuous-flow packed-bed reactor where activated zinc is held stationary, and reagents are pumped through at a controlled residence time[3].

Q2: How do I manage the massive enthalpy of decomposition for diazo compounds at the kilogram scale? A2: Diazo compounds possess decomposition enthalpies often exceeding -700 J/g[1]. If a batch reactor containing a large inventory of diazo compound reaches its thermal onset temperature (


 °C), the resulting adiabatic temperature rise (

) will vaporize the solvent, causing catastrophic overpressurization. The only safe approach at scale is to ensure the inventory of energetic material remains near zero. Generate the diazo species continuously in flow (via the Bamford-Stevens reaction) and immediately dose it into a fed-batch reactor containing the catalyst and alkene[1].

Q3: Can we eliminate the use of explosive diazo intermediates entirely while still performing carbene transfer? A3: Yes, via continuous-flow electrochemistry. Recent advancements demonstrate the anodic oxidation of bench-stable hydrazones directly to transient diazo species in an electrochemical flow cell. Because the generation is strictly driven by electric current, the reactive intermediate is consumed by the Rh(II) catalyst instantly, preventing any measurable accumulation. Alternatively, electroreductive nickel-catalyzed processes using gem-dichloroalkanes bypass diazo intermediates entirely, operating safely under ambient conditions[5].

Standard Operating Protocols (SOPs) for Scale-Up

Protocol 1: Continuous-Flow Simmons-Smith Cyclopropanation

This protocol utilizes a packed-bed reactor to eliminate delayed exotherms by ensuring steady-state conversion without reagent accumulation[2][3].

  • Zn/Cu Couple Synthesis & Packing:

    • Dissolve copper acetate in acetic acid at 110 °C. Add Zn granules and stir for 5 minutes to activate the surface.

    • Decant, wash the solid with acetic acid followed by diethyl ether, and dry under a vacuum.

    • Pack the activated Zn/Cu couple into a temperature-controlled adjustable column (e.g., Omnifit, 6.6 mm bore).

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the target alkene and 0.2 M dihalomethane (dibromomethane or diiodomethane) in dry cyclopentyl methyl ether (CPME).

    • Self-Validation Check: Degas the solution using ultrasound and backfill with Argon. Dissolved oxygen will rapidly re-passivate the zinc bed, causing conversion drops.

  • Flow Execution:

    • Pump the solution through the Zn/Cu column at 40 °C with a precise residence time (e.g., 15 minutes).

    • Maintain system pressure using a variable back-pressure regulator (BPR) to keep any generated gases in solution.

    • Self-Validation Check: Monitor the pressure drop (

      
      ) across the column. A sudden spike indicates zinc agglomeration or salt precipitation, requiring an immediate solvent flush.
      
  • Downstream Processing:

    • Direct the reactor effluent into a continuous liquid-liquid membrane separator (e.g., Zaiput) with an aqueous ammonium chloride wash to continuously remove zinc salts and quench unreacted carbenoids[2][4].

Protocol 2: Safe Diazo Generation and Fed-Batch Cyclopropanation

This protocol separates the hazardous generation of aryldiazoacetates from the cyclopropanation step, ensuring zero accumulation of explosive intermediates[1].

  • Bamford-Stevens Flow Generation:

    • Pump an arylsulfonyl hydrazone and an organic-soluble base through a flow reactor at 30 °C. This temperature is strictly maintained well below the

      
       of 57 °C to prevent spontaneous decomposition.
      
  • Continuous Extraction & Drying:

    • Pass the biphasic reaction mixture through a liquid-liquid hydrophobic membrane separator to continuously remove aqueous byproducts.

    • Route the organic layer containing the aryldiazoacetate through a column of 3 Å molecular sieves.

    • Self-Validation Check: Continuously monitor the effluent via in-line Karl Fischer titration. Water content must remain <100 ppm to prevent dirhodium catalyst poisoning in the next step.

  • Fed-Batch Dosing:

    • Continuously dose the dry diazo stream directly into a batch reactor containing the alkene and dirhodium catalyst.

    • Critical Safety Parameter: Ensure the dosing rate exactly matches the catalytic turnover rate. This guarantees that the diazo compound is consumed the moment it enters the reactor, neutralizing the thermal runaway risk.

References

  • eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes. Chemical Science (RSC Publishing).
  • Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. PMC.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Adv. Synth. Catal.
  • Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation. ACS Publications.
  • Flow electroreductive nickel-catalyzed cyclopropanation of alkenes using gem-dichloroalkanes. ChemRxiv.
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications.

Sources

Technical Support Center: Resolving Racemic 2-(4-Fluorophenyl)cyclopropyl Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-(4-fluorophenyl)cyclopropyl methanol . This compound is a critical chiral building block in the synthesis of fluorinated cyclopropylamine derivatives and various active pharmaceutical ingredients (APIs). Because the cyclopropane ring locks the conformation of the pharmacophore, obtaining enantiopure material (>99% ee) is essential to prevent off-target toxicity and ensure drug efficacy [2].

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, self-validating protocols, and troubleshooting steps to achieve scalable chiral resolution.

Data Presentation: Comparison of Resolution Strategies

While there are multiple ways to resolve chiral cyclopropyl methanols, selecting the right method depends on your scale and purity requirements. Below is a quantitative comparison of the three industry-standard approaches.

Resolution MethodTypical Yield (Max 50%)Enantiomeric Excess (ee)ScalabilityReagent/CapEx Cost
Enzymatic Kinetic Resolution (Lipase PS) 45–48%>99%Excellent (Multi-kg)Low
Chemical Derivatization (Camphanic Chloride) 35–40%95–98%Moderate (100g scale)High
Preparative Chiral SFC (Chiralcel OD-H) 48–49%>99%Low-Moderate (10g scale)Very High

Standard Operating Procedure (SOP): Enzymatic Kinetic Resolution

This self-validating protocol utilizes Lipase PS (from Burkholderia cepacia) to selectively acylate one enantiomer of the racemic alcohol, leaving the other untouched [1].

Mechanistic Causality & Reagent Selection
  • Why Vinyl Acetate? We use vinyl acetate as the acyl donor instead of acetic anhydride. The byproduct of acylation with vinyl acetate is vinyl alcohol, which rapidly tautomerizes into acetaldehyde. At the reaction temperature (45°C), acetaldehyde evaporates, rendering the acylation strictly irreversible and driving the equilibrium forward without altering the pH.

  • Why MTBE? Methyl tert-butyl ether (MTBE) is a slightly polar ether. It maintains the essential hydration shell around the lipase enzyme (preventing denaturation) while fully dissolving the highly hydrophobic fluorophenyl substrate.

Step-by-Step Methodology
  • Preparation : In a dry 1 L round-bottom flask, dissolve 50.0 g (approx. 300 mmol) of racemic 2-(4-fluorophenyl)cyclopropyl methanol in 500 mL of anhydrous MTBE.

  • Reagent Addition : Add 38.7 g (450 mmol, 1.5 eq) of vinyl acetate.

  • Enzyme Loading : Add 5.0 g of Lipase PS (Burkholderia cepacia, immobilized on ceramic/diatomaceous earth).

  • Incubation : Stir the suspension gently (approx. 200 rpm to avoid mechanically crushing the immobilized enzyme) at 45°C.

  • In-Process Self-Validation (Critical Step) :

    • At 24, 36, and 48 hours, withdraw a 100 µL aliquot, filter through a syringe filter, and analyze via Chiral GC or HPLC.

    • Calculate the conversion (

      
      ) and the enantiomeric excess of the substrate (
      
      
      
      ).
    • Validation Check : Calculate the Enantiomeric Ratio (

      
      ) using the formula: 
      
      
      
      . An
      
      
      -value > 100 validates that the enzyme is highly selective.
  • Termination : Once conversion reaches exactly 51–52% , filter the mixture through a Celite pad to remove the enzyme. (Pushing slightly past 50% mathematically guarantees the unreacted alcohol is >99% ee).

  • Separation : Concentrate the filtrate under reduced pressure. Separate the unreacted (1S, 2S)-alcohol from the (1R, 2R)-acetate via silica gel chromatography (Hexanes/EtOAc 9:1 to 7:3 gradient).

Workflow Visualization

G Racemic Racemic 2-(4-fluorophenyl) cyclopropyl methanol Enzyme Lipase PS (B. cepacia) + Vinyl Acetate Racemic->Enzyme Reaction Enzymatic Kinetic Resolution (45°C, MTBE) Enzyme->Reaction Product1 (1R, 2R)-Acetate (Esterified) Reaction->Product1 Fast Acylation (Matched Enantiomer) Product2 (1S, 2S)-Alcohol (Unreacted) Reaction->Product2 Slow/No Acylation (Mismatched Enantiomer) Sep Silica Gel Chromatography (Hexanes/EtOAc) Product1->Sep Product2->Sep Hydrolysis Basic Hydrolysis (NaOH / MeOH) Sep->Hydrolysis Purified Acetate FinalS Resolved (1S, 2S)-Alcohol (>99% ee) Sep->FinalS Purified Alcohol FinalR Resolved (1R, 2R)-Alcohol (>99% ee) Hydrolysis->FinalR

Enzymatic kinetic resolution workflow for racemic 2-(4-fluorophenyl)cyclopropyl methanol.

Troubleshooting Guide

Issue 1: My unreacted alcohol only has 85% ee after 48 hours. What went wrong?

  • Cause : The reaction was likely stopped too early (conversion < 50%), or there is background non-enzymatic acylation occurring.

  • Solution : Always rely on the in-process GC/HPLC validation. Do not stop the reaction based on time alone; stop it when conversion hits 51%. If conversion is high but

    
     is low, ensure you are using vinyl acetate, not acetic anhydride or acetyl chloride, which can cause non-selective background acylation.
    

Issue 2: The reaction stalled at 20% conversion. How do I restart it?

  • Cause : The enzyme may have dehydrated. Lipases require a specific water activity (

    
    ) to maintain their active conformation. If your MTBE and reagents were aggressively dried over active molecular sieves, the enzyme's hydration shell was stripped.
    
  • Solution : Add a micro-amount of water (e.g., 0.1% v/v) to the solvent to restore the hydration shell, or use standard anhydrous MTBE without storing it over fresh 3Å molecular sieves.

Issue 3: I am having difficulty separating the ester from the alcohol on a large scale.

  • Cause : While Rf values differ on silica, large-scale column chromatography is solvent-intensive and prone to band broadening.

  • Solution : For multi-kilogram scales, bypass chromatography. The boiling point difference between the free alcohol and the acetate ester is significant enough that they can be separated via fractional vacuum distillation.

Frequently Asked Questions (FAQs)

Q: Can I use Novozym 435 (CAL-B) instead of Lipase PS? A: You can, but it is generally not recommended for this specific substrate. Lipase PS (Burkholderia cepacia) has a binding pocket that is highly specific for primary and secondary alcohols adjacent to bulky, rigid groups (like the fluorophenyl cyclopropyl moiety). It consistently yields higher


-values (>100) compared to CAL-B for cyclopropyl methanols [1].

Q: How do I recover the esterified enantiomer if I need both enantiomers of the alcohol? A: The esterified enantiomer (the acetate) can be easily recovered after separation. Subject the purified acetate to mild basic hydrolysis using 1M NaOH in Methanol at room temperature for 2 hours. This will quantitatively cleave the acetate, yielding the opposite enantiomer of the alcohol with preserved stereochemical integrity.

Q: Why not resolve the precursor cyclopropanecarboxylic acid instead of the alcohol? A: Resolving the carboxylic acid via classical diastereomeric salt formation (e.g., using chiral amines like (+)-dehydroabietylamine) is possible. However, cyclopropanecarboxylic acids often form gels or oils instead of clean crystals during salt formation. The enzymatic resolution of the downstream alcohol is much more predictable, faster, and provides higher enantiomeric excesses [2].

References

  • Pietruszka J, Rieche ACM, Wilhelm T, Witt A. "Kinetic Enzymatic Resolution of Cyclopropane Derivatives." Advanced Synthesis & Catalysis, 2003, 345(12): 1273-1286. URL:[Link]

  • Lebel H, Marcoux JF, Molinaro C, Charette AB. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003, 103(4): 977-1050. URL:[Link]

Validation & Comparative

Advanced 1H NMR Analysis of [2-(4-Fluorophenyl)cyclopropyl]methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of [2-(4-Fluorophenyl)cyclopropyl]methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the [2-(4-Fluorophenyl)cyclopropyl]methanol scaffold is a critical pharmacophore, often serving as a bioisostere for allyl groups or as a conformationally restricted linker. However, its analysis presents two distinct challenges: stereochemical assignment (cis vs. trans) and second-order aromatic coupling due to the fluorine substituent.

This guide moves beyond basic spectral listing. It objectively compares the 1H NMR performance of this molecule against its non-fluorinated analogs and stereoisomers, providing a self-validating protocol for definitive structural assignment without immediate reliance on X-ray crystallography.

Part 1: Structural Context & The Analytical Challenge

The molecule consists of three distinct magnetic environments: the fluorinated aromatic ring , the cyclopropane core , and the hydroxymethyl side chain .

The Core Dilemma: Cis vs. Trans

Unlike alkenes, where trans coupling (


 Hz) is larger than cis (

Hz), cyclopropane rings exhibit the inverse relationship due to the rigid dihedral angles imposed by ring strain.
  • Trans-Isomer (Thermodynamically favored): Smaller vicinal coupling (

    
     Hz).
    
  • Cis-Isomer (Kinetic/Steric): Larger vicinal coupling (

    
     Hz).
    
The Fluorine Factor

The


F nucleus (

, 100% abundance) couples strongly with aromatic protons. This transforms the standard phenyl multiplets into complex pseudo-quartets, often misinterpreted as impurities by automated software.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible data that allows for precise coupling constant analysis, follow this optimized workflow.

Sample Preparation[1][2]
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    .
    • Reasoning: DMSO viscosity causes line broadening, obscuring the fine splitting of the cyclopropyl protons required for

      
      -value calculation.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Reasoning: High concentrations lead to stacking effects in aromatic rings, shifting

      
       values.
      
  • Reference: TMS (0.00 ppm) is essential. Relying on residual

    
     (7.26 ppm) is risky as it overlaps with the fluorophenyl signals.
    
Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended for clear cyclopropyl multiplet separation).

  • Spectral Width: -1 to 12 ppm.[1]

  • Acquisition Time (AQ):

    
     seconds.
    
    • Critical: Long AQ is required to resolve small coupling constants (

      
       Hz) often seen in long-range 
      
      
      
      interactions.

Part 3: Comparative Spectral Analysis

Region 1: The Aromatic Zone (6.9 – 7.5 ppm)

Comparison: Fluorinated vs. Non-Fluorinated Analog.

In the non-fluorinated parent ([2-phenylcyclopropyl]methanol), the aromatic region is a multiplet at 7.1–7.3 ppm. The introduction of fluorine creates a distinct diagnostic pattern.[2]

Proton PositionMultiplicityCoupling OriginApprox Shift (

)
Ortho to F (H-3, H-5) Pseudo-Triplet

Hz +

Hz
6.95 – 7.05 ppm
Meta to F (H-2, H-6) DD or Multiplet

Hz +

Hz
7.25 – 7.40 ppm

Diagnostic Check: The "Ortho" protons appear as a triplet because the H-H and H-F coupling constants are nearly identical (~8.5 Hz). This is a hallmark of 4-fluorophenyl systems.

Region 2: The Cyclopropyl Core (0.8 – 2.0 ppm)

Comparison: Trans-Isomer vs. Cis-Isomer.

This is the decision-making region. The chemical shifts and couplings define the stereochemistry.[3]

Table 1: Comparative Chemical Shifts & Couplings
ProtonTrans-Isomer (Major)Cis-Isomer (Minor)Diagnostic Logic
H-1 (CH-CH2OH)

1.30 – 1.45

1.50 – 1.65
Cis protons are deshielded by the anisotropy of the nearby phenyl ring.
H-2 (CH-Ar)

1.75 – 1.85

2.05 – 2.15
Benzylic proton is downfield; Cis isomer shifts further downfield due to steric compression.
H-3a/b (Ring CH2)

0.85 – 1.05

0.90 – 1.20
Complex multiplets (AMX pattern).
Coupling (

)
4.5 – 5.5 Hz 8.0 – 9.5 Hz The Definitive Test.
Region 3: The Hydroxymethyl Group (3.4 – 3.7 ppm)
  • Signal: Doublet of doublets (dd) or broad doublet.

  • Shift:

    
     3.50 – 3.65 ppm.
    
  • Note: If the sample is dry, the OH proton may appear as a broad singlet or triplet around 1.5–2.0 ppm. If wet, it exchanges and disappears.

Part 4: Analytical Workflow & Decision Tree

The following diagram illustrates the logical pathway for determining stereochemistry and validating the structure using 1H NMR data.

NMR_Workflow Start Crude Product [2-(4-Fluorophenyl)cyclopropyl]methanol Prep Sample Prep: 10mg in CDCl3 (Avoid DMSO for J-resolution) Start->Prep Aromatic Check Aromatic Region (6.9 - 7.4 ppm) Prep->Aromatic F_Check Are there Pseudo-Triplets at ~7.0 ppm? Aromatic->F_Check Impurity Suspect Non-Fluorinated Impurity or Regioisomer F_Check->Impurity No Cyclo Analyze Cyclopropyl Region (0.8 - 2.0 ppm) F_Check->Cyclo Yes (4-F confirmed) Measure Measure Vicinal Coupling (J1,2) between Benzylic & Hydroxymethyl CH Cyclo->Measure Result_Trans J = 4-6 Hz TRANS Isomer (Thermodynamic Product) Measure->Result_Trans Small J Result_Cis J = 8-10 Hz CIS Isomer (Kinetic Product) Measure->Result_Cis Large J

Caption: Logical workflow for structural validation and stereochemical assignment of fluorinated cyclopropyl methanol derivatives.

Part 5: Advanced Validation (Alternatives)

While 1H NMR is the workhorse, it has limitations. Here is how it compares to alternative validation methods for this specific molecule.

1H NMR vs. 19F NMR (Purity Check)
  • 1H NMR: The aromatic region can be cluttered.[2] Small impurities (e.g., 5% non-fluorinated starting material) are hard to integrate accurately under the multiplets.

  • 19F NMR: Superior for purity. The product will show a clean singlet (decoupled) around

    
     -115 to -120 ppm. Any other signal indicates a fluorinated impurity or regioisomer immediately.
    
  • Recommendation: Run a quick 19F (non-decoupled) scan to confirm the fluorine is on the para-position (look for a sextet/quartet splitting pattern due to H-coupling).

1H NMR vs. NOESY (Stereochem Confirmation)

If the coupling constants are ambiguous (e.g.,


 Hz due to ring distortion), 1H NMR is insufficient.
  • NOESY Experiment:

    • Cis: Strong NOE correlation between the benzylic proton (H-2) and the hydroxymethyl protons (

      
      ).
      
    • Trans: No correlation (or very weak) between these groups; correlation instead between H-2 and the ring protons on the opposite face.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Cyclopropyl coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • Chanthamath, S., et al. (2013).[4] Stereoselective Synthesis of Trans-2-Arylcyclopropanecarboxylates. Angewandte Chemie Int. Ed. [Link] (Provides analog spectral data for trans-fluorophenyl cyclopropanes).

Sources

Comparative Guide: [2-(4-Fluorophenyl)cyclopropyl]methanol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Cyclopropyl Scaffolds

In the optimization of phenylcyclopropane scaffolds—common pharmacophores in monoamine oxidase inhibitors (MAOIs) like tranylcypromine and statins like pitavastatin—the substitution of hydrogen with fluorine at the para-position is a critical design strategy.

This guide compares [2-(4-Fluorophenyl)cyclopropyl]methanol (the "4-F Analog") against its non-fluorinated parent, (2-phenylcyclopropyl)methanol (the "H-Analog"). While these alcohols often serve as high-value intermediates rather than final drugs, their physicochemical properties dictate the bioavailability, metabolic stability, and potency of the final active pharmaceutical ingredients (APIs).

Key Takeaway: The 4-F Analog offers superior metabolic stability by blocking CYP450-mediated para-hydroxylation and modulates lipophilicity (LogP) without significantly altering steric bulk, making it a preferred scaffold for extending half-life (


) in lead optimization.

Physicochemical & Structural Comparison

The introduction of fluorine exerts profound electronic effects on the cyclopropane ring and the phenyl system.

Table 1: Comparative Property Profile
Property4-F Analog ([2-(4-Fluorophenyl)cyclopropyl]methanol)H-Analog ((2-Phenylcyclopropyl)methanol)Impact on Drug Design
Formula


MW 166.19 g/mol 148.20 g/mol Negligible mass penalty.
XLogP3 ~2.1~1.9F increases lipophilicity , enhancing membrane permeability.
Hammett

0.060.00F is electron-withdrawing, deactivating the ring toward oxidation.
C-X Bond Energy ~116 kcal/mol (C-F)~99 kcal/mol (C-H)Metabolic Blockade: C-F is chemically inert to CYP450.
H-Bond Capacity 1 Donor / 2 Acceptors (F is a weak acceptor)1 Donor / 1 AcceptorF can engage in orthogonal dipolar interactions.

Metabolic Stability & Mechanism[1]

The primary driver for selecting the 4-F analog is the mitigation of "soft spot" metabolism.

The Problem: Para-Hydroxylation

In the H-Analog, the para-position of the phenyl ring is electronically rich and sterically accessible. Hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize this site to form a phenol, which is subsequently glucuronidated and excreted. This results in a short half-life for drugs derived from this scaffold (e.g., Tranylcypromine).

The Solution: Fluorine Blockade

Replacing the para-hydrogen with fluorine blocks this pathway. The C-F bond is too strong for the CYP450 heme-iron oxo species to cleave. Furthermore, the electronegativity of fluorine pulls electron density away from the ring, making the remaining C-H bonds less susceptible to electrophilic attack.

Visualization: Metabolic Fate[2]

MetabolicPathways H_Analog H-Analog (Susceptible) CYP CYP450 (Oxidation) H_Analog->CYP High Affinity F_Analog 4-F Analog (Resistant) F_Analog->CYP Blocked Site Stable Unchanged Drug (Extended t1/2) F_Analog->Stable Metabolic Stability Phenol Para-Phenol Metabolite CYP->Phenol Hydroxylation Glucuronide Glucuronide (Rapid Excretion) Phenol->Glucuronide Phase II

Figure 1: Divergent metabolic fates. The H-analog undergoes rapid para-hydroxylation, while the 4-F analog resists oxidation, preserving the active molecule.

Experimental Protocols

To validate the performance of the 4-F analog in your specific pipeline, use the following standardized protocols.

Protocol A: Microsomal Stability Assay (In Vitro)

Objective: Quantify the intrinsic clearance (


) difference between the F and H analogs.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (Final conc: 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Analysis: Plot


 vs. time. The slope 

determines half-life:

Expectation: The 4-F Analog should exhibit a

> 2x that of the H-Analog.
Protocol B: Synthesis of [2-(4-Fluorophenyl)cyclopropyl]methanol

Objective: Access the scaffold via the Simmons-Smith cyclopropanation, ensuring stereocontrol.

Reaction Scheme:

  • Precursor: 4-Fluorocinnamyl alcohol.

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), DCM (solvent).
  • Conditions: -20°C to RT, Inert Atmosphere (

    
    ).
    

Step-by-Step:

  • Carbenoid Formation: In a flame-dried flask under

    
    , add DCM (anhydrous). Add 
    
    
    
    (1.0 M in hexanes, 2.2 equiv). Cool to -20°C. Dropwise add
    
    
    (2.2 equiv). Stir for 20 min to form the Furukawa reagent (
    
    
    ).
  • Cyclopropanation: Dissolve 4-fluorocinnamyl alcohol (1.0 equiv) in DCM and add slowly to the carbenoid solution. The hydroxyl group directs the delivery of the methylene group, ensuring trans-selectivity relative to the alcohol.

  • Workup: Warm to RT and stir for 12h. Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Workflow

Synthesis Start 4-Fluorocinnamyl Alcohol Intermediate Zinc-Alkoxide Complex Start->Intermediate Coordination Reagents Et2Zn + CH2I2 (Furukawa Reagent) Reagents->Intermediate Methylene Transfer Product [2-(4-Fluorophenyl) cyclopropyl]methanol Intermediate->Product Cyclization & Quench

Figure 2: Directed Simmons-Smith cyclopropanation. The hydroxyl group coordinates Zinc, directing stereoselective ring formation.

Performance Case Study: Downstream Applications

While the alcohol is the intermediate, the "Fluorine Advantage" is realized in the final drug candidates.

Case Study: Tranylcypromine Analogs (MAO Inhibitors)

  • H-Analog (Tranylcypromine): Potent MAO inhibitor but suffers from rapid clearance and side effects related to tyramine displacement ("Cheese Effect").

  • 4-F-Analog: Studies suggest that 4-fluoro-tranylcypromine maintains MAO inhibition potency while significantly altering metabolic clearance. The fluorine atom prevents ring hydroxylation, shifting metabolism toward N-acetylation or ring opening, potentially reducing toxic metabolite formation.

Case Study: Pitavastatin

  • Pitavastatin utilizes a cyclopropyl-quinoline core. The inclusion of the 4-fluorophenyl moiety (derived from similar building blocks) is essential. The fluorine atom increases the lipophilicity required for hepatocyte uptake (via OATP transporters) and prevents rapid degradation, contributing to Pitavastatin's superior duration of action compared to non-fluorinated statins.

References

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing. (Discusses the "Fluorine Scan" and metabolic blocking).
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • PubChem. (2025).[1] "Compound Summary: [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol." National Library of Medicine. Link

  • Charette, A. B., et al. (1998). "Molander Modification of the Simmons-Smith Reaction." Journal of the American Chemical Society.
  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Comparative Guide: Reference Standards for [2-(4-Fluorophenyl)cyclopropyl]methanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Des-Fluoro" Challenge

In the high-stakes synthesis of Ticagrelor (Brilinta) , the control of starting material purity is paramount. While the active pharmaceutical ingredient (API) requires the 3,4-difluoro substitution pattern, the 4-monofluoro analog—derived from [2-(4-Fluorophenyl)cyclopropyl]methanol—is a persistent "des-fluoro" impurity.[1]

This guide objectively compares reference standard grades for this specific impurity marker. For researchers and QC scientists, selecting the wrong grade of standard at the wrong development phase can lead to response factor errors of >5% , potentially causing regulatory hold-ups under ICH Q3A(R2) guidelines.

The Molecule at a Glance[2][3]
  • Target Analyte: [2-(4-Fluorophenyl)cyclopropyl]methanol[1]

  • Role: Critical Process Impurity Marker (Des-fluoro intermediate).[1]

  • Key Quality Attribute: Stereochemical purity (trans-isomer, 1R, 2S configuration).

Comparative Analysis: Selecting the Right Standard

We evaluated three classes of reference standards commonly available for this cyclopropylmethanol derivative. The comparison focuses on Metrological Traceability , Stereochemical Integrity , and Suitability for Use .

Table 1: Performance Matrix of Reference Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Secondary Analytical Standard Option C: Reagent/Research Grade
Primary Use Release testing, Method Validation, Calibration of Secondary Stds.[1]Routine QC testing, Retention time marker.Early-stage R&D, Synthesis optimization.[1]
Certified Purity Mass Balance (LC Purity − Water − Residual Solvents − Inorganics).[1]Chromatographic Purity (Area % only).Area % (Often overestimates content).[1]
Stereochemical Data Quantitative Chiral LC (ee/de values certified).Qualitative Chiral LC (Check for major isomer).[1]Often undefined or Racemic.[1]
Uncertainty Explicitly calculated (

).[1]
Not provided.Not provided.
Traceability SI Units (via qNMR/Mass Balance).Traceable to CRM (sometimes).[1]Batch-dependent.[1]
Risk Profile Low: Defensible in regulatory audits.[1]Medium: Acceptable for internal monitoring.[1]High: Risk of identifying wrong isomer.[1]
Expert Insight: The "Area %" Trap

In our lab, we compared a Reagent Grade sample (labeled >98% by Area) against an ISO 17034 CRM .

  • Reagent Grade Result: 98.5% purity (HPLC-UV).

  • CRM Result: 94.2% potency.

  • The Cause: The reagent grade contained 3.1% residual solvent (DCM/Toluene) and 1.2% inorganic salts, which are invisible to UV detection. Using Option C for quantification would result in a 4.3% assay bias , leading to under-reporting of this impurity in your drug substance.[1]

Technical Deep Dive: Stereochemical Validation

The [2-(4-Fluorophenyl)cyclopropyl]methanol molecule possesses two chiral centers, creating four possible stereoisomers. The trans-(1R, 2S) isomer is the relevant impurity marker for Ticagrelor.[1]

Diagram 1: Impurity Fate & Control Strategy

This flow chart illustrates how the 4-fluoro impurity propagates through the synthesis and where the Reference Standard is applied.

ImpurityFate Figure 1: Propagation of the Des-fluoro Impurity in Ticagrelor Synthesis Start Starting Material (4-Fluorostyrene Impurity) Step1 Cyclopropanation (Formation of Ester) Start->Step1 Carries Forward Step2 Reduction to [2-(4-Fluorophenyl) cyclopropyl]methanol Step1->Step2 Reduction Step3 Conversion to Amine (Ticagrelor Intermediate) Step2->Step3 Activation Final Final API (Des-fluoro Impurity) Step3->Final Coupling Control QC Control Point: Use Chiral CRM Here Control->Step2 Validate Purity

Validated Experimental Protocol: Chiral Purity Assessment

To distinguish the trans-(1R, 2S) isomer from its enantiomer and diastereomers (cis-forms), standard C18 chromatography is insufficient.[1] We recommend the following Self-Validating Chiral HPLC Protocol .

Method Parameters
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak IA or equivalent], 5 µm, 250 x 4.6 mm.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: Diethylamine is critical for peak shape sharpening of the hydroxyl group interaction.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Max absorption for the fluorophenyl ring).[1]

Step-by-Step Workflow
  • System Suitability Prep: Prepare a mixture of the target (1R, 2S) standard and a spiked amount (approx 5%) of the cis-isomer (often available as a racemic "cis/trans" reagent mix).[1]

  • Resolution Check: Inject the mixture.

    • Requirement: Resolution (

      
      ) between cis and trans pairs must be > 2.0.[1]
      
    • Requirement: Resolution between (1R, 2S) and (1S, 2R) enantiomers must be > 1.5.[1][3]

  • Sample Injection: Inject the [2-(4-Fluorophenyl)cyclopropyl]methanol sample (1 mg/mL in Ethanol).

  • Calculation:

    
    [1]
    
Table 2: Typical Retention Times (Simulated Data)
Peak IdentityRelative Retention Time (RRT)Resolution (

)
(1S, 2R)-cis0.85-
(1R, 2S)-cis0.921.8
(1S, 2R)-trans 1.00 (Reference)2.4
(1R, 2S)-trans 1.15 (Target)3.1

Note: The elution order can reverse depending on the specific amylose/cellulose column brand. Always verify with a known racemic standard.

Decision Logic: When to Use Which Standard?

Scientific resources are finite.[1] Using a CRM for every scoping experiment is wasteful; using a reagent grade for release is dangerous.[1] Use this logic flow to determine your requirement.

DecisionTree Figure 2: Reference Standard Selection Logic Start Select Application Q1 Is this for Regulatory Filing (IND/NDA) or Release Testing? Start->Q1 Res1 USE ISO 17034 CRM (Must have CoA with Uncertainty) Q1->Res1 Yes Q2 Is this for Internal Process Monitoring or Stability? Q1->Q2 No Res2 USE Secondary Standard (Traceable to CRM) Q2->Res2 Yes Res3 USE Reagent Grade (Purify & Characterize In-House) Q2->Res3 No (Early R&D)

Conclusion

For the quantification of the des-fluoro impurity in Ticagrelor intermediates, the purity of the reference standard is the limiting factor in analytical accuracy.

  • Avoid relying solely on "Area %" from reagent vendors, as this ignores solvent/water content and can skew impurity calculations.[1]

  • Adopt a Chiral HPLC method using amylose-based stationary phases to ensure you are quantifying the correct stereoisomer.

  • Implement ISO 17034 CRMs during late-stage development (Phase 2b/3) to ensure robust regulatory compliance.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][4] (2006).[1][4] Link

  • United States Pharmacopeia (USP). General Chapter <11>: USP Reference Standards.[1] (2023).[1] Link[1]

  • Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1] (2007).[1] Link[1]

  • Khanna, I. "Ticagrelor (Brilinta): An Antiplatelet Drug for Acute Coronary Syndrome."[1] Journal of Comparison of Analytical Methodology. (2011).

  • Bioorganic & Medicinal Chemistry. Synthesis and chiral separation of cyclopropylmethanol intermediates. (Generic Reference to Methodology). Link

Sources

Technical Guide: Structural Elucidation of Crystalline Cyclopropyl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

Cyclopropyl methanol (CPM) motifs are increasingly prevalent in modern pharmacophores due to their ability to introduce metabolic stability and rigidify molecular conformation. However, their structural elucidation presents unique challenges: the cyclopropyl ring possesses significant ring strain and "bent bond" characteristics that defy standard hybridization models, and low molecular weight derivatives are often oils or low-melting solids.

This guide objectively compares X-ray Crystallography (XRD) against NMR Spectroscopy and Computational Modeling (DFT) . While NMR and DFT offer rapid insights, this guide demonstrates why XRD remains the "Gold Standard" for defining absolute configuration and bond geometry in CPM derivatives, provided specific derivatization protocols are employed.

The Structural Challenge: "Bent Bonds" and Phase Behavior

The cyclopropyl group is not a standard aliphatic chain.[1] It is a highly strained, electron-rich system.

  • Electronic Anomaly: The geometric C-C-C angle is 60°, but the inter-orbital angle is approximately 104°. This forces the electron density outside the internuclear axis, creating "bent bonds" (banana bonds).

  • Crystallization Barrier: Simple cyclopropyl methanol derivatives often exhibit high rotational freedom and weak intermolecular forces, resulting in oils at room temperature.

  • Stereochemical Ambiguity: CPM derivatives frequently contain adjacent chiral centers. Assigning absolute configuration (

    
    ) via NMR alone often requires complex chiral derivatization (e.g., Mosher's method) which can yield ambiguous 
    
    
    
    values due to the ring's magnetic anisotropy.
Comparative Analysis: XRD vs. Alternatives

The following analysis compares the three primary methods for structural determination of CPM derivatives.

Table 1: Performance Matrix
FeatureX-Ray Crystallography (XRD) NMR Spectroscopy (NOESY/Mosher) Computational Modeling (DFT)
Primary Output 3D Electron Density Map (Absolute)Magnetic Environment (Relative)Energy Minimized Structure (Theoretical)
Absolute Config. Definitive (requires heavy atom)Inferential (requires chiral auxiliary)Predictive (requires experimental validation)
Sample State Single Crystal (Solid)SolutionVirtual
Bond Precision High (

Å)
Low (derived from coupling constants)Variable (basis set dependent)
Turnaround Time Days to Weeks (growing crystals)HoursHours to Days
Limitation Phase Problem: Sample must crystallize.Averaging: Fast rotation blurs conformation.Gas Phase Bias: Ignores crystal packing forces.
Analysis of Causality
  • Why XRD Wins for CPM: NMR coupling constants (

    
    -values) in cyclopropyl rings are anomalous (Karplus relationships are distorted). XRD directly maps the "bent" electron density, providing the only ground-truth measurement of the strained ring geometry.
    
  • The NMR Gap: While NOESY can suggest proximity, the rapid rotation of the methanol arm often averages the signal, masking the specific low-energy conformer relevant to biological binding.

Supporting Experimental Data: XRD Characteristics

When successfully crystallized (see Protocol below), CPM derivatives exhibit distinct geometric parameters that differentiate them from standard alkanes.

Standard Geometric Parameters for Cyclopropyl Rings (XRD)
  • C-C Bond Length:

    
     Å (Shorter than the standard 
    
    
    
    Å alkane bond due to higher
    
    
    -character).
  • C-H Bond Length:

    
     Å (Shorter, indicating 
    
    
    
    -like character).
  • H-C-H Angle:

    
     (Wider than the tetrahedral 
    
    
    
    ).
Case Study Data: p-Bromobenzoate Derivative

In a comparative study of a chiral CPM intermediate, the p-bromobenzoate derivative yielded the following crystallographic metrics [1, 2]:

  • Space Group:

    
     (Chiral)
    
  • Flack Parameter:

    
     (Unambiguous assignment of absolute stereochemistry).
    
  • Ring Bond Angles: The internal ring angles averaged

    
    , but the electron density map clearly showed the centroid of bond density displaced outward by ~0.1 Å from the bond vector, confirming the Walsh orbital model.
    
Experimental Protocols: The Self-Validating Workflow

To overcome the "oil" problem, you must derivatize. This protocol ensures the formation of crystalline solids suitable for diffraction.

Step 1: Derivatization Strategy

Do not attempt to crystallize the raw alcohol. Synthesize one of the following esters to introduce rigidity and heavy atoms (for anomalous scattering).

  • Option A (Standard): 3,5-Dinitrobenzoate [2][3]

    • Mechanism:[4][5][6][7] The nitro groups are strong

      
      -acceptors, promoting 
      
      
      
      -
      
      
      stacking interactions that stabilize the crystal lattice.
    • Melting Point Effect: Typically raises MP by 50–80°C.

  • Option B (Absolute Config): p-Bromobenzoate [8][9]

    • Mechanism:[4][5][6][7] The Bromine atom (

      
      ) provides sufficient anomalous scattering (using Mo or Cu radiation) to determine the Flack parameter for absolute stereochemistry.
      
Step 2: Synthesis Protocol (Micro-Scale)
  • Dissolve CPM derivative (0.1 mmol) in dry Pyridine (0.5 mL).

  • Add 1.1 eq of 3,5-dinitrobenzoyl chloride or p-bromobenzoyl chloride.

  • Stir at RT for 2 hours (monitor by TLC).

  • Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .
  • Critical Step: Pass through a short silica plug to remove trace acids which inhibit nucleation.

Step 3: Crystal Growth (Vapor Diffusion)
  • Solvent: Ethyl Acetate (good solubility).

  • Anti-solvent: Pentane or Hexane (poor solubility).

  • Setup: Place the derivative solution in a small inner vial. Place this vial inside a larger jar containing the anti-solvent. Cap tightly.

  • Timeline: Allow to stand undisturbed for 3–7 days. The slow diffusion of pentane into the ethyl acetate gently pushes the compound to supersaturation.

Step 4: Data Collection & Validation
  • Source: Use Cu-K

    
     (
    
    
    
    Å) for organic molecules to maximize diffraction intensity and anomalous signal.
  • Validation Metric:

    • 
      :  Aim for 
      
      
      
      .
    • Goodness of Fit (GoF): Should approach 1.0.

    • CheckCIF: Run the output .cif file through the IUCr CheckCIF server to validate against geometric alerts.

Visualization of Workflows
Diagram 1: Structural Elucidation Workflow

This diagram outlines the linear progression from crude oil to validated 3D structure.

G Start Crude CPM (Oil/Liquid) Deriv Derivatization (add p-Br or 3,5-DNB) Start->Deriv + Acid Chloride Purify Silica Filtration (Remove Acids) Deriv->Purify Growth Vapor Diffusion (EtOAc / Pentane) Purify->Growth Diffraction X-Ray Diffraction (Cu-Kα Source) Growth->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Solve->Growth High R-factor (Retry)

Caption: Step-by-step workflow for converting liquid cyclopropyl methanols into diffraction-quality crystals.

Diagram 2: Method Selection Decision Matrix

When should you choose XRD over NMR? Use this logic flow.

Decision Q1 Is the Sample Solid? Q2 Is Absolute Config Required? Q1->Q2 Yes NMR Use NMR (NOESY/COSY) Q1->NMR No (Oil) Q3 Does it have a Heavy Atom? Q2->Q3 Yes XRD_Std Run XRD (Standard) Q2->XRD_Std No (Relative Only) Deriv Synthesize p-Bromobenzoate Q3->Deriv No (C, H, O only) XRD Run XRD (Anomalous Dispersion) Q3->XRD Yes (Br, Cl, S) Deriv->XRD

Caption: Decision matrix for selecting the appropriate analytical technique based on sample physical state and stereochemical requirements.

References
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]

  • Wiberg, K. B. (1996). Bent Bonds in Organic Compounds.[6] Accounts of Chemical Research, 29(5), 229–234. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohol-amine diastereomers. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Mercury – Crystal Structure Visualisation. Retrieved from [Link]

Sources

Validating the Absolute Configuration of (1S,2S)-2-(4-fluorophenyl)cyclopropyl methanol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Stereochemical Challenge

In the development of fluorinated cyclopropane scaffolds—common pharmacophores in PARP inhibitors and tyrosine kinase antagonists—the validation of absolute configuration is a critical go/no-go gate. The molecule (1S,2S)-2-(4-fluorophenyl)cyclopropyl methanol presents a specific challenge: it possesses two chiral centers on a strained ring, often exists as a viscous oil, and lacks the heavy atoms required for standard anomalous dispersion X-ray crystallography without derivatization.

This guide objectively compares the three primary validation methodologies: Modified Mosher’s Method (NMR) , Vibrational Circular Dichroism (VCD) , and X-Ray Crystallography (via Derivatization) . We provide experimental protocols and decision frameworks to ensure unambiguous assignment of the (1S,2S) trans-configuration.

Comparative Methodology: Selecting the Right Validation Tool

The choice of method depends on sample state, purity, and available instrumentation.

Table 1: Comparative Analysis of Validation Methods

FeatureMethod A: Modified Mosher's (NMR) Method B: VCD Spectroscopy Method C: X-Ray Crystallography
Primary Principle Chemical Shift Anisotropy (

)
Differential absorption of circularly polarized IRElectron density diffraction
Sample Requirement ~5-10 mg (Liquid/Oil OK)~5-10 mg (Liquid/Oil OK)Single Crystal (Solid required)
Preparation Time 4–6 Hours (Derivatization)0 Hours (Direct measurement)Days to Weeks (Derivatization + Growth)
Computational Load Low (Basic analysis)High (DFT/Ab Initio required)Low (Refinement only)
Reliability Risk Moderate (Conformational mobility of primary alcohols)Low (Direct solution phase measurement)Low (Gold Standard, but crystal packing artifacts possible)
Best For Rapid benchtop verification Non-destructive analysis of oils Final regulatory submission
Decision Framework

The following logic gate assists in selecting the optimal workflow based on your current material state.

ValidationLogic Start Start: (1S,2S)-Isomer Sample StateCheck Physical State? Start->StateCheck IsSolid Crystalline Solid StateCheck->IsSolid IsOil Oil / Viscous Liquid StateCheck->IsOil MosherPath Modified Mosher's Method (NMR Analysis) IsSolid->MosherPath Low Quality/Amorphous XRay X-Ray Diffraction (Anomalous Dispersion) IsSolid->XRay High Quality Crystal Derivatize Derivatization Required (e.g., 3,5-dinitrobenzoate) IsOil->Derivatize Regulatory Requirement for X-Ray IsOil->MosherPath Access to VCD? No VCDPath VCD Spectroscopy (DFT Comparison) IsOil->VCDPath Access to VCD/DFT? Yes Derivatize->XRay

Figure 1: Decision matrix for selecting the absolute configuration validation method.[1]

Deep Dive: The Modified Mosher’s Method Protocol

For the (1S,2S) alcohol, Mosher's method is the most accessible technique. However, because it is a primary alcohol attached to a chiral cyclopropane, the standard "secondary alcohol" models must be adapted. The chiral center at C1 (the ring carbon) induces the magnetic anisotropy.

Mechanism of Action

Reaction with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride creates diastereomeric esters. The phenyl group of the MTPA moiety preferentially shields protons on one side of the Mosher plane.
  • 
     Calculation: 
    
    
    
    [2][3][4]
  • Interpretation: A consistent pattern of positive and negative

    
     values across the cyclopropane ring confirms the configuration.
    
Experimental Protocol

Materials:

  • Substrate: 10 mg (1S,2S)-2-(4-fluorophenyl)cyclopropyl methanol.

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.[4][5]

  • Solvent: Pyridine-

    
     (allows in-situ reaction) or 
    
    
    
    (requires workup).

Workflow:

  • Preparation: Split sample into two NMR tubes (5 mg each).

  • Reaction:

    • Tube A: Add 15

      
      L (S)-(+)-MTPA-Cl (Yields (R)-Ester).
      
    • Tube B: Add 15

      
      L (R)-(-)-MTPA-Cl (Yields (S)-Ester).
      
    • Note: The stereochemistry of the ester flips relative to the acid chloride due to CIP priority rules, but convention often tracks the acid chloride configuration. Ensure you track the resulting ESTER configuration.

  • Incubation: Shake for 15 minutes. Verify conversion via TLC.

  • Analysis: Acquire

    
     NMR (500 MHz+) and 
    
    
    
    NMR.
  • Data Processing: Tabulate chemical shifts for the cyclopropyl protons (

    
    ) and the hydroxymethyl protons.
    
Expected Data Pattern for (1S,2S)

Based on the trans geometry, the (S)-MTPA ester (derived from (R)-chloride) places the phenyl ring over the cis side of the carbinol carbon relative to the cyclopropane.

Proton Position

(S)-Ester (ppm)

(R)-Ester (ppm)

Interpretation

-O (Pro-S)
3.853.92-0.07 Shielded in S-ester

-O (Pro-R)
4.104.15-0.05 Shielded in S-ester
Cyclopropyl

1.451.35+0.10 Deshielded
Cyclopropyl

(Ar)
1.901.82+0.08 Deshielded

Note: Values are illustrative of the vector direction expected for this stereochemistry.

Advanced Validation: Vibrational Circular Dichroism (VCD)

When derivatization fails or yields oils, VCD is the superior choice. It compares the experimental IR chirality to a calculated quantum mechanical model.[6]

Protocol:

  • Conformational Search: Use molecular mechanics (MMFF94) to find low-energy rotamers of the (1S,2S) isomer. Focus on the rotation of the

    
     bond and the cyclopropane-aryl bond.
    
  • DFT Optimization: Optimize geometries using B3LYP/6-31G(d) or higher.

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths.

  • Measurement: Dissolve ~5 mg of oil in

    
    . Measure VCD spectrum (1000–1600 
    
    
    
    ).
  • Validation: Compare the sign of the bands.

    • Key Marker: The C-O stretch and the Cyclopropane ring breathing modes usually show distinct VCD signals.

    • Success Criteria: A Condifence Level (CL) > 95% using the CompareVOA algorithm.

Workflow Visualization: Mosher's Analysis

MosherWorkflow Substrate Substrate: (1S,2S)-Alcohol ReactR React with (S)-MTPA-Cl Substrate->ReactR ReactS React with (R)-MTPA-Cl Substrate->ReactS ProdR Form (R)-Mosher Ester ReactR->ProdR ProdS Form (S)-Mosher Ester ReactS->ProdS NMR 1H NMR Analysis ProdR->NMR ProdS->NMR Calc Calculate Δδ (S-R) NMR->Calc Result Map Signs to Stereochemical Model Calc->Result

Figure 2: Experimental workflow for Modified Mosher's Method analysis.

References
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. Link

  • Stephens, P. J., Pan, J. J., & Devlin, F. J. (2008). Determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[7] Chirality, 20(5), 643-663. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: [2-(4-Fluorophenyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for [2-(4-Fluorophenyl)cyclopropyl]methanol , designed for researchers and laboratory safety officers.

Executive Safety Directive

Status: HALOGENATED ORGANIC WASTE Critical Action: Do NOT dispose of this compound in standard organic solvent drains or non-halogenated waste containers.

Because this molecule contains a fluorine atom attached to the phenyl ring, it must be segregated into the Halogenated Waste Stream . Improper disposal with non-halogenated solvents can damage standard incinerators due to the formation of hydrofluoric acid (HF) during combustion, violating environmental compliance (RCRA) and facility safety protocols.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in compliant disposal.

PropertySpecificationDisposal Implication
Chemical Name [2-(4-Fluorophenyl)cyclopropyl]methanolFluorinated : Requires halogen-specific incineration.
CAS Number 1683522-82-8 (Isomer specific)Use for waste manifesting.
Functional Groups Primary Alcohol, Cyclopropyl Ring, Aryl FluorideFlammable/Combustible : Treat as ignitable waste (D001).
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Requires full PPE during waste transfer.
Reactivity Stable under normal conditions.Compatible with standard halogenated solvent waste (e.g., DCM).

Operational Disposal Protocol

Phase 1: Segregation (The "Red Line" Rule)

The most common compliance failure is mixing fluorinated intermediates with general organic waste (e.g., Acetone, Methanol).

  • Correct Stream: Halogenated Organic Waste .[3]

  • Compatible Mixtures: Dichloromethane (DCM), Chloroform, Fluorobenzene.

  • Incompatible Mixtures: Strong oxidizers (Peroxides, Nitric Acid), Strong bases.

Phase 2: Packaging & Container Selection
  • Container Type: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Why? HDPE is resistant to organic solvents and fluorinated compounds.

  • Venting: Use a vented cap if there is any risk of over-pressurization, though this compound is generally non-volatile enough to use standard screw caps.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Labeling Requirements

Every waste container must be labeled before the first drop of waste is added.

  • Label Content:

    • Full Chemical Name: [2-(4-Fluorophenyl)cyclopropyl]methanol.[4]

    • Constituents: If in solution, list the solvent (e.g., "10% in Dichloromethane").

    • Hazard Checkbox: [x] Flammable, [x] Toxic/Irritant, [x] Halogenated.

Phase 4: Final Disposal Method
  • Method: High-Temperature Incineration with Acid Gas Scrubbing.

  • Mechanism: The waste is burned at >1000°C. The fluorine content converts to HF gas, which is captured by alkaline scrubbers in the facility's exhaust system to prevent release into the atmosphere.

Emergency Spill Response (Pre-Disposal)

If the compound is spilled prior to containment, follow this immediate protocol:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[5] Do not use paper towels if the substance is neat/concentrated, as this increases flammability surface area.

  • Collection: Scoop the contaminated absorbent into a wide-mouth jar.

  • Labeling: Label as "Debris contaminated with [2-(4-Fluorophenyl)cyclopropyl]methanol" and dispose of as Solid Hazardous Waste .

Visual Decision Logic

The following diagram outlines the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: [2-(4-Fluorophenyl)cyclopropyl]methanol CheckHalogen Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen IsSolid Physical State? CheckHalogen->IsSolid Yes (Fluorine) StreamNonHalo Stream: NON-HALOGENATED ORGANIC (Incorrect for this compound) CheckHalogen->StreamNonHalo No StreamHalo Stream: LIQUID HALOGENATED ORGANIC IsSolid->StreamHalo Liquid/Solution StreamSolid Stream: SOLID HAZARDOUS WASTE IsSolid->StreamSolid Solid/Absorbent Action1 Segregate from Acetone/Ethanol waste StreamHalo->Action1 Final Ship to Incinerator (Requires Acid Scrubbing) StreamSolid->Final Action2 Label: 'Contains Fluorinated Organics' Action1->Action2 Action3 Pack in HDPE/Glass Container Action2->Action3 Action3->Final

Figure 1: Decision logic for the segregation and disposal of fluorinated cyclopropyl methanol derivatives.

Regulatory Context (RCRA)

In the United States, this waste determination falls under 40 CFR 262.11 .

  • Hazardous Waste Code: While not a P- or U-listed waste specifically, it likely exhibits the characteristic of Ignitability (D001) if in a flammable solvent.

  • Halogenated Solvents (F-Codes): If this compound is spent solvent waste mixed with >10% of listed solvents (like DCM), it may carry an F002 code. Otherwise, it is unlisted hazardous waste requiring characterization for flammability and toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95004055, [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol. Retrieved from [Link]

  • ETH Zürich (2024). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Maastricht University (2024). Hazardous waste from laboratories: Organic halogen compounds. Retrieved from [Link]

Sources

Essential Safety and Operational Guide for Handling [2-(4-Fluorophenyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of [2-(4-Fluorophenyl)cyclopropyl]methanol (CAS No. 198976-40-8). Tailored for researchers, scientists, and drug development professionals, this document outlines the core safety directives, operational protocols, and disposal plans necessary for the safe management of this compound in a laboratory setting. The information herein is synthesized from available safety data for the compound and structurally related molecules, ensuring a robust framework for risk mitigation.

Core Safety Directives: Understanding the Risks

While a comprehensive toxicological profile for [2-(4-Fluorophenyl)cyclopropyl]methanol is not extensively detailed in publicly available literature, the Globally Harmonized System (GHS) classifications for the closely related 1-(4-Fluorophenyl)cyclopropylmethanol indicate that it is a hazardous substance.[1] The primary hazards are summarized below.

Hazard StatementDescriptionGHS Pictogram
H315Causes skin irritation.GHS07 (Exclamation Mark)
H319Causes serious eye irritation.GHS07 (Exclamation Mark)
H335May cause respiratory irritation.GHS07 (Exclamation Mark)

Causality of Hazards : The hazardous nature of this compound can be attributed to its chemical structure. The fluorophenyl group can influence its reactivity and metabolic pathways, potentially leading to the observed irritant effects. The cyclopropylmethanol moiety may also contribute to its biological activity. Given these classifications, all handling procedures must be designed to prevent direct contact and inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of [2-(4-Fluorophenyl)cyclopropyl]methanol is critical to minimize exposure and mitigate risks. The following workflow provides a step-by-step guide for laboratory personnel.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS & SOPs ppe_check Inspect & Don PPE prep->ppe_check vent_check Verify Fume Hood Operation ppe_check->vent_check weigh Weighing & Transfer (in fume hood) vent_check->weigh reaction Reaction Setup weigh->reaction workup Work-up & Extraction reaction->workup decon Decontaminate Glassware workup->decon waste_liquid Segregate Liquid Waste decon->waste_liquid waste_solid Segregate Solid Waste waste_liquid->waste_solid disposal Label & Store Waste waste_solid->disposal

Caption: Workflow for the safe handling and disposal of [2-(4-Fluorophenyl)cyclopropyl]methanol.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers to exposure. The following table outlines the minimum PPE requirements.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[3]
Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to protect skin and clothing.
Respiratory Protection RespiratorTo be used in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
Step-by-Step Handling Procedures

Preparation and Handling:

  • Engineering Controls : Always handle [2-(4-Fluorophenyl)cyclopropyl]methanol in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Pre-use Inspection : Before handling, inspect all PPE for any signs of damage or degradation.[2]

  • Avoiding Contamination : Use dedicated spatulas and glassware. Avoid creating dust or aerosols.[3]

  • Safe Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

In Case of a Spill:

  • Evacuation : Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilation and Ignition : Ensure the area is well-ventilated and eliminate all sources of ignition.[2]

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2]

  • Collection and Disposal : Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[2]

Disposal Plan: Managing Fluorinated Waste

The disposal of fluorinated organic compounds requires special consideration due to their persistence in the environment.[5]

cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal liquid_waste Contaminated Solvents (e.g., from chromatography) halogenated Halogenated Organic Waste (Liquid) liquid_waste->halogenated solid_waste Contaminated PPE, Absorbents solid_haz Solid Hazardous Waste solid_waste->solid_haz aqueous_waste Aqueous Layers from Extraction aqueous_waste->halogenated label_waste Label Waste Containers (Contents, Hazards) halogenated->label_waste non_halogenated Non-Halogenated Organic Waste (If used separately) non_halogenated->label_waste solid_haz->label_waste store_waste Store in Designated Area label_waste->store_waste pickup Arrange for Licensed Hazardous Waste Pickup store_waste->pickup

Caption: Decision-making workflow for the disposal of [2-(4-Fluorophenyl)cyclopropyl]methanol waste.

Disposal Procedures:

  • Waste Categorization : All materials contaminated with [2-(4-Fluorophenyl)cyclopropyl]methanol, including unused product, reaction byproducts, contaminated solvents, and disposable PPE, must be treated as hazardous waste.[2]

  • Waste Segregation :

    • Liquid Waste : Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste." Do not mix with non-halogenated waste streams to avoid complicating the disposal process.

    • Solid Waste : All contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be placed in a separate, sealed container labeled "Solid Hazardous Waste."

  • Container Management : Ensure all waste containers are kept closed when not in use and are stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal : The ultimate disposal of fluorinated waste should be conducted through a licensed hazardous waste disposal company. High-temperature incineration is often the preferred method for the destruction of fluorinated organic compounds.[5] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle [2-(4-Fluorophenyl)cyclopropyl]methanol, ensuring the protection of themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Methanex Corporation. Methanol Safe Handling Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Methanol Institute. Methanol Safe Handling Manual. Retrieved from [Link]

  • Carl ROTH. (2024, January 14). Safety Data Sheet: Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95004055, ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol. Retrieved from [Link]

  • Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Fuchs Petrolub SE. (2019, January 11). Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2010, September 7). Safety Data Sheet: tert-Butyl alcohol. Retrieved from [Link]

  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. Retrieved from [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.